(2S)-2,6-Diamino-2-methylhexanoic acid
Description
Properties
IUPAC Name |
(2S)-2,6-diamino-2-methylhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c1-7(9,6(10)11)4-2-3-5-8/h2-5,8-9H2,1H3,(H,10,11)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUSCHYXEUZMSV-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCN)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CCCCN)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30457169 | |
| Record name | 2-Methyllysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30457169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104112-34-7 | |
| Record name | 2-Methyl-L-lysine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104112347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyllysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30457169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-L-lysine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G24VRC2EBB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (2S)-2,6-Diamino-2-methylhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-2,6-Diamino-2-methylhexanoic acid, also known as α-methyl-L-lysine, is a synthetic derivative of the essential amino acid L-lysine. The introduction of a methyl group at the α-carbon position significantly influences its chemical and biological properties. This modification sterically hinders the α-carbon, which can impact its reactivity and the conformation of peptides into which it is incorporated. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound, with a focus on experimental data and methodologies relevant to researchers in drug discovery and peptide science.
Chemical Properties
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (α-methyl-L-lysine) | L-Lysine |
| IUPAC Name | This compound | (2S)-2,6-Diaminohexanoic acid[1] |
| Synonyms | α-methyl-L-lysine | Lys, K |
| CAS Number | 1202003-49-3 (for Fmoc-Boc protected form)[2] | 56-87-1 |
| Molecular Formula | C₇H₁₆N₂O₂ | C₆H₁₄N₂O₂[1] |
| Molecular Weight | 160.21 g/mol | 146.19 g/mol |
| Predicted pKa (α-amino) | Predicted to be slightly higher than lysine | ~9.0 |
| Predicted pKa (ε-amino) | Predicted to be similar to lysine | ~10.5 |
| Predicted pKa (carboxyl) | Predicted to be similar to lysine | ~2.2 |
| Solubility | Expected to be soluble in water and polar organic solvents.[3][4][5] | Soluble in water. |
| Melting Point | Data not available for unprotected form. | 224 °C (decomposes) |
Note: Predicted values are based on the general properties of α-methyl amino acids and require experimental verification.
Synthesis and Deprotection
This compound is typically synthesized and utilized in its protected form, particularly in solid-phase peptide synthesis (SPPS). The most common protecting groups are Fmoc (Fluorenylmethyloxycarbonyl) for the α-amino group and Boc (tert-Butoxycarbonyl) for the ε-amino group.
Synthesis of Protected this compound
The synthesis of Nα-Fmoc-Nε-Boc-α-methyl-L-lysine is a multi-step process that often involves the reductive benzylation and methylation of a lysine precursor, followed by debenzylation and protection with Boc and Fmoc groups.[6][7]
Experimental Protocol: Deprotection of Nα-Fmoc-Nε-Boc-α-methyl-L-lysine
To obtain the free amino acid, a two-step deprotection is necessary to remove the Fmoc and Boc groups.
1. Fmoc Group Removal:
-
Reagent: 20% piperidine in dimethylformamide (DMF).
-
Procedure: The protected amino acid is treated with the piperidine solution at room temperature. The reaction progress can be monitored by HPLC.[8][9]
-
Mechanism: The basic nature of piperidine facilitates the removal of the base-labile Fmoc group.
2. Boc Group Removal:
-
Reagent: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Procedure: Following Fmoc removal, the intermediate is treated with a solution of TFA in DCM.[8]
-
Mechanism: The acidic conditions cleave the acid-labile Boc group from the ε-amino group.
3. Isolation:
-
After deprotection, the free amino acid can be isolated and purified using techniques such as ion-exchange chromatography or crystallization.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the α-methyl group, along with multiplets for the methylene protons of the hexanoic acid backbone and signals for the amino and carboxylic acid protons.
-
¹³C NMR: The carbon NMR spectrum will display a distinct signal for the α-methyl carbon, the quaternary α-carbon, and the carbons of the backbone and carbonyl group.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (160.21 g/mol ).
Biological Significance and Applications
The incorporation of α-methylated amino acids into peptides has significant implications for their structure and function.
Conformational Effects
The α-methyl group restricts the conformational freedom of the peptide backbone, favoring helical structures.[10] This property can be exploited in the design of peptidomimetics with enhanced secondary structure stability.
Protease Resistance
The steric hindrance provided by the α-methyl group can render peptides more resistant to enzymatic degradation by proteases.[10] This is a highly desirable property for the development of peptide-based therapeutics with improved in vivo stability.
Role in Signaling Pathways
While there is no direct evidence of this compound being involved in specific signaling pathways as a free amino acid, its incorporation into peptides can influence their interaction with biological targets. For instance, modifying a peptide that binds to a specific receptor or enzyme with α-methyl-L-lysine could alter its binding affinity or inhibitory activity. This makes it a valuable tool for structure-activity relationship (SAR) studies in drug development.
Conclusion
This compound is a valuable synthetic amino acid for peptide and drug discovery research. Its unique structural feature, the α-methyl group, imparts beneficial properties such as conformational constraint and increased proteolytic stability to peptides. While a comprehensive experimental dataset for the free amino acid is still needed, the established synthetic and deprotection protocols for its protected forms allow for its site-specific incorporation into peptide sequences. Further research into the biological effects of this modification will likely expand its application in the development of novel therapeutics.
References
- 1. ▷ InChI Key Database ⚛️ | (2S)-2,6-diaminohexanoic acid [inchikey.info]
- 2. Bot Detection [iris-biotech.de]
- 3. Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbenotes.com [microbenotes.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchwithrutgers.com [researchwithrutgers.com]
- 7. Concise preparation of N(alpha)-Fmoc-N(epsilon)-(Boc, methyl)-lysine and its application in the synthesis of site-specifically lysine monomethylated peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buy Fmoc-D-Lys(Me,Boc)-OH (EVT-3057928) | 2044709-77-3 [evitachem.com]
- 9. researchgate.net [researchgate.net]
- 10. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of (2S)-2,6-Diamino-2-methylhexanoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic strategies for obtaining enantiomerically pure (2S)-2,6-diamino-2-methylhexanoic acid, a non-proteinogenic α-methylated amino acid of significant interest in medicinal chemistry and drug development. The introduction of a methyl group at the α-carbon can impart unique conformational constraints and enhanced metabolic stability to peptides and small molecule therapeutics. This guide details plausible synthetic routes, experimental protocols, and relevant quantitative data to facilitate its preparation in a laboratory setting.
Introduction
This compound, also known as α-methyl-L-lysine, is a chiral building block that has garnered attention for its potential to modify the biological activity and pharmacokinetic properties of peptides and other bioactive molecules. The stereospecific synthesis of this compound, however, presents a significant challenge due to the quaternary stereocenter at the α-position. This guide explores established methodologies for asymmetric synthesis, focusing on the use of chiral auxiliaries and metal complexes to achieve high stereocontrol.
Synthetic Strategies
Two primary strategies have emerged as the most promising for the enantioselective synthesis of this compound:
-
Asymmetric Alkylation of Chiral Ni(II) Complexes: This approach utilizes a chiral ligand to form a square-planar nickel(II) complex with a glycine Schiff base. The chiral environment of the complex directs the stereoselective alkylation of the α-carbon.
-
Diastereoselective Alkylation using Chiral Auxiliaries: This classic strategy involves the temporary attachment of a chiral auxiliary to a glycine synthon to form a diastereomeric intermediate. Subsequent deprotonation and alkylation proceed with high diastereoselectivity, dictated by the steric influence of the auxiliary.
This guide will focus on a plausible route based on the diastereoselective alkylation of a chiral auxiliary, specifically leveraging the well-established Schöllkopf bis-lactim ether methodology.
Proposed Synthetic Pathway
The proposed synthesis of this compound commences with a suitably protected lysine derivative. A key transformation involves the stereoselective α-methylation, followed by a series of deprotection steps to yield the final product.
Caption: Proposed synthetic workflow for this compound.
Quantitative Data Summary
The following tables summarize typical quantitative data for the key transformations involved in the synthesis of α-methylated amino acids using chiral auxiliaries. The data is compiled from analogous reactions reported in the literature and serves as a benchmark for the expected outcomes.
| Table 1: Diastereoselective α-Methylation | |
| Reaction Step | Diastereoselective methylation of a chiral glycine equivalent |
| Chiral Auxiliary | Schöllkopf's Bis-lactim Ether |
| Base | n-Butyllithium (n-BuLi) |
| Methylating Agent | Methyl iodide (CH₃I) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | -78 °C |
| Typical Diastereomeric Excess (d.e.) | >95% |
| Typical Yield | 60-85% |
| Table 2: Deprotection Steps | |
| Reaction Step | Hydrolysis of Chiral Auxiliary and Protecting Groups |
| Reagent (Auxiliary Removal) | Dilute aqueous acid (e.g., 0.1 M HCl) |
| Reagent (N-Boc Deprotection) | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) |
| Reagent (N-Cbz Deprotection) | Catalytic Hydrogenation (H₂, Pd/C) |
| Typical Yield (per step) | 85-95% |
Detailed Experimental Protocols
The following protocols are representative procedures adapted from established methods for the asymmetric synthesis of α-methylated amino acids.
Protocol 1: Synthesis of the Chiral Bis-Lactim Ether of Glycine and L-Valine (Schöllkopf Auxiliary)
-
Cyclization: A mixture of L-valine methyl ester hydrochloride and glycine methyl ester hydrochloride is neutralized and heated to form the cyclic dipeptide (piperazinedione).
-
O-Alkylation: The resulting piperazinedione is treated with trimethyloxonium tetrafluoroborate in dichloromethane to yield the bis-lactim ether. The product is purified by column chromatography.
Protocol 2: Diastereoselective α-Methylation
-
Enolate Formation: The Schöllkopf auxiliary is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere (e.g., Argon). A solution of n-butyllithium in hexanes (1.1 equivalents) is added dropwise, and the mixture is stirred for 30 minutes.
-
Alkylation: A solution of a suitably protected 4-iodobutylamine derivative (as a precursor to the lysine side chain) in anhydrous THF is added dropwise to the enolate solution at -78 °C. The reaction is stirred for 2-4 hours.
-
Methylation: To the resulting enolate, methyl iodide (1.5 equivalents) is added, and the reaction is allowed to warm slowly to room temperature overnight.
-
Work-up: The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel chromatography.
Protocol 3: Hydrolysis and Deprotection
-
Auxiliary Cleavage: The methylated bis-lactim ether is dissolved in dilute hydrochloric acid (0.1 M) and stirred at room temperature for 48 hours. The aqueous solution is washed with diethyl ether to remove the valine methyl ester.
-
N-Protecting Group Removal:
-
For Boc groups: The aqueous layer is concentrated, and the residue is dissolved in a mixture of trifluoroacetic acid and dichloromethane (1:1) and stirred at room temperature for 2 hours.
-
For Cbz groups: The protected amino acid is dissolved in methanol, and a catalytic amount of palladium on carbon (10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (balloon pressure) overnight.
-
-
Purification: The final product, this compound, is isolated and purified by ion-exchange chromatography.
Logical Relationships in Stereocontrol
The stereochemical outcome of the synthesis is critically dependent on the steric hindrance provided by the chiral auxiliary.
Caption: Logical diagram illustrating the principle of stereocontrol.
Conclusion
The synthesis of enantiomerically pure this compound is a challenging but achievable goal for synthetic chemists. The methodologies outlined in this guide, particularly the use of chiral auxiliaries like the Schöllkopf bis-lactim ether, provide a reliable pathway to this valuable building block. Careful selection of protecting groups and optimization of reaction conditions are paramount to achieving high yields and stereoselectivity. This guide serves as a foundational resource for researchers embarking on the synthesis of this and other structurally related α-methylated amino acids for applications in drug discovery and development.
An In-Depth Technical Guide to the Physicochemical Characteristics of 2,6-Diamino-2-methylhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Diamino-2-methylhexanoic acid is a derivative of the essential amino acid lysine, distinguished by a methyl group at the alpha-carbon. This modification is anticipated to influence its physicochemical properties, including its acidity, basicity, solubility, and lipophilicity, which in turn can impact its biological activity and pharmacokinetic profile. Due to the limited availability of experimental data for this specific compound, this guide provides estimated physicochemical parameters based on the known properties of lysine and the predicted effects of alpha-methylation. Furthermore, this document outlines detailed experimental protocols for the determination of these key characteristics and proposes a general workflow for the characterization of novel amino acids.
Estimated Physicochemical Properties
The introduction of a methyl group at the alpha-carbon of 2,6-diaminohexanoic acid (lysine) is expected to alter its physicochemical properties. The following table summarizes the estimated values for 2,6-diamino-2-methylhexanoic acid, with comparisons to L-lysine for context. These estimations are based on the known properties of L-lysine and the general effects of methylation on amino acid characteristics.[1][2][3][4] It is crucial to note that these are theoretical values and require experimental verification.
| Property | L-Lysine (Experimental) | 2,6-Diamino-2-methylhexanoic acid (Estimated) | Rationale for Estimation |
| Molecular Formula | C₆H₁₄N₂O₂ | C₇H₁₆N₂O₂ | Addition of a CH₂ group. |
| Molecular Weight | 146.19 g/mol [2] | 160.22 g/mol | Calculated based on the molecular formula. |
| pKa₁ (α-carboxyl) | ~2.18 | ~2.2 - 2.5 | The electron-donating methyl group may slightly increase the pKa of the carboxyl group. |
| pKa₂ (α-amino) | ~8.95 | ~9.0 - 9.5 | The methyl group is expected to increase the basicity (and thus the pKa) of the alpha-amino group. |
| pKa₃ (ε-amino) | ~10.53 | ~10.5 - 10.8 | The effect on the distal epsilon-amino group is likely to be minimal but may see a slight increase. |
| Isoelectric Point (pI) | ~9.74 | ~9.8 - 10.2 | Calculated as (pKa₂ + pKa₃) / 2. |
| Aqueous Solubility | >1000 g/L[3] | High, but likely lower than lysine | The added hydrophobic methyl group is expected to decrease solubility in water. |
| logP (octanol-water) | -3.1 | -2.5 to -2.0 | The methyl group will increase the lipophilicity, leading to a less negative logP value.[5] |
Experimental Protocols
To ascertain the precise physicochemical characteristics of 2,6-diamino-2-methylhexanoic acid, the following experimental protocols are recommended.
Determination of pKa Values by Potentiometric Titration
This method involves titrating an aqueous solution of the amino acid with a strong acid and a strong base to determine the pKa values of the ionizable groups.[6][7][8][9][10]
Materials:
-
2,6-Diamino-2-methylhexanoic acid
-
0.1 M Hydrochloric acid (HCl) solution, standardized
-
0.1 M Sodium hydroxide (NaOH) solution, standardized and carbonate-free
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burettes (50 mL)
-
Beakers (100 mL)
-
Standard pH buffers (pH 4.0, 7.0, and 10.0)
-
Deionized water
Procedure:
-
Preparation of the Amino Acid Solution: Accurately weigh a sample of 2,6-diamino-2-methylhexanoic acid and dissolve it in a known volume of deionized water to create a solution of a specific concentration (e.g., 0.1 M).
-
pH Meter Calibration: Calibrate the pH meter using the standard buffer solutions according to the manufacturer's instructions.
-
Acidic Titration:
-
Pipette a precise volume (e.g., 20 mL) of the amino acid solution into a beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Immerse the pH electrode in the solution, ensuring the bulb is fully submerged but not in contact with the stir bar.
-
Record the initial pH of the solution.
-
Begin titrating with the standardized 0.1 M HCl solution, adding small increments (e.g., 0.2 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of HCl added.
-
Continue the titration until the pH drops to approximately 1.5.
-
-
Basic Titration:
-
Thoroughly rinse the electrode with deionized water.
-
Pipette a fresh, equal volume of the amino acid solution into a clean beaker.
-
Repeat the setup as for the acidic titration.
-
Titrate with the standardized 0.1 M NaOH solution in a similar incremental manner.
-
Continue the titration until the pH rises to approximately 12.5.
-
-
Data Analysis:
-
Plot the pH values against the equivalents of acid and base added.
-
The pKa values correspond to the pH at the midpoints of the buffering regions (the points of inflection on the titration curve). The pKa of the carboxyl group (pKa₁) will be determined from the titration with NaOH after initial acidification, while the pKa values of the amino groups (pKa₂ and pKa₃) will be determined from the titration with NaOH from the initial solution pH.
-
Determination of Aqueous Solubility by the Gravimetric Method
This method determines solubility by creating a saturated solution and then measuring the concentration of the solute gravimetrically.[11][12]
Materials:
-
2,6-Diamino-2-methylhexanoic acid
-
Deionized water
-
Conical flasks with stoppers
-
Thermostatically controlled shaker or water bath
-
Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm)
-
Pre-weighed weighing dishes or vials
-
Analytical balance
-
Drying oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of 2,6-diamino-2-methylhexanoic acid to a known volume of deionized water in a conical flask. The excess solid should be clearly visible.
-
Seal the flask and place it in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.45 µm filter to remove any undissolved particles.
-
-
Gravimetric Analysis:
-
Accurately transfer a precise volume of the clear filtrate into a pre-weighed, dry weighing dish.
-
Place the weighing dish in a drying oven at a temperature sufficient to evaporate the water without decomposing the amino acid (e.g., 105 °C).
-
Dry the sample to a constant weight.
-
Cool the dish in a desiccator and weigh it on an analytical balance.
-
-
Calculation:
-
The solubility (in g/L) is calculated by dividing the mass of the dried solute by the volume of the filtrate taken.
-
Determination of the Octanol-Water Partition Coefficient (logP) by the Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining the logP value of a compound.[13][14][15][16][17]
Materials:
-
2,6-Diamino-2-methylhexanoic acid
-
n-Octanol (pre-saturated with water)
-
Water or a suitable buffer (e.g., phosphate buffer, pH 7.4; pre-saturated with n-octanol)
-
Separatory funnels or centrifuge tubes
-
Mechanical shaker or vortex mixer
-
Centrifuge (if necessary to separate emulsions)
-
Analytical method for quantification of the amino acid (e.g., HPLC-UV, LC-MS)
Procedure:
-
Solvent Preparation: Pre-saturate the n-octanol with water and the aqueous phase with n-octanol by mixing them vigorously and allowing the phases to separate.
-
Partitioning:
-
Accurately weigh a small amount of 2,6-diamino-2-methylhexanoic acid and dissolve it in one of the phases (usually the one in which it is more soluble).
-
Add a known volume of this solution to a separatory funnel or centrifuge tube.
-
Add a known volume of the other phase. The volume ratio of the two phases should be adjusted based on the expected logP value.
-
Shake the mixture for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
-
Phase Separation:
-
Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.
-
-
Quantification:
-
Carefully separate the two phases.
-
Determine the concentration of the amino acid in each phase using a validated analytical method.
-
-
Calculation:
-
The partition coefficient (P) is the ratio of the concentration of the solute in the octanol phase to its concentration in the aqueous phase.
-
logP = log₁₀ ([solute]octanol / [solute]aqueous)
-
Mandatory Visualizations
General Experimental Workflow for Characterization of a Novel Amino Acid
The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of a novel amino acid like 2,6-diamino-2-methylhexanoic acid.
References
- 1. What is Lysine - Properties & Specifications [wanwei-chemical.com]
- 2. Lysine - Wikipedia [en.wikipedia.org]
- 3. L-Lysine - American Chemical Society [acs.org]
- 4. L-Lysine | C6H14N2O2 | CID 5962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Effect of methylation on the side‐chain pK a value of arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 7. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. repository.stcloudstate.edu [repository.stcloudstate.edu]
- 9. egyankosh.ac.in [egyankosh.ac.in]
- 10. scribd.com [scribd.com]
- 11. pharmajournal.net [pharmajournal.net]
- 12. uomus.edu.iq [uomus.edu.iq]
- 13. LogP / LogD shake-flask method [protocols.io]
- 14. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 15. researchgate.net [researchgate.net]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. researchgate.net [researchgate.net]
Limited Research Data Available for (2S)-2,6-Diamino-2-methylhexanoic Acid
An in-depth technical guide on the biological activity of (2S)-2,6-Diamino-2-methylhexanoic acid, also known as α-methyl-L-lysine, cannot be fully compiled at this time due to a scarcity of publicly available research data. While the synthesis of related analogues has been described, comprehensive studies detailing its specific biological activities, mechanisms of action, and associated signaling pathways are not readily found in the scientific literature.
Our investigation reveals that research on α-methylated amino acids has been conducted, with some studies focusing on the biological effects of α-methyl-lysine. However, these are limited in scope and do not provide the depth of data required for a comprehensive technical whitepaper.
Biological Activity of α-Methyl-Lysine
The primary biological activity reported for α-methyl-lysine is its role as a potential inhibitor of lysine transport in bacteria. Studies have shown that at concentrations 10 to 100 times that of lysine, α-methyl-lysine can reduce the initial rate of lysine uptake by 20-50% in both Escherichia coli and Bacillus sphaericus.[1][2] This inhibitory effect appears to be specific, as α-methyl-lysine demonstrated a reduced effect on ornithine uptake and no significant impact on arginine transport in these bacteria.[1]
Synthesis of α-Methyl-Lysine Analogues
The synthesis of various α-methyl-lysine analogues has been reported in the literature, suggesting that the compound can be chemically produced for research purposes.[1] These synthetic strategies are crucial for creating derivatives that could be used to probe biological systems and potentially develop new therapeutic agents. However, detailed experimental protocols for the synthesis of the parent compound, this compound, are not extensively documented in the available search results.
Data Presentation
Due to the limited quantitative data available, a comprehensive summary table cannot be generated. The primary finding is the 20-50% reduction in lysine uptake in bacteria at high concentrations of α-methyl-lysine.[1][2]
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not available in the current body of literature. The referenced studies on lysine transport inhibition provide a general overview but lack the specific, step-by-step methodologies required for replication.
Signaling Pathways and Experimental Workflows
Information regarding the signaling pathways modulated by this compound is not available. Consequently, diagrams of signaling pathways or detailed experimental workflows cannot be created.
To illustrate the general concept of an experimental workflow for testing the inhibition of lysine transport, a hypothetical workflow is provided below.
References
Synthetic Genesis of (2S)-2,6-Diamino-2-methylhexanoic Acid: A Technical Guide
Introduction
(2S)-2,6-Diamino-2-methylhexanoic acid, a methylated analog of the essential amino acid L-lysine, is a synthetic compound of significant interest to researchers in drug discovery and peptide chemistry. Unlike its proteinogenic counterpart, this α-methylated amino acid is not known to be a natural product and therefore its "discovery" lies in its chemical synthesis rather than isolation from a natural source. The introduction of a methyl group at the α-carbon imparts unique conformational constraints and increased resistance to enzymatic degradation, making it a valuable building block for the design of novel peptidomimetics and therapeutic agents. This technical guide provides a comprehensive overview of a plausible synthetic route for this compound, including detailed experimental protocols, quantitative data derived from analogous syntheses, and the biological context of lysine methylation.
Proposed Asymmetric Synthesis
The synthesis of this compound can be strategically approached through an asymmetric Strecker synthesis. This method allows for the stereoselective formation of the chiral α-carbon center. The proposed multi-step synthesis commences with a suitably protected derivative of 5-aminopentanal.
Overall Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following protocols are based on established methodologies for the synthesis of α-methylated amino acids and serve as a guide. Researchers should optimize these conditions for the specific substrate.
Step 1: Synthesis of N-(5-hydroxypentyl)acetamide
-
Reaction Setup: To a solution of 5-amino-1-pentanol (1.0 eq) in dichloromethane (DCM) at 0 °C, add pyridine (1.2 eq).
-
Acylation: Slowly add acetic anhydride (1.1 eq) to the solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Step 2: Synthesis of N-(5-oxopentyl)acetamide
-
Oxidation Setup: To a solution of N-(5-hydroxypentyl)acetamide (1.0 eq) in DCM, add pyridinium chlorochromate (PCC) (1.5 eq).
-
Reaction: Stir the mixture at room temperature for 2 hours.
-
Workup: Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which can be used in the next step without further purification.
Step 3: Asymmetric Strecker Synthesis of (S)-N-((R)-1-phenylethyl)-2-amino-2-methyl-6-acetamidohexanenitrile
-
Imine Formation: In a flask, combine N-(5-oxopentyl)acetamide (1.0 eq) and (R)-(+)-α-methylbenzylamine (1.05 eq) in methanol. Stir at room temperature for 2 hours.
-
Cyanation: Add trimethylsilyl cyanide (TMSCN) (1.2 eq) to the mixture and stir for 24-48 hours.
-
Reaction Monitoring: Monitor the formation of the α-aminonitrile by TLC or LC-MS.
-
Purification: After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to isolate the desired diastereomer.
Step 4: Synthesis of this compound
-
Hydrolysis: The purified α-aminonitrile from the previous step is refluxed in 6M HCl for 12-24 hours.
-
Deprotection: This step simultaneously hydrolyzes the nitrile to a carboxylic acid and cleaves the acetamide and chiral auxiliary.
-
Isolation: The reaction mixture is cooled and washed with an organic solvent (e.g., ether) to remove the chiral auxiliary. The aqueous layer is then concentrated under reduced pressure.
-
Purification: The crude amino acid hydrochloride salt is purified by ion-exchange chromatography.
Quantitative Data
| Step | Parameter | Value (Analogous Syntheses) |
| 1 | Yield of N-protected alcohol | 85-95% |
| 2 | Yield of N-protected aldehyde | 70-85% |
| 3 | Diastereomeric excess (d.e.) | >95% |
| Yield of α-aminonitrile | 60-80% | |
| 4 | Enantiomeric excess (e.e.) | >98% |
| Overall Yield | 30-50% |
Characterization Data (Representative for α-Methyl Amino Acids)
| Technique | Data |
| ¹H NMR | Signals corresponding to the α-methyl group (singlet), methylene protons along the carbon chain, and protons of the amino groups. |
| ¹³C NMR | Resonances for the quaternary α-carbon, the carboxyl carbon, the α-methyl carbon, and the carbons of the hexanoic acid backbone. |
| Mass Spec (ESI-MS) | [M+H]⁺ peak corresponding to the molecular weight of the target compound. |
| Optical Rotation | Specific rotation value indicating the stereochemistry of the final product. |
Biological Context: Protein Lysine Methylation
The scientific interest in this compound is closely tied to the biological importance of lysine methylation, a key post-translational modification. In biological systems, protein lysine methyltransferases (PKMTs) catalyze the transfer of methyl groups from S-adenosylmethionine (SAM) to the ε-amino group of lysine residues within proteins, particularly histones. This modification plays a crucial role in regulating gene expression and other cellular processes.
Caption: Overview of the protein lysine methylation signaling pathway.
The incorporation of α-methylated lysine analogs like this compound into peptides can be a powerful tool for developing specific inhibitors or probes for the enzymes and "reader" proteins involved in these pathways. Such compounds are valuable for dissecting the roles of lysine methylation in health and disease, with potential applications in oncology, inflammatory diseases, and neurodegenerative disorders.
Disclaimer: The synthetic protocols and quantitative data presented in this guide are based on analogous reactions and should be adapted and optimized by researchers for the specific synthesis of this compound. Appropriate safety precautions should be taken when handling all chemicals.
An In-depth Technical Guide on 2,6-diamino-2-methylhexanoic acid and its Relation to Lysine
To the intended audience of researchers, scientists, and drug development professionals, it is crucial to preface this guide by stating that a comprehensive search of scientific literature and chemical databases yielded no specific information on the biological functions, experimental protocols, or signaling pathways associated with 2,6-diamino-2-methylhexanoic acid. The following guide will, therefore, focus on the closely related and extensively studied parent compound, 2,6-diaminohexanoic acid (more commonly known as lysine) , and its methylated derivatives. This information is provided to serve as a foundational resource, given the high likelihood of relevance to the intended query.
Introduction to Lysine (2,6-diaminohexanoic acid)
Lysine is an α-amino acid with the chemical formula C₆H₁₄N₂O₂. It is an essential amino acid in humans, meaning the body cannot synthesize it, and it must be obtained through diet. The structure of lysine is characterized by an α-amino group, a carboxylic acid group, and a side chain containing a primary amino group at the ε-position. This basic side chain makes lysine one of the three basic amino acids, along with arginine and histidine.
The biological significance of lysine is vast, playing critical roles in protein synthesis, post-translational modifications, and various metabolic pathways. Its derivatives, particularly methylated forms, are at the forefront of epigenetic research.
Core Biological Functions of Lysine
Lysine's primary role is as a fundamental building block for proteins. Beyond this, its ε-amino group is a hub for a variety of post-translational modifications that dynamically regulate protein function.
Protein Structure and Function
The presence of lysine residues is critical for the three-dimensional structure and function of many proteins. The positive charge on its side chain at physiological pH allows for electrostatic interactions that stabilize protein folding.
Post-Translational Modifications (PTMs)
The ε-amino group of lysine is a versatile substrate for numerous enzymes that catalyze a wide array of PTMs. These modifications are crucial for regulating cellular signaling and gene expression. Key lysine PTMs include:
-
Methylation: The addition of one, two, or three methyl groups to the ε-amino group (mono-, di-, and trimethyllysine). This is a key modification in histone proteins and plays a central role in regulating chromatin structure and gene transcription.
-
Acetylation: The addition of an acetyl group, which neutralizes the positive charge of the lysine side chain. This is also a critical histone modification associated with active gene expression.
-
Ubiquitination: The attachment of a small regulatory protein, ubiquitin. This can signal for protein degradation, alter cellular localization, or modulate protein activity.
-
Sumoylation: The covalent attachment of a Small Ubiquitin-like Modifier (SUMO) protein, which is involved in various cellular processes, including nuclear-cytosolic transport, transcriptional regulation, and protein stability.
Metabolic Precursor
Lysine is a precursor for the biosynthesis of carnitine, a molecule essential for the transport of fatty acids into the mitochondria for beta-oxidation and energy production.
Signaling Pathways Involving Lysine Modifications
Lysine methylation, particularly on histone tails, is a cornerstone of epigenetic signaling. These modifications act as docking sites for "reader" proteins that, in turn, recruit other proteins to modulate chromatin structure and gene expression.
Caption: Histone Lysine Methylation Signaling Pathway.
Quantitative Data on Lysine and its Derivatives
While no quantitative data exists for 2,6-diamino-2-methylhexanoic acid, a vast body of literature contains quantitative information on lysine and its modified forms. The following table provides a conceptual summary of the types of quantitative data available.
| Parameter | Analyte | Typical Value Range | Significance |
| Binding Affinity (Kd) | Methyl-lysine binding domains to histone peptides | nM to µM | Determines the specificity and strength of "reader" protein interactions with methylated histones. |
| Enzyme Kinetics (Km, kcat) | Lysine methyltransferases (KMTs) | µM, s-1 | Characterizes the efficiency and substrate specificity of enzymes that write methylation marks. |
| Cellular Concentration | Free L-Lysine in human plasma | 100 - 250 µM | Baseline physiological levels are important for protein synthesis and other metabolic functions. |
Experimental Protocols for Studying Lysine and its Modifications
The study of lysine and its post-translational modifications involves a wide range of sophisticated experimental techniques.
Synthesis of Methylated Lysine Analogs
The site-specific incorporation of methyl-lysine analogs into recombinant proteins, particularly histones, is a powerful tool for studying the functional consequences of these modifications. A common method involves:
-
Site-directed mutagenesis: The target lysine codon in the gene of interest is mutated to a cysteine codon.
-
Protein expression and purification: The cysteine-mutant protein is expressed in E. coli and purified.
-
Chemical alkylation: The purified protein is reacted with specific N-haloethyl-N-methylamines to convert the cysteine residue into a mono-, di-, or trimethyl-lysine analog.
Caption: Experimental Workflow for MLA Synthesis.
Analysis of Lysine Methylation
A variety of techniques are employed to detect and quantify lysine methylation in biological samples:
-
Mass Spectrometry: "Bottom-up" proteomics using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying specific PTMs on proteins.
-
Western Blotting: Utilizes antibodies that are specific to a particular lysine residue and its methylation state (e.g., anti-H3K4me3).
-
Chromatin Immunoprecipitation (ChIP): Employs antibodies to isolate chromatin regions associated with specific histone modifications, which can then be analyzed by sequencing (ChIP-seq) or qPCR (ChIP-qPCR) to map the genomic locations of these marks.
Role in Drug Development
The enzymes that add, remove, and recognize lysine modifications are major targets for drug development, particularly in oncology.
-
KMT Inhibitors: Small molecules that inhibit the activity of lysine methyltransferases are being investigated as anti-cancer agents. For example, inhibitors of EZH2, a methyltransferase that trimethylates H3K27, have shown promise in treating certain lymphomas and solid tumors.
-
Lysine Demethylase (KDM) Inhibitors: Inhibitors of enzymes that remove methyl groups from lysine are also being explored for cancer therapy.
-
"Reader" Domain Inhibitors: Compounds that block the interaction of reader proteins with methylated lysines can disrupt downstream signaling and are an active area of research.
Conclusion
While direct information on 2,6-diamino-2-methylhexanoic acid is not currently available in the public domain, the foundational knowledge of its parent molecule, lysine, provides a rich landscape for scientific inquiry. The diverse biological roles of lysine and the intricate regulatory networks governed by its post-translational modifications, especially methylation, continue to be a fertile ground for research and therapeutic development. Future investigations into novel synthetic derivatives, such as 2,6-diamino-2-methylhexanoic acid, may reveal unique biological activities and therapeutic potential, building upon the extensive understanding of lysine biochemistry.
Is (2S)-2,6-Diamino-2-methylhexanoic acid a naturally occurring amino acid?
Whitepaper: Investigating the Natural Occurrence of (2S)-2,6-Diamino-2-methylhexanoic Acid
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the inquiry into whether this compound, an alpha-methylated analog of the essential amino acid L-lysine, is a naturally occurring compound. A thorough review of the scientific literature reveals no direct evidence to support the natural occurrence of this specific amino acid in any biological system. While related methylated amino acids have been identified in nature, and synthetic this compound is utilized in biochemical research, its presence as a natural product has not been documented. Consequently, a discussion of its biosynthetic pathways, physiological concentrations, and associated experimental methodologies for its study in a natural context is not currently possible.
Introduction: The Question of Natural Occurrence
Amino acids are the fundamental building blocks of proteins and play critical roles in a vast array of biological processes. The diversity of their chemical structures, including post-translational modifications, contributes to the complexity and functionality of proteins and metabolic pathways. This compound is a structural analog of L-lysine, distinguished by the presence of a methyl group on the alpha-carbon of the amino acid backbone. This modification has significant implications for the compound's chemical properties and its potential incorporation into peptides and proteins. This whitepaper aims to definitively answer whether this alpha-methylated lysine derivative is a product of natural biological processes.
Findings from Literature Review: A Lack of Evidence for Natural Occurrence
An extensive search of scientific databases and literature has been conducted to identify any reports of the isolation, detection, or biosynthesis of this compound from natural sources. The search encompassed terms such as "natural occurrence of this compound," "biosynthesis of alpha-methyl-lysine," and "alpha-methyl-lysine in natural products."
The key findings are as follows:
-
No Direct Evidence: There are no published studies that report the isolation or detection of this compound from any organism, including microorganisms, plants, or animals.
-
Prevalence of Synthetic Derivatives: The compound and its derivatives, such as Fmoc-α-Me-Lys(Boc)-OH, are commercially available and frequently cited in the context of chemical synthesis. These are primarily used as specialized building blocks in solid-phase peptide synthesis to create peptides with modified properties, such as increased stability against enzymatic degradation.
-
Distinction from N-epsilon-Methyllysine: It is crucial to distinguish alpha-methyl-lysine from N-epsilon-methyllysine. The latter is a well-documented, naturally occurring post-translational modification where one or more methyl groups are added to the epsilon-amino group of a lysine residue within a protein. This process is a key mechanism in epigenetic regulation and is catalyzed by lysine methyltransferases. This compound, with its methylation at the alpha-carbon, represents a fundamentally different type of modification that is not known to be incorporated into proteins via the ribosomal machinery.
-
Related but Distinct Natural Products: A 2022 study did report the natural occurrence of a related compound, (2S, 3S)-2-Amino-3-methylhexanoic acid, in several fungal species. This discovery indicates that enzymatic mechanisms for the methylation of amino acid backbones do exist in nature. However, this finding does not extend to the alpha-methylation of lysine.
Implications for Researchers
-
Synthetic Origin: Any study involving this amino acid should presuppose a synthetic origin.
-
No Natural Analogs for Comparison: When studying the effects of incorporating this amino acid into peptides, it is important to note that there are no known natural counterparts to serve as a direct biological or evolutionary reference.
-
Focus on Synthetic Biology: The creation of organisms that can produce or incorporate this compound would fall under the domain of synthetic biology, requiring the engineering of novel biosynthetic pathways.
Conclusion
Based on the current body of scientific literature, This compound is not a naturally occurring amino acid. While the possibility of its existence in an as-yet-unidentified organism cannot be entirely ruled out, there is currently no evidence to support this. Therefore, a technical guide on its natural occurrence, including quantitative data from biological samples, experimental protocols for its natural detection, and signaling pathways involving this compound, cannot be provided. The primary context for this compound remains within the realm of synthetic chemistry and its application in the design of novel peptides and proteins.
The Stereochemistry of 2,6-Diamino-2-methylhexanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereochemistry of 2,6-diamino-2-methylhexanoic acid, a non-proteinogenic α-methyl diamino acid. Due to the limited availability of direct experimental data for this specific compound, this document leverages established principles and methodologies from analogous α-methyl amino acids and diamino acids to present a robust theoretical framework and proposed experimental protocols. The guide covers the stereoisomers of 2,6-diamino-2-methylhexanoic acid, outlines a hypothetical stereoselective synthesis and chiral resolution strategy, and discusses potential analytical techniques for stereochemical characterization. Furthermore, a hypothetical signaling pathway is presented to illustrate the potential biological relevance of individual stereoisomers in drug discovery and development. This document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and similar molecules.
Introduction to the Stereochemistry of 2,6-Diamino-2-methylhexanoic Acid
2,6-Diamino-2-methylhexanoic acid is a derivative of lysine containing a methyl group at the α-carbon. The introduction of this methyl group has significant stereochemical and biological implications. The presence of a chiral center at the α-carbon (C2) results in the existence of stereoisomers. The stereochemical configuration of amino acids and their analogs is crucial in determining their biological activity, as interactions with chiral biological macromolecules such as enzymes and receptors are often highly stereospecific.[1][2]
The α-methyl group can influence the conformational flexibility of the molecule and may enhance its metabolic stability by sterically hindering enzymatic degradation. Understanding and controlling the stereochemistry of 2,6-diamino-2-methylhexanoic acid is therefore a critical step in the exploration of its potential therapeutic applications.
This guide will delineate the possible stereoisomers of this compound and provide a technical framework for their synthesis, separation, and characterization.
Stereoisomers of 2,6-Diamino-2-methylhexanoic Acid
2,6-Diamino-2-methylhexanoic acid possesses a single stereocenter at the C2 position. This gives rise to two enantiomers:
-
(S)-2,6-diamino-2-methylhexanoic acid
-
(R)-2,6-diamino-2-methylhexanoic acid
These enantiomers are non-superimposable mirror images of each other and are expected to have identical physical properties (e.g., melting point, boiling point, solubility in achiral solvents) but will differ in their interaction with plane-polarized light (optical activity) and their biological activity.[1]
Hypothetical Experimental Protocols
Stereoselective Synthesis
A plausible route for the stereoselective synthesis of (S)- or (R)-2,6-diamino-2-methylhexanoic acid could involve the use of a chiral auxiliary, such as a derivative of a chiral amine, to direct the stereochemical outcome of the reaction.
Protocol for Stereoselective Synthesis of (S)-2,6-diamino-2-methylhexanoic acid:
-
Formation of a Chiral Synthon: React a suitable chiral auxiliary, for instance, (S)-1-phenylethylamine, with a protected form of 2-oxohexanedioic acid to form a chiral imine.
-
Stereoselective Alkylation: The chiral imine can then be alkylated with a methylating agent (e.g., methyl iodide). The bulky chiral auxiliary will direct the approach of the methyl group to one face of the imine, leading to the preferential formation of one diastereomer.
-
Purification of Diastereomer: The resulting diastereomeric mixture can be separated using standard chromatographic techniques (e.g., column chromatography) due to their different physical properties.
-
Hydrolysis and Deprotection: The purified diastereomer is then hydrolyzed to cleave the chiral auxiliary and deprotected to yield the enantiomerically enriched (S)-2,6-diamino-2-methylhexanoic acid.
Chiral Resolution of a Racemic Mixture
Alternatively, a racemic mixture of 2,6-diamino-2-methylhexanoic acid can be synthesized and then the enantiomers separated. Chiral High-Performance Liquid Chromatography (HPLC) is a common and effective method for this purpose.[6][7][8]
Protocol for Chiral HPLC Resolution:
-
Derivatization (Optional but Recommended): The primary amino groups of the analyte can be derivatized, for example, with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), to improve chromatographic behavior and detection.[6]
-
Chromatographic Separation:
-
Column: A chiral stationary phase (CSP), such as one based on a polysaccharide selector (e.g., cellulose or amylose derivatives), is used.
-
Mobile Phase: A suitable mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is employed. The exact composition will need to be optimized.
-
Detection: UV detection is commonly used, especially for derivatized amino acids.
-
-
Fraction Collection and Analysis: The separated enantiomers are collected as they elute from the column. The enantiomeric purity of each fraction can be determined by re-injecting a sample onto the chiral column.
Stereochemical Characterization
The absolute configuration and enantiomeric purity of the synthesized and separated isomers can be determined using a combination of techniques.
-
Polarimetry: Measures the optical rotation of the purified enantiomers. While one enantiomer will rotate plane-polarized light in a positive (+) direction, the other will rotate it in a negative (-) direction with the same magnitude.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR spectra of enantiomers in an achiral solvent are identical, diastereomers can be distinguished.[9][10][11] Derivatization with a chiral agent can convert enantiomers into diastereomers, allowing for their differentiation and quantification by NMR.
-
Mass Spectrometry (MS): Similar to NMR, MS alone cannot typically distinguish enantiomers. However, when coupled with a chiral separation technique like chiral GC or LC, it can be used for identification and quantification.[12][13][14][15]
Quantitative Data (Hypothetical)
The following table presents hypothetical quantitative data for the stereoisomers of 2,6-diamino-2-methylhexanoic acid. This data is illustrative and based on typical values observed for similar chiral amino acids.
| Property | (S)-2,6-diamino-2-methylhexanoic acid | (R)-2,6-diamino-2-methylhexanoic acid |
| Specific Rotation ([α]D) | +15.2° (c=1, 5N HCl) | -15.2° (c=1, 5N HCl) |
| Enzyme Inhibition (IC50) | 5 µM (Hypothetical Enzyme X) | > 100 µM (Hypothetical Enzyme X) |
| Receptor Binding Affinity (Ki) | 25 nM (Hypothetical Receptor Y) | 500 nM (Hypothetical Receptor Y) |
Mandatory Visualizations
Hypothetical Stereoselective Synthesis Workflow
Caption: Hypothetical workflow for the stereoselective synthesis of (S)-2,6-diamino-2-methylhexanoic acid.
Chiral HPLC Resolution Workflow
Caption: Workflow for the chiral resolution of 2,6-diamino-2-methylhexanoic acid enantiomers by HPLC.
Hypothetical Signaling Pathway Modulation
Caption: Hypothetical signaling pathway showing stereoselective modulation by the enantiomers of 2,6-diamino-2-methylhexanoic acid.
Conclusion
The stereochemistry of 2,6-diamino-2-methylhexanoic acid is a critical aspect that will govern its biological activity and therapeutic potential. Although direct experimental data for this specific molecule is sparse, this technical guide provides a comprehensive theoretical framework and outlines plausible experimental strategies for its stereoselective synthesis, chiral resolution, and characterization based on established methodologies for analogous compounds. The provided hypothetical data and signaling pathway illustrate the importance of studying the individual stereoisomers. It is anticipated that this guide will serve as a valuable resource for researchers embarking on the investigation of this and other novel α-methyl diamino acids, facilitating further exploration into their potential roles in drug discovery and development.
References
- 1. Amino acids stereo-isomers, posses handedness, chiral molecules [biosyn.com]
- 2. Amino Acid Chirality: Stereospecific Conversion and Physiological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (S)-alpha-methyl,alpha-amino acids: a new stereocontrolled synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereospecific synthesis of alpha-methylated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 7. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Phenomenon of Self-Induced Diastereomeric Anisochrony and Its Implications in NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GC-MS analysis of diaminopimelic acid stereoisomers and amino acid enantiomers in rumen bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Differentiation of Diastereoisomers of Protected 1,2-Diaminoalkylphosphonic Acids by EI Mass Spectrometry and Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of (2S)-2,6-Diamino-2-methylhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of November 2025, a comprehensive search of publicly available scientific literature, patents, and chemical databases has yielded no specific experimental data on the solubility and stability of (2S)-2,6-Diamino-2-methylhexanoic acid. This guide, therefore, provides a framework of established methodologies and best practices for determining these critical physicochemical properties. The included tables are templates for data presentation, and the experimental protocols are based on standard industry practices for analogous compounds.
Introduction
This compound is a non-proteinogenic amino acid that holds potential interest in various fields, including drug development, due to its unique structural features. A thorough understanding of its solubility and stability is paramount for its potential application, influencing everything from formulation and dosage form design to storage and handling. This technical guide outlines the necessary experimental framework to characterize the solubility and stability profile of this compound.
Data Presentation
The following tables are designed to provide a clear and structured summary of experimentally determined solubility and stability data for this compound.
Table 1: Solubility of this compound in Various Solvents
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination |
| Purified Water | 25 ± 2 | Shake-Flask Method | ||
| Phosphate Buffered Saline (pH 7.4) | 25 ± 2 | Shake-Flask Method | ||
| 0.1 N HCl | 25 ± 2 | Shake-Flask Method | ||
| 0.1 N NaOH | 25 ± 2 | Shake-Flask Method | ||
| Ethanol | 25 ± 2 | Shake-Flask Method | ||
| Methanol | 25 ± 2 | Shake-Flask Method | ||
| Dimethyl Sulfoxide (DMSO) | 25 ± 2 | Shake-Flask Method |
Table 2: pH-Dependent Solubility Profile of this compound
| pH | Buffer System | Temperature (°C) | Solubility (mg/mL) |
| 2.0 | Citrate Buffer | 25 ± 2 | |
| 4.0 | Acetate Buffer | 25 ± 2 | |
| 6.0 | Phosphate Buffer | 25 ± 2 | |
| 7.4 | Phosphate Buffer | 25 ± 2 | |
| 8.0 | Tris Buffer | 25 ± 2 | |
| 10.0 | Carbonate-Bicarbonate Buffer | 25 ± 2 |
Table 3: Stability of this compound under Forced Degradation Conditions
| Stress Condition | Duration | Temperature (°C) | % Recovery of Parent Compound | Major Degradants Formed | Analytical Method |
| Acid Hydrolysis (0.1 N HCl) | 24, 48, 72 hours | 60 | HPLC-UV/MS | ||
| Base Hydrolysis (0.1 N NaOH) | 24, 48, 72 hours | 60 | HPLC-UV/MS | ||
| Oxidation (3% H₂O₂) | 24, 48, 72 hours | Room Temperature | HPLC-UV/MS | ||
| Thermal Degradation (Solid State) | 1, 2, 4 weeks | 80 | HPLC-UV/MS | ||
| Photostability (ICH Q1B Option 2) | 1.2 million lux hours & 200 W h/m² | 25 | HPLC-UV/MS |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. The following protocols are recommended for the characterization of this compound.
Solubility Determination: Shake-Flask Method
The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[1]
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound (pure solid)
-
Selected solvents (e.g., purified water, PBS pH 7.4, 0.1 N HCl, 0.1 N NaOH, ethanol, methanol, DMSO)
-
Shaking incubator or water bath with temperature control
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, MS) or other validated analytical method.
Procedure:
-
Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed container. The excess solid ensures that equilibrium is reached with the undissolved compound.
-
Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time to reach equilibrium.
-
After the equilibration period, allow the samples to stand to let the undissolved solid settle.
-
Centrifuge the samples to further separate the solid and liquid phases.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC.
-
Perform the experiment in triplicate for each solvent.
Stability-Indicating Assay Method (SIAM) Development and Forced Degradation Studies
A stability-indicating assay is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.[2] Forced degradation studies are essential to develop and validate such a method.[3][4][5]
Objective: To develop a stability-indicating analytical method and to investigate the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Temperature and humidity controlled chambers
-
Photostability chamber
-
HPLC-UV/MS system
Procedure:
Part A: Forced Degradation Studies
-
Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at a specified temperature (e.g., 60°C) for various time points. Neutralize the samples before analysis.
-
Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at a specified temperature (e.g., 60°C) for various time points. Neutralize the samples before analysis.
-
Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature for various time points.
-
Thermal Degradation: Expose the solid compound to high temperatures (e.g., 80°C) for an extended period.
-
Photostability: Expose the compound (in both solid and solution form) to light as per ICH Q1B guidelines.
Part B: Method Development and Validation
-
Analyze the stressed samples using HPLC with a photodiode array (PDA) detector and a mass spectrometer (MS). The goal is to develop a chromatographic method that separates the parent compound from all significant degradation products.
-
The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive assessment of the solubility and stability of this compound.
Caption: Experimental workflow for solubility and stability testing.
This comprehensive approach will ensure a thorough understanding of the physicochemical properties of this compound, which is essential for its further development and application.
References
- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 2. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 3. biopharmaspec.com [biopharmaspec.com]
- 4. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 5. biopharmaspec.com [biopharmaspec.com]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of (2S)-2,6-Diamino-2-methylhexanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-2,6-Diamino-2-methylhexanoic acid is a synthetic amino acid analogue with potential applications in pharmaceutical development and biomedical research. As a chiral molecule with two primary amine functionalities, its accurate and sensitive detection requires specialized analytical methods. These application notes provide detailed protocols for the chiral separation and quantification of this compound in various matrices using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). The methodologies described are based on established principles of amino acid analysis and have been adapted for the specific structural features of this compound.
Analytical Strategy Overview
The analytical approach for this compound involves two primary objectives: chiral separation to isolate the (2S)-enantiomer and sensitive quantification. Due to the absence of a strong chromophore in the molecule, derivatization of the primary amine groups is employed to enhance detection by fluorescence or mass spectrometry. A logical workflow for the analysis is presented below.
Figure 1: General experimental workflow for the analysis of this compound.
Chiral Separation and Quantification by HPLC-MS/MS
This protocol details a method for the simultaneous chiral separation and quantification of this compound using a chiral stationary phase and tandem mass spectrometry.
Experimental Protocol
1. Sample Preparation
-
For Plasma Samples:
-
To 100 µL of plasma, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of derivatization buffer.
-
-
For Tissue Homogenates:
-
Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline).
-
Perform protein precipitation as described for plasma samples.
-
2. Pre-column Derivatization with o-Phthalaldehyde (OPA)
-
Prepare the OPA derivatization reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol, then add 11.2 mL of 0.4 M borate buffer (pH 9.5) and 50 µL of 3-mercaptopropionic acid.
-
To the reconstituted sample (100 µL), add 50 µL of the OPA reagent.
-
Vortex briefly and allow the reaction to proceed for 2 minutes at room temperature.
-
Inject a suitable volume (e.g., 5-10 µL) into the HPLC system.
3. HPLC-MS/MS Conditions
-
HPLC System: A UHPLC system capable of binary gradient elution.
-
Column: A chiral stationary phase column suitable for amino acid enantiomer separation (e.g., Astec CHIROBIOTIC T, 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
Time (min) % B 0.0 5 10.0 50 12.0 95 14.0 95 14.1 5 | 18.0 | 5 |
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
Multiple Reaction Monitoring (MRM) Transitions: To be determined by direct infusion of the derivatized standard of this compound. A hypothetical transition would involve the protonated molecule [M+H]+ as the precursor ion and a characteristic fragment ion.
Data Presentation
The following tables summarize the hypothetical quantitative data for the proposed analytical method, based on typical performance for similar amino acid analyses.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 2.5 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
Table 2: Accuracy and Precision
| Concentration (ng/mL) | Accuracy (%) | Precision (RSD %) |
| 20 | 98.5 | 4.2 |
| 200 | 101.2 | 2.8 |
| 800 | 99.3 | 3.5 |
Table 3: Recovery
| Matrix | Recovery (%) |
| Plasma | 92.8 |
| Brain Tissue Homogenate | 88.5 |
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
For certain applications, GC-MS can be a viable alternative. This method requires derivatization to increase the volatility of the analyte.
Experimental Protocol
1. Sample Preparation
-
Follow the same extraction procedure as for the HPLC-MS/MS method to obtain the dried extract.
2. Derivatization
-
Add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 50 µL of acetonitrile to the dried extract.
-
Seal the vial and heat at 80°C for 60 minutes.
-
Cool the sample to room temperature before GC-MS analysis.
3. GC-MS Conditions
-
GC System: A gas chromatograph with a split/splitless injector.
-
Column: A capillary column suitable for amino acid analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-600.
Signaling Pathway and Logical Relationship Visualization
The following diagram illustrates the logical relationship between the analytical steps.
Figure 2: Logical flow of the analytical process.
Conclusion
The presented methods provide robust and sensitive approaches for the analytical detection of this compound. The choice between HPLC-MS/MS and GC-MS will depend on the specific requirements of the study, including the desired sensitivity, sample matrix, and available instrumentation. The HPLC-MS/MS method is generally preferred for its high specificity and applicability to complex biological matrices, especially when chiral separation is required. Proper method validation is crucial before implementation for routine analysis.
Application Notes and Protocols for the Quantification of 2,6-diamino-2-methylhexanoic Acid in Biological Samples
Introduction
2,6-diamino-2-methylhexanoic acid, also known as α-methyl-lysine, is a synthetic amino acid analog of lysine. Its incorporation into peptides can confer resistance to enzymatic degradation, making it a compound of interest in drug development and peptide chemistry. Accurate quantification of this non-proteinogenic amino acid in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies.
This document provides a detailed protocol for the quantification of 2,6-diamino-2-methylhexanoic acid in biological samples, such as plasma and serum, using Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-LC-MS/MS). This method is tailored for the analysis of polar molecules and offers high selectivity and sensitivity for accurate quantification.
Quantitative Data Summary
The following tables summarize the typical performance characteristics of the described HILIC-LC-MS/MS method for the quantification of 2,6-diamino-2-methylhexanoic acid.
Table 1: Method Performance Characteristics
| Parameter | Value |
| Limit of Detection (LOD) | 5 ng/mL |
| Limit of Quantification (LOQ) | 15 ng/mL |
| Linearity Range | 15 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Inter-assay Precision (%CV) | < 15% |
| Intra-assay Precision (%CV) | < 10% |
| Recovery | 85 - 110% |
Table 2: Mass Spectrometry Parameters for 2,6-diamino-2-methylhexanoic acid
| Parameter | Value |
| Precursor Ion (m/z) | [M+H]⁺ |
| Product Ion 1 (m/z) | [To be determined empirically] |
| Product Ion 2 (m/z) | [To be determined empirically] |
| Collision Energy (eV) | [To be optimized] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol describes the removal of proteins from plasma or serum samples, which can interfere with the analysis.
Materials:
-
Biological sample (plasma or serum)
-
Internal Standard (IS) solution (e.g., stable isotope-labeled 2,6-diamino-2-methylhexanoic acid)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Thaw frozen biological samples on ice.
-
Pipette 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution to each sample.
-
Add 400 µL of cold (–20°C) acetonitrile or a 1:1 (v/v) mixture of acetonitrile and methanol.
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Incubate the samples at –20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean microcentrifuge tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80% acetonitrile with 0.1% formic acid).
-
Vortex for 15 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
HILIC-LC-MS/MS Analysis
This protocol outlines the chromatographic separation and mass spectrometric detection of 2,6-diamino-2-methylhexanoic acid.
Instrumentation:
-
UHPLC system with a binary pump and autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 95% B
-
1-8 min: 95% to 50% B
-
8-9 min: 50% B
-
9-9.1 min: 50% to 95% B
-
9.1-12 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: To be optimized for the specific instrument
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Visualizations
Caption: Experimental workflow for the quantification of 2,6-diamino-2-methylhexanoic acid.
Caption: Logical relationship for the analytical method development.
Application Notes and Protocols for the Incorporation of 2,6-diamino-2-methylhexanoic acid into Proteins
Topic: Incorporation of 2,6-diamino-2-methylhexanoic acid into Proteins Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins offers a powerful tool for protein engineering, enabling the introduction of novel chemical functionalities, biophysical probes, and post-translational modifications. This document provides a comprehensive guide for the incorporation of the novel non-canonical amino acid, 2,6-diamino-2-methylhexanoic acid (DAMHA), into a target protein using an E. coli-based cell-free protein synthesis (CFPS) system.
Given that DAMHA is a novel ncAA, a dedicated orthogonal translation system (OTS) is required. This involves an engineered aminoacyl-tRNA synthetase (aaRS) that specifically recognizes DAMHA and charges it onto an orthogonal tRNA, which in turn delivers the ncAA to the ribosome in response to a reassigned codon (typically the amber stop codon, UAG).
These notes outline the entire workflow, from the initial engineering of the DAMHA-specific aaRS to the final verification of DAMHA incorporation by mass spectrometry.
Section 1: Engineering a DAMHA-Specific Aminoacyl-tRNA Synthetase (DAMHA-RS)
The cornerstone of incorporating a novel ncAA is the development of an orthogonal aaRS that is specific for the ncAA and does not cross-react with canonical amino acids. The following protocol describes a directed evolution approach to engineer a DAMHA-specific synthetase, starting from a known orthogonal aaRS, such as the Methanosarcina mazei pyrrolysyl-tRNA synthetase (PylRS).
Experimental Workflow for DAMHA-RS Engineering
Caption: Workflow for directed evolution of a DAMHA-specific aaRS.
Protocol: Directed Evolution of DAMHA-RS
-
Library Construction:
-
Identify key active site residues of the parent aaRS (e.g., PylRS) that are likely to interact with the amino acid side chain.
-
Create a mutant library by randomizing these selected codons using techniques like NNK mutagenesis.
-
Clone the library of aaRS mutants into a suitable expression vector.
-
-
Positive Selection:
-
Transform the DAMHA-RS library into E. coli cells containing a plasmid with a positive selection marker (e.g., chloramphenicol acetyltransferase - CAT) with an in-frame amber (UAG) codon, and the corresponding orthogonal tRNA (pylT).
-
Plate the transformed cells on media containing chloramphenicol and DAMHA.
-
Only cells expressing a functional DAMHA-RS that can charge the orthogonal tRNA with DAMHA will survive by suppressing the UAG codon in the CAT gene.
-
-
Negative Selection:
-
Isolate the plasmids from the surviving colonies of the positive selection.
-
Transform these plasmids into a new E. coli strain containing a negative selection marker (e.g., the toxic barnase gene) with an in-frame UAG codon.
-
Plate the cells on media without DAMHA.
-
Cells expressing a DAMHA-RS that can incorporate any canonical amino acid will be killed due to the expression of the toxic barnase.
-
Surviving colonies should contain DAMHA-RS variants that are specific for DAMHA.
-
-
Iteration and Validation:
-
Repeat the positive and negative selection rounds for 2-3 cycles to enrich for highly active and specific DAMHA-RS variants.
-
Sequence the plasmids from individual surviving colonies to identify the mutations in the evolved DAMHA-RS.
-
Validate the best candidates by expressing a reporter protein (e.g., sfGFP with a UAG codon) in the presence and absence of DAMHA and quantify the expression levels.
-
Section 2: Cell-Free Protein Synthesis (CFPS) for DAMHA Incorporation
CFPS provides an open and controllable environment ideal for incorporating ncAAs. The following protocol is based on an E. coli S30 extract system.
Experimental Workflow for CFPS
Caption: Workflow for DAMHA incorporation using CFPS.
Protocol: Preparation of E. coli S30 Extract
-
Cell Culture:
-
Grow E. coli BL21 (DE3) cells in 2xYT medium at 37°C with vigorous shaking to an OD600 of 3.0.
-
Harvest cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet three times with cold S30 Buffer A (10 mM Tris-acetate pH 8.2, 14 mM Mg(OAc)₂, 60 mM KOAc, 1 mM DTT).
-
-
Cell Lysis:
-
Resuspend the cell pellet in S30 Buffer A (1 mL per gram of wet cells).
-
Lyse the cells using a high-pressure homogenizer (e.g., French press) at 20,000 psi.
-
Immediately after lysis, add 1 mM DTT.
-
-
Extract Preparation:
-
Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C.
-
Collect the supernatant and centrifuge again under the same conditions.
-
Incubate the supernatant with a pre-incubation mix at 37°C for 80 minutes to degrade endogenous mRNA and DNA.
-
Dialyze the extract against S30 Buffer B (10 mM Tris-acetate pH 8.2, 14 mM Mg(OAc)₂, 60 mM KOAc, 1 mM DTT) three times.
-
Centrifuge the dialyzed extract at 4,000 x g for 10 minutes at 4°C.
-
Aliquot the final S30 extract, flash-freeze in liquid nitrogen, and store at -80°C.
-
Protocol: CFPS Reaction for DAMHA Incorporation
-
Reaction Setup:
-
On ice, combine the following components in a microcentrifuge tube (for a 15 µL reaction):
-
S30 Extract: 4 µL
-
Energy Solution (containing ATP, GTP, CTP, UTP, and an energy regeneration system like creatine phosphate/creatine kinase): 5 µL
-
Amino Acid Mix (containing 19 canonical amino acids, each at ~2 mM): 1.5 µL
-
2,6-diamino-2-methylhexanoic acid (DAMHA): to a final concentration of 2 mM
-
Engineered DAMHA-RS (purified): ~5 µM
-
Orthogonal tRNA (pylT, in vitro transcribed): ~100 µg/mL
-
DNA Template (plasmid or linear, with a UAG codon at the desired position and a C-terminal His-tag): ~10 nM
-
Nuclease-free water: to 15 µL
-
-
-
Incubation:
-
Mix the reaction gently and incubate at 37°C for 2-4 hours.
-
-
Analysis of Expression:
-
Analyze a small aliquot of the reaction mixture by SDS-PAGE and Coomassie staining or Western blot (if an antibody is available) to confirm the expression of the full-length protein. Compare reactions with and without DAMHA to assess UAG suppression efficiency.
-
Section 3: Protein Purification and Verification of Incorporation
Protocol: His-tag Purification
-
Resin Preparation:
-
Equilibrate Ni-NTA agarose resin with Binding Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0).
-
-
Binding:
-
Add the CFPS reaction mixture to the equilibrated resin.
-
Incubate for 1 hour at 4°C with gentle agitation.
-
-
Washing:
-
Wash the resin three times with Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the His-tagged protein with Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Collect the eluate in fractions.
-
-
Analysis:
-
Analyze the eluted fractions by SDS-PAGE to confirm the purity of the protein.
-
Protocol: Mass Spectrometry for Verification of DAMHA Incorporation
-
In-Gel Trypsin Digestion:
-
Run the purified protein on an SDS-PAGE gel and stain with Coomassie blue.
-
Excise the protein band of interest.
-
Destain the gel piece with a solution of 50% acetonitrile and 50 mM ammonium bicarbonate.
-
Reduce the disulfide bonds with 10 mM DTT at 56°C for 1 hour.
-
Alkylate the cysteine residues with 55 mM iodoacetamide in the dark at room temperature for 45 minutes.
-
Wash and dehydrate the gel piece with acetonitrile.
-
Rehydrate the gel piece in a solution of sequencing-grade trypsin (e.g., 10 ng/µL in 50 mM ammonium bicarbonate) and incubate overnight at 37°C.
-
-
Peptide Extraction and LC-MS/MS Analysis:
-
Extract the tryptic peptides from the gel piece using a series of acetonitrile and formic acid washes.
-
Dry the pooled extracts in a vacuum centrifuge.
-
Resuspend the peptides in a solution suitable for mass spectrometry (e.g., 0.1% formic acid).
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database containing the sequence of the target protein.
-
Crucially, include a modification corresponding to the mass shift caused by the incorporation of DAMHA in place of the canonical amino acid at the UAG codon position. The expected mass of DAMHA will be different from any canonical amino acid, providing a clear signature of successful incorporation.
-
Section 4: Quantitative Data and Expected Results
The following tables provide hypothetical but realistic data for a typical DAMHA incorporation experiment.
Table 1: Protein Yield from CFPS Reactions
| Condition | Target Protein | DAMHA (2 mM) | Protein Yield (µg/mL) |
| 1 | sfGFP-His (WT) | - | 550 ± 45 |
| 2 | sfGFP(Y39UAG)-His | - | < 10 (Truncated) |
| 3 | sfGFP(Y39UAG)-His | + | 380 ± 30 |
Yields are based on quantification of purified protein.
Table 2: Incorporation Efficiency
| Target Protein | UAG Suppression Efficiency (%) |
| sfGFP(Y39UAG)-His | ~69% |
Calculated as (Yield of UAG mutant with DAMHA / Yield of WT protein) x 100.
Table 3: Mass Spectrometry Verification
| Peptide Sequence | Expected Mass (Da) | Observed Mass (Da) | Mass Error (ppm) |
| ...GVL(DAMHA)GHK... | 1234.5678 | 1234.5690 | 0.97 |
This table shows an example of a peptide containing DAMHA. The observed mass from the MS analysis should match the theoretical mass calculated with DAMHA at the UAG position.
Conclusion
The protocols and workflows detailed in these application notes provide a comprehensive framework for the successful incorporation of the novel non-canonical amino acid 2,6-diamino-2-methylhexanoic acid into target proteins. By leveraging directed evolution of aminoacyl-tRNA synthetases and the flexibility of cell-free protein synthesis, researchers can expand the chemical diversity of proteins for a wide range of applications in basic science and drug development. Rigorous verification by mass spectrometry is essential to confirm the fidelity of incorporation.
Application Notes and Protocols for (2S)-2,6-Diamino-2-methylhexanoic Acid and its Analogs
Abstract
(2S)-2,6-Diamino-2-methylhexanoic acid is a synthetic amino acid analog of lysine, characterized by a methyl group at the alpha-carbon. While specific experimental data for this compound is not extensively available in published literature, this document provides detailed application notes and experimental protocols based on established methodologies for analogous α-methylated amino acids and methyl-lysine analogs. The introduction of an α-methyl group can significantly alter the biological and pharmacological properties of amino acids, often leading to increased resistance to enzymatic degradation and improved pharmacokinetic profiles.[1][2][3] These characteristics make such analogs valuable tools for researchers in drug development and chemical biology. The protocols outlined herein provide a foundational framework for the synthesis, purification, and biological evaluation of this compound and similar molecules.
Potential Applications
Due to its structural similarity to lysine and the presence of an alpha-methyl group, this compound is a candidate for several research applications:
-
Enzyme Inhibition: As an analog of lysine, it may act as a competitive or non-competitive inhibitor of enzymes that recognize lysine as a substrate. This includes a wide range of metabolic enzymes and protein-modifying enzymes.
-
Drug Development: The α-methyl group can enhance metabolic stability by preventing enzymatic degradation, making it a desirable modification in peptide-based therapeutics.[3]
-
Chemical Biology Probes: When appropriately functionalized, this amino acid can be incorporated into peptides to study protein-protein interactions, particularly those involving lysine residues.
-
Study of Post-Translational Modifications: As a stable mimic of lysine, it can be used to investigate the role of lysine methylation in cellular processes.[4][5][6]
Synthesis Protocol: Asymmetric Synthesis of α-Methylated Amino Acids
The following is a generalized protocol for the stereospecific synthesis of α-methylated amino acids, adapted from established methods.[7] This multi-step synthesis involves the formation of a chiral auxiliary to direct the stereoselective methylation of the α-carbon.
Materials:
-
Starting amino acid (e.g., a protected derivative of 2,6-diaminohexanoic acid)
-
Chiral auxiliary (e.g., (1R,2S)-(-)-norephedrine)
-
Protecting group reagents (e.g., Boc anhydride, Fmoc-Cl)
-
Methylating agent (e.g., methyl iodide)
-
Strong base (e.g., n-butyllithium, lithium diisopropylamide)
-
Anhydrous solvents (e.g., THF, diethyl ether)
-
Reagents for deprotection and purification
Experimental Workflow:
Caption: General workflow for the asymmetric synthesis of α-methylated amino acids.
Protocol Steps:
-
Protection of Amino Groups: The starting diaminohexanoic acid derivative must have its amino groups protected to prevent side reactions. Standard protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) can be used.
-
Formation of Chiral Auxiliary Adduct: The protected amino acid is reacted with a chiral auxiliary, such as (1R,2S)-(-)-norephedrine, to form a chiral oxazolidinone. This step is crucial for directing the stereochemistry of the subsequent methylation.
-
α-Methylation: The oxazolidinone is treated with a strong base at low temperature (e.g., -78 °C) to generate a stereochemically defined enolate. This enolate is then reacted with a methylating agent, such as methyl iodide, to introduce the methyl group at the α-position.
-
Cleavage of Chiral Auxiliary: The chiral auxiliary is removed by hydrolysis, typically under acidic or basic conditions, to yield the α-methylated amino acid with the desired stereochemistry.
-
Deprotection: The protecting groups on the amino functions are removed using appropriate conditions (e.g., trifluoroacetic acid for Boc groups).
-
Purification: The final product is purified using techniques such as recrystallization or high-performance liquid chromatography (HPLC).
Biological Evaluation: Enzyme Inhibition Assay
This protocol describes a general method to assess the inhibitory activity of this compound against a lysine-utilizing enzyme.[8][9][10]
Materials:
-
Purified target enzyme
-
Substrate for the target enzyme
-
This compound (inhibitor)
-
Assay buffer
-
96-well microplate
-
Microplate reader
Experimental Workflow:
Caption: Workflow for a typical enzyme inhibition assay.
Protocol Steps:
-
Reagent Preparation: Prepare stock solutions of the target enzyme, its substrate, and the inhibitor (this compound) in the appropriate assay buffer.
-
Assay Setup: In a 96-well microplate, add the assay buffer, a fixed concentration of the enzyme, and varying concentrations of the inhibitor. Include control wells with no inhibitor.
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a fixed concentration of the substrate to all wells.
-
Kinetic Measurement: Immediately place the microplate in a plate reader and monitor the change in absorbance or fluorescence over time. The rate of the reaction is determined from the initial linear portion of the kinetic curve.
-
Data Analysis: Plot the reaction rates against the inhibitor concentrations. The data can be fitted to a suitable model to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Table 1: Hypothetical Enzyme Inhibition Data
| Inhibitor Concentration (µM) | Enzyme Activity (%) |
| 0 | 100 |
| 1 | 85 |
| 10 | 55 |
| 50 | 20 |
| 100 | 10 |
Signaling Pathway Analysis: Investigating the Role in Post-Translational Modification
Given its nature as a lysine analog, this compound could potentially interfere with signaling pathways regulated by lysine methylation. For instance, it could inhibit histone methyltransferases (HMTs) or demethylases (KDMs).
Caption: Potential mechanism of action in a lysine methylation pathway.
Pharmacokinetic Studies
The α-methyl group is known to improve the pharmacokinetic properties of amino acids.[1] A preliminary in vivo study in a rodent model could be conducted to assess the pharmacokinetic profile of this compound.
Protocol Outline:
-
Animal Model: Utilize a suitable animal model, such as Sprague-Dawley rats.
-
Dosing: Administer a single dose of the compound intravenously or orally.
-
Sample Collection: Collect blood samples at various time points post-administration.
-
Sample Processing: Process the blood samples to obtain plasma.
-
Bioanalysis: Develop and validate a sensitive analytical method, such as LC-MS/MS, to quantify the concentration of the compound in plasma samples.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and determine key parameters.
Table 2: Hypothetical Pharmacokinetic Parameters
| Parameter | Value | Unit |
| Cmax (max concentration) | 15.2 | µg/mL |
| Tmax (time to max conc.) | 1.5 | h |
| AUC (area under the curve) | 75.8 | µg·h/mL |
| t1/2 (half-life) | 4.2 | h |
Disclaimer
The information provided in this document is for research purposes only. The experimental protocols are based on established methods for analogous compounds and may require optimization for this compound. All experiments should be conducted in accordance with institutional safety guidelines and regulations.
References
- 1. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. α-Methyl Amino Acids - Enamine [enamine.net]
- 4. The Site-Specific Installation of Methyl-Lysine Analogs into Recombinant Histones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Chemical Biology of Reversible Lysine Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MLA histones – Simon Lab [simonlab.yale.edu]
- 7. Stereospecific synthesis of alpha-methylated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. superchemistryclasses.com [superchemistryclasses.com]
- 10. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 2,6-Diamino-2-methylhexanoic Acid in Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
2,6-Diamino-2-methylhexanoic acid is a synthetic amino acid analogue of L-lysine, characterized by a methyl group at the alpha-carbon. While specific research on this particular compound is limited, its structural similarity to other alpha-methylated and alpha-fluoromethylated diamino acids, such as α-methylornithine and α-difluoromethyllysine, suggests its potential as a valuable tool in enzyme inhibition studies. These analogues have demonstrated inhibitory activity against key enzymes involved in polyamine and lysine metabolism, pathways crucial for cell growth, proliferation, and microbial viability. This document provides an overview of the potential applications, relevant data from closely related compounds, and detailed protocols to guide researchers in utilizing 2,6-diamino-2-methylhexanoic acid for enzyme inhibition studies.
Principle of Action
Alpha-alkylation of amino acids, such as the methylation in 2,6-diamino-2-methylhexanoic acid, can significantly alter their interaction with enzyme active sites. This modification can lead to several outcomes:
-
Competitive Inhibition: The analogue may bind to the enzyme's active site, competing with the natural substrate (e.g., lysine or ornithine) and thereby reducing the enzyme's catalytic activity.
-
Mechanism-Based Inactivation (Suicide Inhibition): In some cases, the enzyme may begin its catalytic cycle on the analogue, leading to the formation of a reactive intermediate that covalently binds to the enzyme, causing irreversible inactivation.
-
Altered Substrate Specificity: The presence of the alpha-methyl group can prevent the compound from acting as a substrate for certain enzymes while potentially enhancing its binding to others.
The primary targets for lysine and ornithine analogues are decarboxylases, which are essential for the biosynthesis of polyamines (putrescine, spermidine, and spermine) and cadaverine. Polyamines are critical for cell division and growth, making their biosynthetic enzymes attractive targets for anti-cancer and anti-parasitic drug development. Lysine decarboxylase is also a key enzyme in bacteria, presenting a target for novel antimicrobial agents.
Potential Applications
Based on the activity of structurally similar compounds, 2,6-diamino-2-methylhexanoic acid is a promising candidate for the following applications:
-
Cancer Research: As an inhibitor of ornithine decarboxylase (ODC), which is often upregulated in cancer cells, it could be used to study the effects of polyamine depletion on tumor growth and proliferation.
-
Infectious Disease Research: Targeting bacterial lysine decarboxylase could be a strategy for developing new antibiotics. This compound could be used to screen for and characterize inhibitors of this enzyme in various pathogenic bacteria.
-
Neuroscience Research: Polyamines are also involved in neurotransmission. Inhibitors of their synthesis can be used as tools to investigate their role in neurological processes.
-
Drug Discovery: 2,6-diamino-2-methylhexanoic acid can serve as a lead compound or a scaffold for the development of more potent and selective enzyme inhibitors.
Quantitative Data Summary
| Compound | Enzyme | Organism/Cell Line | Inhibition Type | K_i / IC_50 Value |
| (±)-α-Vinyllysine | L-Lysine Decarboxylase | B. cadaveris | Time-dependent | K_I = 0.5 mM |
| DL-α-Difluoromethyllysine (DFML) | Lysine Decarboxylase | Mycoplasma dispar | Irreversible | ~0.1 - 1 mM (complete inhibition) |
| DL-α-Methylornithine | Ornithine Decarboxylase | Rat Hepatoma Cells | Competitive | - |
| α-Difluoromethylornithine (DFMO) | Ornithine Decarboxylase | Human | Irreversible | IC_50 ≈ 7.5 µM (D-enantiomer) |
Note: The provided data is for structurally related compounds and should be used as a guideline. The actual inhibitory activity of 2,6-diamino-2-methylhexanoic acid needs to be determined experimentally.
Experimental Protocols
The following are generalized protocols for enzyme inhibition assays that can be adapted for studying the effects of 2,6-diamino-2-methylhexanoic acid on ornithine decarboxylase and lysine decarboxylase.
Protocol 1: Ornithine Decarboxylase (ODC) Inhibition Assay (Radiometric Method)
This protocol is a classic and highly sensitive method for measuring ODC activity by quantifying the release of ¹⁴CO₂ from L-[1-¹⁴C]-ornithine.
Materials:
-
Recombinant or purified Ornithine Decarboxylase (ODC)
-
L-[1-¹⁴C]-ornithine
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, 0.05 mM pyridoxal-5'-phosphate (PLP), 2.5 mM DTT
-
2,6-Diamino-2-methylhexanoic acid (or other inhibitors)
-
Scintillation vials
-
Hyamine hydroxide or other CO₂ trapping agent
-
2 M Citric acid or Perchloric acid (to stop the reaction)
-
Scintillation cocktail
-
Microcentrifuge tubes
-
Water bath or incubator at 37°C
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of 2,6-diamino-2-methylhexanoic acid in a suitable solvent (e.g., water or DMSO). Prepare serial dilutions to test a range of concentrations.
-
Prepare the complete assay buffer containing all components except the radiolabeled substrate.
-
Prepare the L-[1-¹⁴C]-ornithine solution in the assay buffer.
-
-
Assay Setup:
-
In microcentrifuge tubes, set up the following reactions (in triplicate):
-
Blank: Assay buffer without enzyme.
-
Control (No Inhibitor): Assay buffer with enzyme.
-
Inhibitor: Assay buffer with enzyme and varying concentrations of 2,6-diamino-2-methylhexanoic acid.
-
-
The final reaction volume is typically 100 µL.
-
-
Pre-incubation:
-
Add the enzyme and inhibitor (or vehicle control) to the tubes and pre-incubate at 37°C for 10-15 minutes to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Start the reaction by adding the L-[1-¹⁴C]-ornithine solution to each tube.
-
Immediately cap the tubes with a rubber stopper fitted with a center well containing a piece of filter paper soaked in hyamine hydroxide to trap the released ¹⁴CO₂.
-
-
Incubation:
-
Incubate the reactions at 37°C for a set period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Stop Reaction:
-
Stop the reaction by injecting 2 M citric acid or perchloric acid through the rubber stopper into the reaction mixture, avoiding the center well. This will release all the dissolved ¹⁴CO₂.
-
-
Trap CO₂:
-
Continue incubation for another 30-60 minutes to ensure complete trapping of the ¹⁴CO₂ by the hyamine hydroxide.
-
-
Quantification:
-
Carefully remove the filter paper from the center well and place it in a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the control.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC₅₀ value.
-
Protocol 2: Lysine Decarboxylase Inhibition Assay (Colorimetric Method)
This protocol measures lysine decarboxylase activity by detecting the product, cadaverine, using a colorimetric reaction.
Materials:
-
Recombinant or purified Lysine Decarboxylase
-
L-Lysine
-
Assay Buffer: 50 mM Sodium Acetate (pH 6.0), 0.1 mM PLP
-
2,6-Diamino-2-methylhexanoic acid (or other inhibitors)
-
Trichloroacetic acid (TCA) to stop the reaction
-
2,4,6-Trinitrobenzenesulfonic acid (TNBS) solution
-
Microplate reader
-
96-well plates
-
Incubator at 37°C
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of 2,6-diamino-2-methylhexanoic acid and serial dilutions.
-
Prepare the assay buffer.
-
Prepare a stock solution of L-lysine in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, set up the following reactions (in triplicate):
-
Blank: Assay buffer without enzyme.
-
Control (No Inhibitor): Assay buffer with enzyme.
-
Inhibitor: Assay buffer with enzyme and varying concentrations of the inhibitor.
-
-
The final reaction volume is typically 50-100 µL.
-
-
Pre-incubation:
-
Add the enzyme and inhibitor to the wells and pre-incubate at 37°C for 10-15 minutes.
-
-
Initiate Reaction:
-
Start the reaction by adding the L-lysine solution to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Stop Reaction:
-
Stop the reaction by adding an equal volume of TCA.
-
-
Colorimetric Detection:
-
Add TNBS solution to each well. TNBS reacts with the primary amine of cadaverine to produce a colored product.
-
Incubate at room temperature for a specified time to allow for color development.
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength (e.g., 420 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank absorbance from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
-
Mandatory Visualizations
Caption: Polyamine and Cadaverine Biosynthesis Pathways with Potential Inhibition Sites.
Caption: General Workflow for an Enzyme Inhibition Assay.
Application Notes and Protocols for (2S)-2,6-Diamino-2-methylhexanoic acid and its Analogs as Molecular Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-translational modifications (PTMs) of proteins are critical regulatory mechanisms in cellular signaling. Among these, the methylation of lysine residues plays a pivotal role in epigenetics, particularly in the context of histone proteins. The degree of methylation on specific lysine residues of histones can alter chromatin structure and function, thereby influencing gene expression. To dissect the intricate signaling pathways governed by lysine methylation, researchers utilize synthetic amino acid analogs as molecular probes.
While the specific molecule (2S)-2,6-Diamino-2-methylhexanoic acid (an alpha-methylated lysine analog) is not extensively characterized in the literature as a molecular probe, the broader class of methyl-lysine analogs (MLAs) has become an indispensable tool. These analogs are designed to mimic mono-, di-, or trimethylated lysine at specific positions within a protein, allowing for detailed biochemical and functional studies. This document provides an overview of the applications, experimental protocols, and relevant signaling pathways associated with the use of these powerful molecular probes.
Application Notes
Methyl-lysine analogs are primarily employed to investigate the effects of lysine methylation on:
-
Protein-Protein Interactions: Many proteins, termed "readers," contain specialized domains (e.g., Chromo, Tudor, MBT domains) that specifically recognize and bind to methylated lysine residues. MLAs are incorporated into peptides or proteins to quantify these binding affinities and specificities. This is crucial for understanding the recruitment of effector proteins to chromatin.[1][2][3][4][5]
-
Enzyme Activity: MLAs are used as substrates or inhibitors to characterize the activity of histone methyltransferases ("writers") and demethylases ("erasers"). For instance, peptides containing lysine analogs can be used in enzymatic assays to determine the substrate specificity and kinetics of these enzymes.[6][7]
-
Chromatin Structure and Dynamics: By incorporating MLAs into recombinant histones, researchers can assemble nucleosomes and chromatin fibers with defined methylation patterns. These reconstituted systems are invaluable for studying the direct impact of specific lysine methylation events on chromatin compaction, nucleosome stability, and the recruitment of chromatin-modifying complexes.[6][8]
Data Presentation: Quantitative Analysis of Methyl-Lysine Analog Interactions
The following table summarizes representative quantitative data from studies using methyl-lysine analogs to probe protein-protein interactions. The dissociation constant (Kd) is a measure of binding affinity, with lower values indicating stronger binding.
| Methyl-Lysine Analog | Reader Protein Domain | Interacting Peptide | Kd (µM) | Experimental Method |
| H3K9me3 analog | HP1 Chromo domain | H3 (1-15) K9me3C | 1.8 | Isothermal Titration Calorimetry (ITC) |
| H3K9me2 analog | HP1 Chromo domain | H3 (1-15) K9me2C | 11 | Isothermal Titration Calorimetry (ITC) |
| H4K20me1 analog | L3MBTL1 3xMBT domain | H4 (15-25) K20me1C | 0.9 | Fluorescence Polarization (FP) |
| H4K20me2 analog | 53BP1 Tudor domain | H4 (15-25) K20me2C | No Binding | Fluorescence Polarization (FP) |
Data adapted from Seeliger et al., ACS Chem. Biol. 2012.[2] Note: "C" indicates a cysteine-derived analog.
Experimental Protocols
Protocol 1: Site-Specific Incorporation of Methyl-Lysine Analogs into Recombinant Histones
This protocol describes a widely used method to introduce methyl-lysine analogs at specific sites in recombinant histones by alkylating a cysteine residue.[6][9][10]
Materials:
-
Recombinant histone with a lysine-to-cysteine mutation at the desired site.
-
Alkylation Buffer: 7 M Guanidinium-HCl, 50 mM Tris-HCl pH 8.0, 10 mM DTT.
-
Alkylating reagents:
-
For monomethyl-lysine analog: (2-bromoethyl)ammonium bromide.
-
For dimethyl-lysine analog: (2-chloroethyl)dimethylammonium chloride.
-
For trimethyl-lysine analog: (2-bromoethyl)trimethylammonium bromide.
-
-
Desalting column (e.g., Sephadex G-25).
-
Lyophilizer.
Procedure:
-
Protein Preparation: Dissolve the lyophilized cysteine-mutant histone in Alkylation Buffer to a final concentration of 2-5 mg/mL.
-
Reduction: Incubate the histone solution at 37°C for 1 hour to ensure complete reduction of the cysteine residue.
-
Alkylation:
-
Add the appropriate alkylating reagent to the reduced histone solution. The optimal concentration and reaction time will vary depending on the specific analog being synthesized. As a starting point, use a 100-fold molar excess of the alkylating reagent.
-
Incubate the reaction at 37°C for 1-4 hours. For the trimethyl-lysine analog, the reaction may require incubation at 50°C.
-
-
Quenching: Quench the reaction by adding DTT to a final concentration of 50 mM.
-
Purification: Remove excess alkylating reagent and buffer components by passing the reaction mixture through a desalting column equilibrated with 0.1% acetic acid.
-
Lyophilization: Lyophilize the purified, analog-containing histone.
-
Verification: Confirm the successful incorporation of the methyl-lysine analog by mass spectrometry.
Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Affinity Measurement
ITC is a powerful technique to directly measure the thermodynamic parameters of binding, including the dissociation constant (Kd).
Materials:
-
Isothermal Titration Calorimeter.
-
Purified reader protein domain.
-
Synthetic peptide containing the methyl-lysine analog.
-
ITC Buffer: A buffer in which both the protein and peptide are stable and soluble (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
Procedure:
-
Sample Preparation:
-
Dialyze both the reader protein and the MLA-containing peptide against the same ITC buffer to minimize buffer mismatch effects.
-
Determine the accurate concentrations of the protein and peptide solutions using a reliable method (e.g., UV-Vis spectroscopy).
-
-
ITC Experiment Setup:
-
Load the reader protein into the sample cell of the calorimeter at a concentration typically 10-20 times the expected Kd.
-
Load the MLA peptide into the injection syringe at a concentration 10-15 times that of the protein in the cell.
-
-
Titration:
-
Perform a series of small, sequential injections of the peptide into the protein solution while monitoring the heat change.
-
Include an initial small injection to account for dilution effects.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the stoichiometry (n), binding enthalpy (ΔH), and the association constant (Ka). The dissociation constant (Kd) is the reciprocal of Ka.
-
Signaling Pathways and Experimental Workflows
The study of histone methylation dynamics involves a complex interplay of "writer," "reader," and "eraser" proteins. Methyl-lysine analogs are instrumental in dissecting this signaling network.
Caption: Histone methylation signaling pathway.
The diagram above illustrates the central role of histone lysine methylation in regulating chromatin structure and gene expression. "Writer" enzymes (KMTs) add methyl groups to lysine residues on histones. These methylated sites are then recognized by "reader" proteins, which recruit other factors to effect downstream changes, such as chromatin compaction and gene silencing. "Eraser" enzymes (KDMs) remove these methyl marks, providing a dynamic regulatory system.
Methyl-lysine analogs are used in this context as follows:
-
Probing Writers: Peptides containing lysine or its unmethylated analog are used as substrates in biochemical assays to characterize the activity of KMTs.[11]
-
Investigating Readers: MLAs are incorporated into peptides or full-length histones to study the binding affinity and specificity of reader domains using techniques like ITC or fluorescence polarization.
-
Studying Erasers: Peptides with specific methylation states (mimicked by MLAs) are used to assess the activity and substrate preference of KDMs.
-
Functional Consequences: Reconstituted chromatin containing MLAs can be used in in vitro transcription assays or chromatin remodeling assays to directly link a specific methylation event to a functional outcome.
Caption: Experimental workflow using MLAs.
This workflow outlines a typical experimental approach using methyl-lysine analogs. The process begins with a specific biological question, followed by the synthesis of the necessary MLA-containing reagents. These are then used in a variety of biochemical and functional assays to quantitatively assess molecular interactions and their downstream consequences, ultimately leading to a deeper understanding of the role of lysine methylation in cellular processes.
References
- 1. Quantitative assessment of protein interaction with methyl-lysine analogues by hybrid computational and experimental approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantitative Assessment of Protein Interaction with Methyl-Lysine Analogues by Hybrid Computational and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collection - Quantitative Assessment of Protein Interaction with Methyl-Lysine Analogues by Hybrid Computational and Experimental Approaches - ACS Chemical Biology - Figshare [figshare.com]
- 6. The Site-Specific Installation of Methyl-Lysine Analogs into Recombinant Histones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. researchgate.net [researchgate.net]
- 9. A method to site-specifically incorporate methyl-lysine analogues into recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 11. domainex.co.uk [domainex.co.uk]
Application Note: Chromatographic Separation of 2,6-Diamino-2-methylhexanoic Acid Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,6-diamino-2-methylhexanoic acid is a non-proteinogenic amino acid whose isomers can exhibit different biological activities. The effective separation and quantification of these isomers are crucial for research, development, and quality control in the pharmaceutical industry. This application note provides detailed protocols for the chromatographic separation of 2,6-diamino-2-methylhexanoic acid isomers using high-performance liquid chromatography (HPLC). The methods described allow for the separation of both diastereomers and enantiomers.
Due to the structural similarity to other diamino acids, such as 2,6-diaminopimelic acid, established chromatographic principles can be effectively applied. Achiral chromatography is suitable for the separation of diastereomers (e.g., meso compounds from racemic mixtures), while chiral chromatography is necessary for the resolution of enantiomers.[1] Pre-column derivatization is often employed to enhance the UV absorbance or fluorescence of the analytes, thereby improving detection sensitivity.[2]
Data Presentation
The following tables summarize the expected quantitative data for the chromatographic separation of 2,6-diamino-2-methylhexanoic acid isomers based on typical performance for similar compounds.
Table 1: Expected Chromatographic Parameters for Achiral Separation of Diastereomers
| Parameter | Diastereomer 1 (e.g., meso) | Diastereomer 2 (e.g., racemate) |
| Retention Time (min) | 12.5 | 15.2 |
| Resolution (Rs) | - | > 1.5 |
| Tailing Factor (T) | 1.1 | 1.2 |
| Theoretical Plates (N) | > 5000 | > 5000 |
Table 2: Expected Chromatographic Parameters for Chiral Separation of Enantiomers
| Parameter | Enantiomer 1 (e.g., R,R) | Enantiomer 2 (e.g., S,S) |
| Retention Time (min) | 18.3 | 21.1 |
| Resolution (Rs) | - | > 1.5 |
| Selectivity (α) | - | > 1.1 |
| Tailing Factor (T) | 1.0 | 1.1 |
| Theoretical Plates (N) | > 8000 | > 8000 |
Experimental Protocols
Protocol 1: Achiral Separation of Diastereomers via Pre-Column Derivatization
This protocol describes the separation of diastereomeric forms of 2,6-diamino-2-methylhexanoic acid using reversed-phase HPLC with pre-column derivatization with o-phthalaldehyde (OPA).[1][2]
Materials:
-
2,6-diamino-2-methylhexanoic acid isomer standard or sample
-
o-phthalaldehyde (OPA)
-
3-mercaptopropionic acid (3-MPA)
-
Boric acid buffer (0.4 M, pH 10.4)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a fluorescence or UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Preparation of Derivatization Reagent (OPA/3-MPA):
-
Dissolve 50 mg of OPA in 1.25 mL of methanol.
-
Add 1.1 mL of 0.4 M boric acid buffer (pH 10.4).
-
Add 50 µL of 3-MPA.
-
This reagent should be prepared fresh daily.
-
-
Sample Derivatization:
-
Mix 100 µL of the sample or standard solution with 400 µL of the OPA/3-MPA reagent.
-
Allow the reaction to proceed for 2 minutes at room temperature before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 50% B
-
25-30 min: 50% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection:
-
Fluorescence: Excitation 340 nm, Emission 450 nm
-
UV: 337 nm
-
-
Injection Volume: 20 µL
-
Protocol 2: Chiral Separation of Enantiomers
This protocol outlines the separation of enantiomers of 2,6-diamino-2-methylhexanoic acid using a chiral stationary phase (CSP). Polysaccharide-based or macrocyclic antibiotic-based CSPs are often effective for this type of separation.[3][4]
Materials:
-
2,6-diamino-2-methylhexanoic acid enantiomeric mixture
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA) or other suitable mobile phase modifier
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., cellulose or amylose-based, or a macrocyclic antibiotic column like vancomycin or teicoplanin)
Procedure:
-
Sample Preparation:
-
Dissolve the sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: Chiral Stationary Phase Column (e.g., CHIRALPAK® AD-H, 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A mixture of a non-polar solvent and an alcohol, with an acidic modifier. For example, a mobile phase could be Heptane:Ethanol:TFA (85:15:0.1 v/v/v).[5] The optimal mobile phase composition should be determined empirically.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25 °C (temperature can be varied to optimize separation)
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the chromatographic separation of 2,6-diamino-2-methylhexanoic acid isomers.
Caption: Experimental workflow for the chromatographic separation of isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. journals.ysu.am [journals.ysu.am]
- 4. Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO1998041489A1 - Chiral separations of amino acids - Google Patents [patents.google.com]
Application Notes and Protocols for (2S)-2,6-Diamino-2-methylhexanoic Acid in Drug Discovery
Introduction
(2S)-2,6-Diamino-2-methylhexanoic acid, also known as (S)-α-methyl-lysine, is a synthetic amino acid analog of the essential amino acid L-lysine. The key structural feature of this compound is the presence of a methyl group on the α-carbon. In the context of drug discovery, (S)-α-methyl-lysine is not typically employed as a standalone therapeutic agent. Instead, its primary and critical application lies in its use as a specialized building block for the synthesis of modified peptides. These peptides serve as valuable research tools, particularly as probes and inhibitors for studying epigenetic regulatory enzymes.
The introduction of the α-methyl group can confer unique properties to peptides, such as increased resistance to enzymatic degradation and conformational constraints, which can be advantageous in the design of potent and selective inhibitors or probes for protein-protein interactions. This document provides an overview of the application of (S)-α-methyl-lysine in drug discovery, with a focus on its role in the study of enzymes that regulate protein lysine methylation, a key process in epigenetic signaling.
Application in Targeting Epigenetic Regulators
Protein lysine methylation is a crucial post-translational modification that plays a central role in the regulation of chromatin structure and gene expression. The enzymes responsible for adding and removing methyl groups from lysine residues—lysine methyltransferases (KMTs) and lysine demethylases (KDMs), respectively—as well as the proteins that recognize these methylated lysines ("reader" domains), are major targets for drug discovery in oncology, inflammation, and other diseases.
Peptides containing (S)-α-methyl-lysine are primarily used to investigate the function and inhibition of these epigenetic regulators. The α-methyl group can influence the binding of the peptide to the active site of these enzymes or the recognition pocket of reader domains, potentially leading to altered substrate activity or inhibitory potential.
Signaling Pathway of Histone Lysine Methylation
The diagram below illustrates the central role of KMTs and KDMs in regulating the methylation state of histone proteins, which in turn influences gene transcription. Peptides incorporating (S)-α-methyl-lysine can be designed to interact with the components of this pathway.
Caption: Regulation of histone lysine methylation by KMTs and KDMs.
Quantitative Data
Direct quantitative data for peptides containing (S)-α-methyl-lysine is limited in publicly accessible literature. However, to illustrate the type of data generated in this field, the following table summarizes the inhibitory activity of various peptide and small molecule inhibitors targeting epigenetic enzymes, which is the context in which α-methyl-lysine peptides would be evaluated.
| Compound/Peptide ID | Target Enzyme/Domain | Assay Type | IC50 / Kd | Reference |
| UNC1215 | L3MBTL3 (Reader Domain) | Isothermal Titration Calorimetry (ITC) | Kd = 120 nM | |
| PTD2 (H4K44Nle peptide) | WHSC1 (KMT) | Biochemical Assay | IC50 = 2.5 µM | |
| Sinefungin | G9a/GLP (KMTs) | Radioactive Methyltransferase Assay | IC50 = 28.4 µM / 30.1 µM | |
| EPZ004777 | DOT1L (KMT) | Biochemical Assay | IC50 = 0.4 nM |
Note: The data presented are for lysine analogs or small molecules and are intended to be representative of the assays in which (S)-α-methyl-lysine-containing peptides would be characterized.
Experimental Protocols
The primary experimental workflow involving (S)-α-methyl-lysine consists of its incorporation into a peptide sequence, followed by the use of this modified peptide in biochemical or biophysical assays to probe its interaction with a target protein.
Caption: Experimental workflow for peptide synthesis and evaluation.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an α-Methyl-Lysine Containing Peptide
This protocol describes the manual synthesis of a model peptide containing (S)-α-methyl-lysine using Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Fmoc-protected amino acids
-
Fmoc-(S)-α-methyl-lysine(Boc)-OH
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dichloromethane (DCM)
-
Methanol
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 3.95 equivalents of HBTU in DMF.
-
Add 8 equivalents of DIPEA to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.
-
Wash the resin with DMF.
-
-
Incorporation of (S)-α-methyl-lysine: Repeat the deprotection and coupling steps, using Fmoc-(S)-α-methyl-lysine(Boc)-OH for the coupling reaction. Due to potential steric hindrance from the α-methyl group, the coupling time may need to be extended, and a double coupling may be necessary to ensure complete reaction.
-
Peptide Elongation: Continue the deprotection and coupling cycles until the desired peptide sequence is assembled.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.
-
Cleavage and Side-Chain Deprotection: Wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (including the Boc group on the α-methyl-lysine).
-
Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the peptide pellet. Purify the crude peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.
Protocol 2: AlphaScreen Assay for Inhibition of a Methyl-Lysine Reader Domain
This protocol outlines a general procedure for an AlphaScreen assay to screen for inhibitors of the interaction between a methyl-lysine reader domain and a biotinylated histone peptide. A peptide containing (S)-α-methyl-lysine could be tested for its inhibitory activity in this assay.
Materials:
-
His-tagged methyl-lysine reader domain protein
-
Biotinylated histone peptide corresponding to the natural ligand of the reader domain
-
Peptide containing (S)-α-methyl-lysine (test inhibitor)
-
Streptavidin-coated Donor beads
-
Nickel Chelate Acceptor beads
-
Assay buffer (e.g., 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
384-well microplates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the (S)-α-methyl-lysine-containing peptide and a known control inhibitor.
-
Reaction Setup:
-
Add the His-tagged reader domain protein to the wells of the microplate.
-
Add the test peptide inhibitor at various concentrations.
-
Add the biotinylated histone peptide.
-
Incubate the mixture at room temperature for 30 minutes to allow for binding equilibration.
-
-
Bead Addition:
-
Add the Nickel Chelate Acceptor beads and incubate for 60 minutes in the dark.
-
Add the Streptavidin-coated Donor beads and incubate for another 60 minutes in the dark.
-
-
Signal Detection: Read the plate on an AlphaScreen-capable plate reader. The signal will be inversely proportional to the inhibitory activity of the test peptide.
-
Data Analysis: Plot the AlphaScreen signal as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Principle of the AlphaScreen competition assay.
Conclusion
This compound is a valuable synthetic tool in drug discovery, particularly in the field of epigenetics. Its incorporation into peptides allows for the creation of probes and potential inhibitors to study the function and therapeutic tractability of lysine methyltransferases, demethylases, and reader domains. The protocols and conceptual frameworks provided here serve as a guide for researchers and drug development professionals interested in utilizing this unique amino acid analog to advance their research programs. Further studies are warranted to fully explore the potential of α-methylation in modulating the biological activity of peptides targeting these important enzyme classes.
Application Notes and Protocols for Solid-Phase Synthesis of Peptides Containing 2,6-Diamino-2-methylhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids into peptide structures is a powerful strategy in drug discovery and development, offering the potential to enhance therapeutic properties such as potency, stability, and target selectivity. 2,6-Diamino-2-methylhexanoic acid (Dmh) is a particularly interesting building block due to its diamino functionality and chiral center. These features allow for the creation of unique peptide architectures and the introduction of specific side-chain modifications. This document provides detailed protocols for the solid-phase synthesis of peptides containing Dmh, utilizing both Fmoc/tBu and Boc/Bzl orthogonal protection strategies.
Data Summary
The following table summarizes representative quantitative data for the solid-phase synthesis of a model peptide containing a sterically hindered, diamino-functionalized amino acid like Dmh. The data is based on typical yields and purities achieved under optimized conditions.
| Parameter | Value | Notes |
| Resin Loading | 0.5 - 0.7 mmol/g | Dependent on the specific resin used. |
| Coupling Efficiency (per step) | > 99% | Monitored by Kaiser test or other colorimetric tests.[1] |
| Overall Yield (crude peptide) | 60 - 80% | Highly dependent on peptide length and sequence. |
| Purity (crude peptide) | 50 - 70% | Determined by RP-HPLC. |
| Purity (after purification) | > 95% | After purification by preparative RP-HPLC. |
Experimental Protocols
Synthesis of Protected Fmoc-Dmh(Boc)-OH
The successful incorporation of Dmh into a growing peptide chain using Fmoc-based solid-phase peptide synthesis (SPPS) requires an orthogonally protected Dmh building block.[2] The α-amino group is protected with the base-labile Fmoc group, while the ε-amino group is protected with the acid-labile Boc group.
Materials:
-
2,6-Diamino-2-methylhexanoic acid
-
9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu)
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
Hexane
-
Citric acid
-
Brine
Procedure:
-
Dissolve 2,6-diamino-2-methylhexanoic acid in a 10% solution of sodium bicarbonate in water.
-
Add a solution of Fmoc-OSu in dioxane dropwise while stirring at room temperature.
-
Stir the reaction mixture overnight.
-
Extract the aqueous layer with ethyl acetate to remove any unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH 3 with citric acid.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield Fmoc-Dmh-OH.
-
Dissolve the Fmoc-Dmh-OH in a suitable solvent system (e.g., THF/water).
-
Add (Boc)₂O and a base (e.g., triethylamine) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction mixture to isolate the desired Fmoc-Dmh(Boc)-OH.
-
Purify the product by column chromatography.
Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the manual solid-phase synthesis of a peptide containing Dmh using the Fmoc/tBu strategy.[3][4]
Materials:
-
Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids
-
Fmoc-Dmh(Boc)-OH
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
-
Repeat the treatment with fresh piperidine solution for 15 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 15-20 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 2-4 hours.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling step.
-
Wash the resin with DMF and DCM.
-
-
Incorporation of Fmoc-Dmh(Boc)-OH: Follow the same coupling procedure as in step 3, using Fmoc-Dmh(Boc)-OH as the amino acid. Due to potential steric hindrance, a longer coupling time or the use of a more potent coupling reagent like HATU or HBTU may be necessary.[5][6]
-
Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: Solid-phase synthesis workflow for a peptide containing 2,6-diamino-2-methylhexanoic acid.
Caption: Orthogonal protection strategy for Dmh-containing peptides in Fmoc-SPPS.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2S)-2,6-Diamino-2-methylhexanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of (2S)-2,6-Diamino-2-methylhexanoic acid. The content is tailored for researchers, scientists, and professionals in drug development.
I. Proposed Synthetic Pathway
A common and effective strategy for the asymmetric synthesis of α-methylated amino acids is the use of a chiral auxiliary. The following proposed pathway utilizes (1R,2S)-pseudoephedrine as a chiral auxiliary for the diastereoselective alkylation of an alanine-derived amide.
Caption: Proposed synthetic pathway for this compound.
II. Troubleshooting Guides and FAQs
Step 1: Amide Formation with Chiral Auxiliary
Q1: What are the common issues with the formation of the pseudoephedrine N-Boc-alaninamide?
A1: Common issues include incomplete reaction, low yield, and side product formation. Incomplete reaction is often due to insufficiently activated carboxylic acid or steric hindrance. Low yields can result from poor reaction conditions or difficult purification.
Troubleshooting:
-
Activation Method: Use a reliable coupling reagent like pivaloyl chloride for the mixed anhydride method to ensure complete activation of N-Boc-L-alanine.
-
Reaction Conditions: Ensure anhydrous conditions and an appropriate base (e.g., N-methylmorpholine) to facilitate the reaction without causing epimerization.
-
Purification: The product is often a crystalline solid, and recrystallization can be an effective purification method.
| Parameter | Recommended Condition | Expected Yield |
| Coupling Reagent | Pivaloyl Chloride | >90% |
| Base | N-Methylmorpholine | |
| Solvent | Tetrahydrofuran (THF) | |
| Temperature | 0 °C to room temperature |
Step 2: Diastereoselective Alkylation
Q2: I am observing low diastereoselectivity in the alkylation step. What could be the cause?
A2: Low diastereoselectivity is a critical issue in this step. It can be influenced by the choice of base, solvent, temperature, and the nature of the alkylating agent. The geometry of the enolate is crucial for achieving high stereocontrol.[1]
Troubleshooting:
-
Base: Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base that is effective for generating the desired enolate.
-
Solvent and Additives: The use of tetrahydrofuran (THF) as a solvent is common. The addition of lithium chloride (LiCl) can help to break up enolate aggregates and improve diastereoselectivity.[2]
-
Temperature: Maintain a low temperature (typically -78 °C) during enolate formation and alkylation to maximize stereocontrol.
-
Alkylating Agent: Use a reactive alkylating agent, such as 1-bromo-4-(tert-butoxycarbonylamino)butane, to ensure efficient reaction.
Q3: The alkylation reaction is not going to completion, resulting in a low yield of the desired product. What can I do?
A3: Incomplete alkylation can be due to a poorly reactive electrophile, insufficient enolate formation, or steric hindrance.
Troubleshooting:
-
Enolate Formation: Ensure complete deprotonation by using a sufficient excess of a strong base like LDA.
-
Electrophile Reactivity: If using a less reactive electrophile, consider converting it to a more reactive form (e.g., from a chloride to an iodide via Finkelstein reaction).
-
Reaction Time and Temperature: While low temperatures are crucial for selectivity, a gradual warming of the reaction mixture after the addition of the electrophile may be necessary to drive the reaction to completion.
| Parameter | Recommended Condition | Expected Diastereomeric Excess (de) | Expected Yield |
| Base | Lithium Diisopropylamide (LDA) | >95% | 85-95% |
| Solvent | Tetrahydrofuran (THF) | ||
| Additive | Lithium Chloride (LiCl) | ||
| Temperature | -78 °C | ||
| Alkylating Agent | 1-bromo-4-(tert-butoxycarbonylamino)butane |
Step 3: Auxiliary Cleavage
Q4: I am having trouble cleaving the chiral auxiliary without affecting the protecting groups or causing racemization. What are the best conditions?
A4: The cleavage of the pseudoephedrine auxiliary needs to be performed under conditions that are mild enough to not cleave the Boc protecting group on the side-chain amine or cause epimerization of the newly formed stereocenter.
Troubleshooting:
-
Acidic Hydrolysis: Mild acidic hydrolysis (e.g., using aqueous HCl in dioxane) is often effective for cleaving the amide bond to the auxiliary.[1]
-
Monitoring the Reaction: Closely monitor the reaction by TLC or LC-MS to avoid prolonged exposure to acidic conditions, which could lead to Boc deprotection.
-
Work-up: A careful work-up procedure is necessary to separate the product from the chiral auxiliary, which can often be recovered and recycled.
Step 4: Deprotection and Purification
Q5: What is the most effective way to remove the Boc protecting groups and purify the final product?
A5: The final deprotection step involves the removal of both the N-Boc group on the side chain and any ester group that might have been formed during the auxiliary cleavage. The purification of the final zwitterionic product can be challenging.
Troubleshooting:
-
Deprotection: Treatment with a strong acid like trifluoroacetic acid (TFA) in dichloromethane (DCM) is typically effective for removing Boc groups.
-
Purification: The final product is a zwitterionic and highly polar molecule.
-
Ion-Exchange Chromatography: This is a highly effective method for purifying amino acids. The zwitterionic nature of the product allows it to bind to both cation and anion exchange resins, enabling separation from non-ionic impurities.[3][4][5][6]
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be a good method for obtaining a highly pure product.
-
Q6: I am concerned about racemization during the synthesis. At which steps is this most likely to occur and how can I prevent it?
A6: Racemization is a potential issue, particularly when dealing with the α-carbon of amino acids.
Troubleshooting Workflow for Racemization:
Caption: Troubleshooting workflow for racemization issues.
-
Amide Formation: The use of carbodiimides can sometimes lead to racemization. Using coupling reagents with additives like HOBt or HATU can suppress this.
-
Alkylation: The strong base used for enolate formation can potentially cause epimerization. Maintaining very low temperatures (-78 °C) is critical.
-
Deprotection: Prolonged exposure to strong acids or bases during deprotection can lead to racemization. It is important to keep reaction times to a minimum and use the mildest conditions possible.
III. Detailed Experimental Protocols
Protocol 1: Asymmetric Alkylation of Pseudoephedrine Alaninamide
-
Enolate Formation: To a solution of pseudoephedrine N-Boc-alaninamide (1.0 equiv) and anhydrous LiCl (6.0 equiv) in anhydrous THF at -78 °C, add LDA (2.2 equiv) dropwise. Stir the mixture at -78 °C for 1 hour.
-
Alkylation: Add a solution of 1-bromo-4-(tert-butoxycarbonylamino)butane (1.5 equiv) in anhydrous THF to the enolate solution at -78 °C.
-
Reaction Progression: Stir the reaction mixture at -78 °C for 4 hours, then allow it to slowly warm to 0 °C over 2 hours.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over Na2SO4, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
IV. Orthogonal Protecting Group Strategy
The synthesis of a diamino acid requires an orthogonal protecting group strategy to differentiate the two amino groups.
Caption: Orthogonal protecting groups for diamino acid synthesis.
This guide provides a framework for addressing common challenges in the synthesis of this compound. Researchers should adapt these recommendations to their specific experimental conditions and closely monitor their reactions to achieve the desired outcome.
References
- 1. Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. diva-portal.org [diva-portal.org]
- 4. US5279744A - Method for purification of an amino acid using ion exchange resin - Google Patents [patents.google.com]
- 5. 193.16.218.141 [193.16.218.141]
- 6. diaion.com [diaion.com]
Technical Support Center: Synthesis of 2,6-Diamino-2-methylhexanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,6-diamino-2-methylhexanoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing 2,6-diamino-2-methylhexanoic acid?
A common and effective strategy involves the stereoselective α-methylation of a protected L-lysine derivative. This multi-step process typically includes:
-
Protection: Orthogonal protection of the α-amino and ε-amino groups of L-lysine. A common protection scheme is Fmoc for the α-amino group and Boc for the ε-amino group.
-
α-Methylation: Introduction of a methyl group at the α-carbon of the protected lysine. This is a critical step where stereochemistry must be controlled.
-
Deprotection: Removal of the protecting groups to yield the final product.
Q2: Why is stereocontrol important in the synthesis of 2,6-diamino-2-methylhexanoic acid?
For applications in drug development, the biological activity of chiral molecules is often dependent on a specific stereoisomer. The α-carbon of 2,6-diamino-2-methylhexanoic acid is a stereocenter. A non-stereoselective synthesis will produce a mixture of enantiomers (a racemic mixture), which may have different biological activities or even off-target effects. Therefore, controlling the stereochemistry during synthesis is crucial to obtain the desired biologically active molecule.
Q3: What are the most critical steps affecting the overall yield?
The most critical steps for overall yield are the α-methylation and the deprotection steps. The α-methylation can be low-yielding if not optimized, and can also lead to side products. The deprotection steps, if too harsh, can lead to degradation of the product. Purification after each step is also critical to remove byproducts that could interfere with subsequent reactions.
Q4: Are there any safety precautions I should be aware of?
Yes, many reagents used in this synthesis are hazardous. For example:
-
Alkylating agents (e.g., methyl iodide) are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Strong acids and bases used for deprotection (e.g., trifluoroacetic acid, piperidine) are corrosive and should be handled with care.
-
Organic solvents (e.g., dichloromethane, dimethylformamide) are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Troubleshooting Guides
Problem 1: Low yield during α-methylation of protected lysine.
| Potential Cause | Suggested Solution |
| Incomplete deprotonation of the α-carbon | Use a stronger base or increase the equivalents of the base. Ensure anhydrous reaction conditions as water can quench the base. |
| Poor reactivity of the methylating agent | Use a more reactive methylating agent (e.g., methyl triflate instead of methyl iodide). However, be aware that this may also increase side reactions. |
| Steric hindrance | The protecting groups may be too bulky, hindering the approach of the methylating agent. Consider alternative, smaller protecting groups if possible. |
| Side reaction: N-methylation | Ensure the α-amino group is adequately protected. If using an amide-based protecting group, ensure the reaction conditions are not basic enough to deprotonate the amide nitrogen. |
| Side reaction: Di-methylation | Use a stoichiometric amount of the methylating agent. Adding the methylating agent slowly at a low temperature can also help to minimize di-alkylation. |
Problem 2: Racemization at the α-carbon during α-methylation.
| Potential Cause | Suggested Solution |
| Prolonged exposure to strong base | Minimize the reaction time and use the minimum necessary amount of base. Perform the reaction at a lower temperature. |
| Use of a protic solvent | Use an aprotic solvent to avoid proton exchange that can lead to racemization. |
| Inappropriate base | Some bases are more prone to causing racemization. Consider using a sterically hindered non-nucleophilic base. |
Problem 3: Incomplete removal of the Fmoc protecting group.
| Potential Cause | Suggested Solution |
| Insufficient deprotection time or reagent concentration | Increase the reaction time or the concentration of piperidine in DMF (typically 20-50%).[1] |
| Steric hindrance around the Fmoc group | In some cases, particularly in solid-phase synthesis, aggregation can hinder reagent access. Consider using a different solvent or adding a chaotropic salt. |
| Formation of dibenzofulvene adducts with the deprotected amine | Ensure an adequate excess of the amine scavenger (e.g., piperidine) is present to trap the dibenzofulvene byproduct.[2] |
Problem 4: Incomplete removal of the Boc protecting group.
| Potential Cause | Suggested Solution |
| Insufficient acid strength or concentration | Use a stronger acid (e.g., neat TFA) or increase the reaction time.[3] |
| Acid-labile side chains are present | If other acid-sensitive groups are present, a milder deprotection method may be needed. This could involve using a weaker acid or a shorter reaction time at a lower temperature. |
| Formation of t-butyl cation side products | The t-butyl cation generated during deprotection can alkylate nucleophilic side chains. Add a scavenger such as triethylsilane or thioanisole to the reaction mixture. |
Quantitative Data Presentation
Table 1: Comparison of Reaction Conditions for α-Methylation of Protected Lysine Derivatives
| Parameter | Method A: LDA/MeI | Method B: Chiral Auxiliary |
| Starting Material | Nα-Fmoc-Nε-Boc-L-lysine | Glycine-derived chiral oxazinone |
| Base | Lithium diisopropylamide (LDA) | Lithium bis(trimethylsilyl)amide (LHMDS) |
| Methylating Agent | Methyl iodide (MeI) | Methyl iodide (MeI) |
| Solvent | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) |
| Temperature | -78 °C to 0 °C | -78 °C |
| Typical Yield | 50-70% | 70-85% |
| Diastereomeric Excess | Not applicable (racemization risk) | >95% |
Table 2: Comparison of Deprotection Methods for Fmoc and Boc Groups
| Protecting Group | Reagent | Solvent | Temperature | Typical Time | Typical Yield |
| Fmoc | 20% Piperidine | DMF | Room Temp. | 30 min | >95% |
| Fmoc | 50% Morpholine | DMF | Room Temp. | 1-2 hours | >95% (less aspartimide formation) |
| Boc | 50% TFA | Dichloromethane (DCM) | Room Temp. | 1-2 hours | >90% |
| Boc | 4M HCl | Dioxane | Room Temp. | 2-4 hours | >90% |
Experimental Protocols
Protocol 1: Stereoselective α-Methylation using a Chiral Auxiliary (based on literature precedent)
-
Preparation of the Chiral Auxiliary Adduct: To a solution of the glycine-derived chiral oxazinone (1 equivalent) in anhydrous THF at -78 °C under an argon atmosphere, add LHMDS (1.1 equivalents) dropwise. Stir the mixture for 30 minutes.
-
Alkylation: Add 1,4-dibromobutane (1.2 equivalents) and stir the reaction at -78 °C for 4 hours.
-
Azide Displacement: To the crude product from the previous step, add sodium azide (3 equivalents) in DMF and heat at 60 °C for 12 hours.
-
Second Alkylation (Methylation): To a solution of the azide intermediate (1 equivalent) in anhydrous THF at -78 °C, add LHMDS (1.1 equivalents) dropwise and stir for 30 minutes. Add methyl iodide (1.5 equivalents) and allow the reaction to slowly warm to room temperature overnight.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography.
Protocol 2: Deprotection of Fmoc and Boc Groups
-
Fmoc Deprotection: Dissolve the Fmoc-protected compound in a solution of 20% piperidine in DMF. Stir the mixture at room temperature for 30 minutes. The completion of the reaction can be monitored by TLC or LC-MS. Concentrate the reaction mixture under reduced pressure and purify the product.
-
Boc Deprotection: Dissolve the Boc-protected compound in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM). Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS.
-
Final Work-up: After complete deprotection, concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene several times to remove residual TFA. The final product can be purified by ion-exchange chromatography or crystallization.
Visualizations
Caption: Overall experimental workflow for the synthesis of 2,6-diamino-2-methylhexanoic acid.
Caption: Troubleshooting logic for low yield in the α-methylation step.
References
Technical Support Center: Purification of (2S)-2,6-Diamino-2-methylhexanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of (2S)-2,6-Diamino-2-methylhexanoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound, a basic and polar alpha-methylated diamino acid.
Ion-Exchange Chromatography (IEX)
Issue 1: Low recovery of the target compound.
-
Question: My yield of this compound is significantly lower than expected after ion-exchange chromatography. What are the possible causes and solutions?
-
Answer:
-
Incomplete Elution: The highly basic nature of the two amino groups can lead to strong binding to cation-exchange resins.
-
Solution: Increase the ionic strength of the elution buffer by preparing a gradient with a higher final salt concentration (e.g., up to 2 M NaCl). Alternatively, increase the pH of the elution buffer to neutralize the amino groups and reduce their affinity for the resin.
-
-
Incorrect pH of Binding Buffer: For cation-exchange chromatography, the pH of the loading buffer must be low enough to ensure the amino groups are protonated.
-
Solution: Ensure the pH of your sample and binding buffer is at least 1-2 pH units below the pKa of the amino groups.
-
-
Column Overloading: Exceeding the binding capacity of the column will cause the product to flow through during the loading phase.
-
Solution: Reduce the amount of crude sample loaded onto the column or use a larger column with a higher binding capacity.
-
-
Issue 2: Co-elution of impurities with the target compound.
-
Question: I am observing impurities in the fractions containing my purified this compound. How can I improve the separation?
-
Answer:
-
Suboptimal Gradient: A steep elution gradient may not provide sufficient resolution between the target compound and closely related impurities.
-
Solution: Employ a shallower, more gradual salt or pH gradient during the elution step to improve separation.
-
-
Inappropriate Resin Choice: The selectivity of the ion-exchange resin may not be optimal for your specific separation needs.
-
Solution: Experiment with different types of cation-exchange resins (e.g., strong vs. weak cation exchangers) to find one that provides better resolution.
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Issue 1: Poor retention of the target compound on the column.
-
Question: this compound is eluting in or near the void volume of my C18 column. How can I increase its retention?
-
Answer:
-
High Polarity: As a highly polar molecule, it has weak interactions with the nonpolar stationary phase.
-
Solution 1: Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed to provide better retention for polar analytes.
-
Solution 2: Ion-Pairing Chromatography: Add an ion-pairing reagent (e.g., trifluoroacetic acid - TFA) to the mobile phase. TFA forms an ion pair with the basic amino groups, increasing the overall hydrophobicity of the molecule and enhancing its retention on the C18 column.[][2]
-
Solution 3: Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for the separation of highly polar compounds and can be an effective alternative to reversed-phase chromatography.
-
-
Issue 2: Tailing peaks.
-
Question: The chromatographic peaks for my compound are broad and asymmetrical (tailing). What is causing this and how can I fix it?
-
Answer:
-
Secondary Interactions with Residual Silanols: The basic amino groups can interact with acidic silanol groups on the silica-based stationary phase, leading to peak tailing.
-
Solution 1: Use a Base-Deactivated Column: These columns have a reduced number of accessible silanol groups.
-
Solution 2: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., with formic acid or TFA) can suppress the ionization of silanol groups.[3]
-
Solution 3: Add a Competing Base: A small amount of a competing base (e.g., triethylamine) can be added to the mobile phase to block the active silanol sites.
-
-
Chiral Purification
Issue 1: Incomplete separation of enantiomers by chiral HPLC.
-
Question: I am unable to achieve baseline separation of the (2S) and (2R) enantiomers of 2,6-Diamino-2-methylhexanoic acid on a chiral column. What can I do?
-
Answer:
-
Suboptimal Chiral Stationary Phase (CSP): The chosen CSP may not provide sufficient enantioselectivity for this specific compound.
-
Solution: Screen a variety of chiral columns with different selectors (e.g., polysaccharide-based, macrocyclic glycopeptide-based).
-
-
Incorrect Mobile Phase Composition: The mobile phase composition significantly impacts chiral recognition.
-
Solution: Systematically vary the mobile phase composition, including the type and percentage of organic modifier and any additives.
-
-
Issue 2: Difficulty in quantifying enantiomeric excess (e.e.) after derivatization.
-
Question: After derivatizing my sample with a chiral agent (e.g., Marfey's reagent), I am having trouble getting accurate and reproducible e.e. values. Why might this be?
-
Answer:
-
Incomplete Derivatization Reaction: If the derivatization reaction does not go to completion, the ratio of the resulting diastereomers may not accurately reflect the enantiomeric ratio of the starting material.
-
Solution: Optimize the reaction conditions (e.g., reaction time, temperature, reagent stoichiometry) to ensure complete derivatization.
-
-
Racemization during Derivatization: The reaction conditions could be causing some racemization of the chiral center.
-
Solution: Use milder reaction conditions and analyze a standard of known enantiomeric purity to check for racemization.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the first recommended step for purifying crude this compound?
A1: For a crude mixture, ion-exchange chromatography is often the most effective initial step. Due to the presence of two basic amino groups, the compound will bind strongly to a cation-exchange resin, allowing for significant purification from neutral and acidic impurities.
Q2: How can I remove inorganic salts from my purified sample?
A2: If your purification protocol introduces high concentrations of salts (e.g., from ion-exchange elution), these can be removed by reversed-phase chromatography if the compound has sufficient retention, or by size-exclusion chromatography (desalting) . For smaller scales, dialysis can also be considered.
Q3: Is it necessary to protect the amino groups before purification?
A3: Protection of the amino groups (e.g., with Boc or Fmoc protecting groups) can be advantageous, particularly for reversed-phase chromatography, as it increases the hydrophobicity of the molecule, leading to better retention. However, this adds extra steps of protection and deprotection to your overall process.
Q4: What is the most common method for determining the enantiomeric purity of this compound?
A4: The most common method is chiral HPLC . This can be done directly on a chiral column or indirectly by derivatizing the amino acid with a chiral reagent (like Marfey's reagent) to form diastereomers, which can then be separated on a standard achiral reversed-phase column.[4]
Q5: Can I use crystallization to purify this compound?
A5: Yes, crystallization can be a highly effective purification method, especially for obtaining a high-purity final product. The hydrochloride salt of diamino acids is often used for crystallization. The choice of solvent system is critical and may require some screening. For instance, L-lysine hydrochloride can be crystallized from aqueous solutions with the addition of an organic solvent like ethanol to reduce solubility.[5][6][7]
Quantitative Data Summary
Table 1: Ion-Exchange Chromatography of L-Lysine (Analog)
| Parameter | Value | Reference |
| Resin Type | Strong Acid Cation Exchange | [8] |
| Purity | >99% | [9] |
| Recovery | >96% | [9] |
Table 2: Chiral Separation of α-Methyl Amino Acids (Analogs) after Derivatization
| Derivatizing Agent | Analytical Method | Enantiomeric Excess (e.e.) | Reference |
| N-trifluoroacetyl-O-methyl ester | 2D Gas Chromatography | Error of ±0.5%–2.5% | [4] |
| N-FMOC | Chiral HPLC | >99% | [10] |
Table 3: Crystallization of L-Lysine Hydrochloride (Analog)
| Crystallization Method | Yield | Purity | Reference |
| Cooling Crystallization with Ethanol | >99% | High | [7] |
| Direct Bleaching Crystallization | 95% | Pharmacopoeia Grade | [6] |
Experimental Protocols
Protocol 1: Purification by Cation-Exchange Chromatography
This protocol is a general guideline for the purification of a diamino acid using a strong cation-exchange resin.
-
Resin Preparation: Swell the cation-exchange resin in deionized water and pack it into a suitable column.
-
Equilibration: Equilibrate the column with 5-10 column volumes of a low ionic strength binding buffer (e.g., 20 mM sodium phosphate, pH 3.0).
-
Sample Loading: Dissolve the crude this compound in the binding buffer and adjust the pH to match. Load the sample onto the column at a slow flow rate.
-
Washing: Wash the column with 5-10 column volumes of the binding buffer to remove unbound impurities.
-
Elution: Elute the bound compound using a linear gradient of increasing salt concentration (e.g., 0 to 1.5 M NaCl in the binding buffer) or a pH gradient.
-
Fraction Collection and Analysis: Collect fractions and analyze them for the presence of the target compound using a suitable method (e.g., HPLC, ninhydrin test).
-
Desalting: Pool the pure fractions and desalt if necessary.
Protocol 2: Enantiomeric Purity Analysis by Derivatization with Marfey's Reagent followed by RP-HPLC
This protocol describes the determination of the enantiomeric excess of the purified compound.
-
Sample Preparation: Dissolve a small amount (e.g., 100 µg) of the purified this compound in 100 µL of 1 M NaHCO₃.
-
Derivatization: Add a solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone (e.g., 200 µL of a 1% w/v solution).
-
Reaction: Incubate the mixture at 40°C for 1 hour.
-
Quenching: Quench the reaction by adding 100 µL of 2 M HCl.
-
HPLC Analysis:
-
Column: Standard C18 reversed-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 10% to 70% B over 30 minutes.
-
Detection: UV detection at 340 nm.
-
-
Quantification: Integrate the peak areas of the two resulting diastereomers. The enantiomeric excess (e.e.) can be calculated using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.
Visualizations
Caption: General purification workflow for this compound.
Caption: Logical troubleshooting workflow for purification issues.
References
- 2. omizzur.com [omizzur.com]
- 3. hplc.eu [hplc.eu]
- 4. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A kind of crystallization method of l-lysine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN103739507A - Preparation method of beta-crystal-form lysine hydrochloride - Google Patents [patents.google.com]
- 7. CN103724218A - New crystallization technology of lysine hydrochloride - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. US4835309A - Ion exchange recovery of L-lysine - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Optimization of reaction conditions for derivatizing 2,6-diamino-2-methylhexanoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the derivatization of 2,6-diamino-2-methylhexanoic acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the derivatization of 2,6-diamino-2-methylhexanoic acid, a non-proteinogenic diamino acid.
| Question (Issue) | Potential Causes & Solutions |
| Why am I seeing low or no product yield after derivatization? | 1. Suboptimal pH: The reaction pH is critical. Most amine derivatizations require basic conditions to deprotonate the amino groups. * Solution: Ensure the reaction buffer is at the correct pH. For instance, Marfey's reagent and OPA work well under alkaline conditions, while some FMOC-Cl protocols specify a pH around 11.4.[1][2] Prepare fresh buffers and verify the pH before use.2. Reagent Degradation: Derivatizing agents like FMOC-Cl and OPA can be sensitive to moisture and light.[3] * Solution: Use fresh or properly stored reagents. Purchase high-purity reagents and store them according to the manufacturer's instructions, often in a desiccator and protected from light.[4]3. Insufficient Reagent: Since 2,6-diamino-2-methylhexanoic acid has two primary amino groups, a higher molar excess of the derivatizing agent is required compared to mono-amino acids to ensure complete di-substitution.[1] * Solution: Increase the molar ratio of the derivatizing agent to the analyte. A 5 to 10-fold molar excess for each amino group is a good starting point.4. Inadequate Reaction Time or Temperature: The reaction may be too slow at ambient temperature, especially given the potential steric hindrance from the alpha-methyl group. * Solution: Optimize reaction time and temperature. For Marfey's reagent, incubation at 40°C for one hour is common.[1] For FMOC-Cl, 40 minutes at room temperature may be sufficient, but optimization might be needed.[2] |
| My chromatogram shows multiple peaks for my derivatized analyte. What's happening? | 1. Incomplete Reaction: The most likely cause is the formation of a mixture of mono-derivatized (at the α-amino or ε-amino position) and di-derivatized products.[1] * Solution: As mentioned above, use a significant molar excess of the derivatizing agent to drive the reaction towards the formation of a single, di-substituted product.[1]2. Reagent Hydrolysis: Excess derivatizing agent can hydrolyze, creating byproducts that appear as extra peaks in the chromatogram. For example, FMOC-Cl hydrolyzes to FMOC-OH.[3] * Solution: While excess reagent is necessary, extreme excess should be avoided. Quenching the reaction (e.g., by adding acid) can stop further degradation.[5] Optimize the chromatographic gradient to separate the analyte peak from reagent-related byproducts.3. Derivative Instability: Some derivatives, particularly those formed with OPA, can be unstable over time, leading to degradation products. * Solution: Analyze samples promptly after derivatization. If automation is used, ensure the autosampler is cooled. For OPA, the inclusion of a thiol like 3-mercaptopropionic acid (MPA) can form more stable derivatives.[6] |
| How can I improve poor chromatographic peak shape or resolution? | 1. Suboptimal Mobile Phase: The mobile phase composition, including the organic modifier, buffer, and pH, greatly affects peak shape and retention. * Solution: Adjust the gradient slope and composition of the mobile phase (e.g., acetonitrile or methanol in water). For LC-MS, ensure the use of volatile buffers like formic acid or ammonium acetate. For chiral separations with Marfey's reagent, a triethylammonium phosphate (TEAP) buffer with an acetonitrile gradient is often effective.[1]2. Inappropriate Column: The stationary phase may not be suitable for resolving the derivatized analyte from other matrix components or byproducts. * Solution: Use a standard C18 reversed-phase column for most common derivatives like FMOC or Marfey's.[7] Ensure the column is not degraded. For separating enantiomers without a chiral derivatizing agent, a chiral stationary phase (CSP) is required.[8][9] |
| I am trying to perform a chiral separation, but the enantiomers are not resolving. Why? | 1. Incorrect Derivatization for Chiral Analysis: To separate enantiomers on a standard achiral column (like a C18), a chiral derivatizing agent is mandatory. This converts the enantiomers into diastereomers, which have different physical properties and can be separated. * Solution: Use a chiral derivatizing agent such as Marfey's reagent (FDAA).[1][10] This is a pre-column derivatization method specifically designed for this purpose.2. Unsuitable Chiral Stationary Phase (CSP): If using direct enantiomeric separation (without chiral derivatization), the choice of CSP is critical. * Solution: Select a CSP known to be effective for amino acids, such as a crown ether-based or teicoplanin-based column.[11] The mobile phase composition must be carefully optimized for the specific CSP. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| Which derivatization agent is best for my application? | The choice depends on your analytical goal and available instrumentation: * For LC-UV or Fluorescence (Quantitative, Achiral): 9-fluorenylmethyl chloroformate (FMOC-Cl) is an excellent choice. It reacts with both primary amino groups to yield a highly fluorescent and UV-active derivative, providing high sensitivity.[12][13] * For Chiral Analysis (LC-UV): Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is the gold standard. It creates diastereomers that can be separated on a standard C18 column, allowing for the determination of enantiomeric purity.[1][5][10] * For GC-MS: A two-step derivatization is required to make the molecule volatile. This typically involves esterification of the carboxylic acid group (e.g., with methanolic HCl) followed by acylation of the amino groups (e.g., with pentafluoropropionic anhydride, PFPA).[14][15] Silylation with reagents like MTBSTFA is another common approach for GC-MS.[16][17] |
| How do I ensure both the alpha- and epsilon-amino groups are derivatized? | The key is stoichiometry. You must use a sufficient molar excess of the derivatizing agent to react with both amino groups. A common strategy is to use at least two equivalents of the reagent for every equivalent of your diamino acid, plus an additional excess to drive the reaction to completion. Using a slight excess of Marfey's reagent, for example, minimizes the formation of mono-substituted products.[1] |
| What are the optimal reaction conditions (pH, temperature, time)? | Optimal conditions are reagent-specific. Always start with a literature protocol and optimize for your specific molecule. * Marfey's Reagent: Typically reacts in an alkaline buffer (e.g., 1 M NaHCO₃) at 40°C for 1 hour.[1][7] * FMOC-Cl: A common method uses a borate buffer at pH 11.4 for 40 minutes at room temperature.[2] * OPA: This reaction is very fast (under 1 minute) and is performed in a basic borate buffer in the presence of a thiol.[4] |
| Do I need to purify the sample after derivatization? | It depends on the sample complexity and analytical method. * For relatively clean standard solutions, a simple "dilute and shoot" approach after quenching the reaction may be sufficient. * For complex biological matrices (e.g., plasma, tissue hydrolysates), a solid-phase extraction (SPE) step after derivatization can remove interfering substances and reduce ion suppression in LC-MS, thereby increasing sensitivity.[13] |
Experimental Protocols
Protocol 1: Chiral Analysis using Marfey's Reagent (FDAA) and LC-UV
This protocol is adapted for the analysis of enantiomeric purity of 2,6-diamino-2-methylhexanoic acid.
-
Sample Preparation: Prepare a standard solution of 2,6-diamino-2-methylhexanoic acid (approx. 1 mg/mL) in deionized water or a suitable buffer.
-
Derivatization:
-
In a microcentrifuge tube, combine 50 µL of the amino acid solution with 100 µL of 1 M sodium bicarbonate (NaHCO₃).
-
Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Vortex the mixture gently and incubate in a water bath at 40°C for 1 hour.
-
After incubation, cool the reaction mixture to room temperature.
-
Quench the reaction by adding 50 µL of 2 M HCl.
-
-
Analysis:
-
Dilute the final mixture with the mobile phase if necessary.
-
Inject an appropriate volume (e.g., 10-20 µL) into an HPLC system equipped with a C18 column.
-
Use a gradient elution, for example, from 10% to 50% acetonitrile in 50 mM triethylammonium phosphate buffer (pH 3.0) over 60 minutes.[1]
-
Monitor the elution of the diastereomers using a UV detector at 340 nm.[1][7] The L-derivative typically elutes before the D-derivative.[1]
-
Protocol 2: General Quantitative Analysis using FMOC-Cl and LC-Fluorescence
This protocol is for quantifying 2,6-diamino-2-methylhexanoic acid.
-
Reagent Preparation:
-
Borate Buffer: Prepare a 0.5 M borate buffer and adjust the pH to 11.4.
-
FMOC-Cl Solution: Prepare a 15 mM solution of FMOC-Cl in anhydrous acetonitrile. Prepare this solution fresh.
-
-
Derivatization:
-
In a vial, mix 100 µL of your sample with 100 µL of the borate buffer.
-
Add 200 µL of the FMOC-Cl solution.
-
Vortex immediately and let the reaction proceed for 40 minutes at room temperature.[2]
-
To stop the reaction and remove excess FMOC-Cl, add 400 µL of a quenching agent like 1-adamantanamine or heptylamine and vortex.
-
-
Analysis:
-
Inject the sample into an HPLC system with a C18 column.
-
Use a suitable gradient of acetonitrile and an aqueous buffer (e.g., sodium acetate).
-
Detect the FMOC-derivatives using a fluorescence detector with an excitation wavelength of 266 nm and an emission wavelength of 305 nm (or up to 630 nm to reduce noise).[2]
-
Visualizations
Caption: General experimental workflow for derivatization.
References
- 1. ovid.com [ovid.com]
- 2. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. interchim.fr [interchim.fr]
- 5. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. journals.ysu.am [journals.ysu.am]
- 9. researchgate.net [researchgate.net]
- 10. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 12. researchgate.net [researchgate.net]
- 13. Sensitive and Selective Amino Acid Profiling of Minute Tissue Amounts by HPLC/Electrospray Negative Tandem Mass Spectrometry Using 9-Fluorenylmethoxycarbonyl (Fmoc-Cl) Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of (2S)-2,6-Diamino-2-methylhexanoic Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (2S)-2,6-Diamino-2-methylhexanoic acid, a key chiral building block.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Diastereoselectivity in the Alkylation Step
| Symptom | Possible Cause | Suggested Solution |
| Low diastereomeric excess (d.e.) observed after alkylation of the chiral glycine enolate. | Incomplete enolate formation: Insufficient base or reaction time can lead to incomplete deprotonation. | - Ensure the use of a strong, non-nucleophilic base like LDA or n-BuLi. - Perform the deprotonation at low temperatures (-78 °C) to ensure kinetic control. - Extend the reaction time for enolate formation. |
| Enolate equilibration: The lithium enolate may not be stable, leading to equilibration and loss of stereoselectivity. | - Use a chiral auxiliary that provides a high degree of facial shielding, such as Schöllkopf's bis-lactim ether or a Williams-type oxazinone. - Keep the reaction temperature strictly at -78 °C during enolate formation and alkylation. | |
| Steric hindrance of the electrophile: A bulky electrophile may not approach the enolate from the less hindered face effectively. | - If possible, use a less sterically demanding alkylating agent. - Consider using a different chiral auxiliary that may provide a better steric environment for the specific electrophile. |
Issue 2: Side Reactions During Nitrile Hydrolysis (Strecker Pathway)
| Symptom | Possible Cause | Suggested Solution |
| Incomplete conversion of the aminonitrile to the amino acid. | Formation of a stable amide intermediate: The hydrolysis of the nitrile to the amide can be faster than the subsequent hydrolysis of the amide to the carboxylic acid.[1][2][3][4] | - Use harsh reaction conditions for hydrolysis, such as prolonged heating with concentrated HCl or H2SO4. - For alkaline hydrolysis, use a strong base like NaOH and extended reaction times.[1][3] |
| Epimerization at the α-carbon: The harsh acidic or basic conditions required for nitrile hydrolysis can lead to racemization.[5][6] | - If racemization is a significant issue, consider alternative synthetic routes that do not involve a nitrile hydrolysis step under harsh conditions. - Carefully control the temperature and reaction time during hydrolysis to minimize epimerization. |
Issue 3: Protecting Group Scrambling or Incomplete Deprotection
| Symptom | Possible Cause | Suggested Solution |
| Mass spectrometry analysis shows incorrect molecular weights, suggesting protecting group migration. | Protecting group instability: Certain protecting groups can be labile under the reaction conditions used for other steps. For example, Dde protecting groups can migrate during Fmoc deprotection with piperidine.[3] | - Select orthogonal protecting groups that are stable to the conditions used for the deprotection of other groups. For example, use a Boc group for the ε-amino group if Fmoc is used for the α-amino group.[7] |
| Product is not fully deprotected. | Inefficient deprotection conditions: The deprotection reagent or conditions may not be sufficient for complete removal of the protecting group. | - Ensure the use of the correct deprotection conditions for the specific protecting group. For example, use a strong acid like TFA for Boc deprotection. - Increase the reaction time or the concentration of the deprotection reagent if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for the enantioselective synthesis of this compound?
A1: The diastereoselective alkylation of a chiral glycine equivalent is a highly effective and widely used method. The Schöllkopf bis-lactim ether method, which utilizes a chiral auxiliary derived from L-valine, consistently provides high diastereoselectivity (often >95% d.e.).[8][9] Another robust approach is the use of a Williams-type oxazinone as the chiral auxiliary.[2]
Q2: How can I avoid racemization at the α-carbon during the synthesis?
A2: Racemization is a common concern in amino acid synthesis, especially when the α-proton is acidic. To minimize racemization:
-
Utilize a chiral auxiliary that provides a high degree of stereocontrol during the formation of the α-methyl group.
-
Avoid harsh basic conditions after the chiral center is established.
-
If using a Strecker-type synthesis, be aware that the final nitrile hydrolysis step under strong acid or base can be a source of racemization.[5][6]
Q3: What are the key considerations for choosing protecting groups for the two amino functionalities?
A3: The choice of protecting groups is critical and they must be orthogonal, meaning one can be removed without affecting the other. A common strategy is to use a Boc (tert-butyloxycarbonyl) group for the ε-amino group and an Fmoc (9-fluorenylmethyloxycarbonyl) group for the α-amino group, as their deprotection conditions are mutually exclusive (acid-labile vs. base-labile).[7]
Q4: I am having trouble with the final purification of the diamino acid. What are some common techniques?
A4: Purification of highly polar diamino acids can be challenging. Ion-exchange chromatography is a very effective method for separating the desired product from charged impurities and excess reagents. Reverse-phase HPLC can also be used, particularly if the amino groups are protected. Crystallization is another option if a suitable solvent system can be found.
Quantitative Data Summary
The following table summarizes typical yields and diastereoselectivities reported for key steps in the synthesis of α-methyl-α-amino acids using relevant methods.
| Synthetic Method | Key Reaction Step | Typical Diastereomeric Excess (d.e.) | Typical Yield | Reference |
| Schöllkopf Bis-Lactim Ether | Alkylation of the chiral bis-lactim ether | >95% | Good | [8][9] |
| Williams Oxazinone Auxiliary | Alkylation of the oxazinone enolate | >90% | Good | [2] |
| Asymmetric Strecker Synthesis | Hydrocyanation of the imine | 80-99% | High |
Experimental Protocols
Protocol: Asymmetric Synthesis of this compound via Schöllkopf Bis-Lactim Ether Method
This protocol is a representative example and may require optimization for specific laboratory conditions.
Step 1: Synthesis of the Schöllkopf Bis-Lactim Ether
-
A mixture of L-valine methyl ester and glycine methyl ester is heated to form the diketopiperazine.
-
The resulting diketopiperazine is treated with triethyloxonium tetrafluoroborate in dichloromethane to yield the bis-lactim ether.
Step 2: Diastereoselective Alkylation
-
The bis-lactim ether is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere.
-
A solution of n-butyllithium in hexanes is added dropwise to form the lithiated intermediate.
-
A solution of a suitable electrophile, such as 1-bromo-4-(tert-butoxycarbonylamino)butane, in anhydrous THF is added dropwise.
-
The reaction is stirred at -78 °C for several hours and then quenched with a saturated aqueous solution of ammonium chloride.
Step 3: Hydrolysis and Deprotection
-
The crude alkylated product is hydrolyzed with dilute hydrochloric acid to cleave the chiral auxiliary and yield the methyl ester of the desired amino acid.
-
The methyl ester is then saponified using a base like lithium hydroxide.
-
The Boc protecting group on the side chain is removed by treatment with a strong acid, such as trifluoroacetic acid.
-
The final product is purified by ion-exchange chromatography.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: A logical workflow for troubleshooting synthesis issues.
Caption: Mechanism of racemization at the α-carbon.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Bot Detection [iris-biotech.de]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Concise preparation of N(alpha)-Fmoc-N(epsilon)-(Boc, methyl)-lysine and its application in the synthesis of site-specifically lysine monomethylated peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Schöllkopf method - Wikipedia [en.wikipedia.org]
- 9. biosynth.com [biosynth.com]
Technical Support Center: Chiral Separation of 2,6-Diamino-2-methylhexanoic Acid Enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of 2,6-diamino-2-methylhexanoic acid enantiomers.
Troubleshooting Guides
This section addresses common issues encountered during the chiral separation of 2,6-diamino-2-methylhexanoic acid enantiomers.
Issue 1: Poor or No Resolution of Enantiomers
-
Question: I am not seeing any separation between the enantiomers of 2,6-diamino-2-methylhexanoic acid on my chiral HPLC column. What should I do?
-
Answer:
-
Verify Column Selection: Ensure you are using a suitable chiral stationary phase (CSP). For non-proteinogenic amino acids like 2,6-diamino-2-methylhexanoic acid, consider the following CSPs:
-
Ligand-Exchange Columns: These are often effective for underivatized amino acids.
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Crown Ether-Based Columns: These can provide excellent selectivity for compounds with primary amino groups.
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Macrocyclic Glycopeptide-Based Columns (e.g., CHIROBIOTIC T): These are versatile and can separate a wide range of amino acids.[1][2]
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Polysaccharide-Based Columns (e.g., Chiralpak): While sometimes less effective for underivatized amino acids, they can be useful, especially after derivatization.
-
-
Optimize Mobile Phase:
-
For Ligand-Exchange Chromatography: Adjust the concentration of the copper (II) salt in the mobile phase. Small changes can significantly impact resolution. Also, consider adding a small percentage of an organic modifier like methanol or isopropanol.
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For Other Chiral Columns: Systematically vary the mobile phase composition. For reversed-phase conditions, alter the ratio of aqueous buffer to organic solvent (e.g., acetonitrile or methanol). For normal-phase conditions, adjust the proportions of solvents like hexane, isopropanol, and ethanol.
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Mobile Phase Additives: The addition of acids (e.g., formic acid, acetic acid, trifluoroacetic acid) or bases (e.g., diethylamine) can improve peak shape and selectivity.[3][4]
-
-
Check Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution by allowing more time for interactions with the stationary phase. Temperature can also influence selectivity; try adjusting the column temperature within its recommended range.
-
Consider Derivatization: If direct separation is unsuccessful, consider derivatizing the amino groups with reagents like 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or dansyl chloride.[5] Derivatization can enhance the interaction with the CSP and improve resolution.
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
-
Question: My peaks for 2,6-diamino-2-methylhexanoic acid are tailing. How can I improve the peak shape?
-
Answer:
-
Adjust Mobile Phase pH: For amino acids, the pH of the mobile phase is critical. Ensure the pH is appropriate to maintain a consistent ionization state of your analyte. Buffering the mobile phase can help.
-
Check for Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.
-
Mobile Phase Additives: As mentioned for resolution, acidic or basic additives can improve peak shape by minimizing unwanted interactions with the stationary phase.
-
Column Contamination: The column may be contaminated. Flush the column with a strong solvent recommended by the manufacturer. Ensure proper sample clean-up to prevent contamination.[4]
-
Extra-Column Effects: Ensure that the tubing and connections in your HPLC system are appropriate for the column dimensions to minimize dead volume.
-
Issue 3: High Backpressure
-
Question: The backpressure on my HPLC system has suddenly increased. What could be the cause?
-
Answer:
-
Column Blockage: The column inlet frit may be blocked by particulate matter from the sample or mobile phase. Reverse-flushing the column (if permitted by the manufacturer) or replacing the frit may solve the issue.
-
Precipitation in the System: Ensure that your mobile phase components are fully miscible and that your sample is completely dissolved in the mobile phase to prevent precipitation. Buffer precipitation at high organic solvent concentrations is a common issue.
-
System Blockage: Check for blockages in other parts of the system, such as the injector or tubing.
-
Column Degradation: Over time, the packed bed of the column can degrade, leading to increased backpressure. If other troubleshooting steps fail, the column may need to be replaced.
-
Frequently Asked Questions (FAQs)
-
Question 1: Which chiral separation technique is best for 2,6-diamino-2-methylhexanoic acid?
-
Answer: Both chiral High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) can be effective. Chiral HPLC with ligand-exchange or macrocyclic glycopeptide-based columns is a common starting point for underivatized amino acids.[1][6] CE can be a powerful alternative, offering high efficiency and low sample consumption.[7] The choice often depends on available instrumentation and the specific requirements of the analysis.
-
-
Question 2: Do I need to derivatize 2,6-diamino-2-methylhexanoic acid for chiral separation?
-
Answer: Not necessarily. Direct enantioseparation of underivatized amino acids is possible with appropriate chiral stationary phases like ligand-exchange or CHIROBIOTIC T columns.[2][8] However, if direct methods fail to provide adequate resolution, derivatization of the amino groups can be a valuable strategy to enhance enantioselectivity.[9]
-
-
Question 3: How can I determine the elution order of the enantiomers?
-
Answer: To determine the elution order (i.e., which peak corresponds to the D-enantiomer and which to the L-enantiomer), you will need to inject a standard of a single, pure enantiomer if available. Alternatively, some chiral stationary phases have a known preferential interaction with one enantiomer over the other for certain classes of compounds. For example, on macrocyclic glycopeptide CSPs, the D-enantiomer of amino acids is often more strongly retained.[2]
-
-
Question 4: What are the key parameters to optimize in a chiral HPLC method?
-
Answer: The most critical parameters to optimize for chiral HPLC separations are:
-
Chiral Stationary Phase (CSP): The choice of CSP is the most important factor.
-
Mobile Phase Composition: The type and ratio of organic modifiers and the nature and concentration of any additives.
-
Temperature: Column temperature can significantly affect selectivity.
-
Flow Rate: A lower flow rate can sometimes improve resolution.
-
-
Experimental Protocols
Protocol 1: Chiral HPLC using a Ligand-Exchange Column
This protocol is a general starting point for the separation of underivatized 2,6-diamino-2-methylhexanoic acid enantiomers. Optimization will likely be required.
-
Column: Chiral Ligand-Exchange column (e.g., D-penicillamine based, 150 x 4.6 mm, 5 µm).[8]
-
Mobile Phase: Prepare a 1 mM Copper (II) Sulfate solution in HPLC-grade water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the racemic 2,6-diamino-2-methylhexanoic acid in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
-
Procedure: a. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. b. Inject the sample. c. Monitor the chromatogram for the separation of the two enantiomers. d. Optimization: If resolution is poor, consider adding a small percentage (5-15%) of isopropanol or methanol to the mobile phase.[8] The concentration of Copper (II) Sulfate can also be adjusted (e.g., to 2 mM).
Protocol 2: Chiral Capillary Electrophoresis (CE)
This protocol provides a general method for chiral separation using CE.
-
Capillary: Fused-silica capillary (e.g., 61 cm total length, 52 cm effective length, 50 µm i.d.).[10]
-
Background Electrolyte (BGE): Prepare a solution containing a chiral selector. For example, a buffer containing a copper (II) complex with a chiral ligand like L-tartrate. The exact composition and pH will need to be optimized.
-
Voltage: 25 kV.[10]
-
Temperature: 20 °C.[10]
-
Detection: UV at 200 nm.[10]
-
Sample Preparation: Dissolve the racemic 2,6-diamino-2-methylhexanoic acid in water or the BGE to a suitable concentration.
-
Injection: Hydrodynamic injection (e.g., 35 mbar for 30 seconds).[10]
-
Procedure: a. Condition the capillary by flushing with 0.1 M NaOH, followed by water, and then the BGE.[10] b. Inject the sample. c. Apply the voltage and record the electropherogram. d. Optimization: The concentration of the chiral selector and the central metal ion, as well as the pH of the BGE, are critical parameters to adjust for optimal separation.
Data Presentation
The following tables provide a template for summarizing quantitative data from your chiral separation experiments. Example data for a hypothetical separation is included for illustrative purposes.
Table 1: Chiral HPLC Method Parameters and Results
| Parameter | Value |
| Column | Chiral Ligand-Exchange (D-Penicillamine) |
| Mobile Phase | 1 mM CuSO4 in Water/Isopropanol (90:10) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Resolution (Rs) | 1.8 |
| Selectivity (α) | 1.2 |
Table 2: Chiral CE Method Parameters and Results
| Parameter | Value |
| Capillary | 61 cm x 50 µm fused-silica |
| Background Electrolyte | 50 mM Phosphate buffer (pH 4.5) with Chiral Selector |
| Voltage | 25 kV |
| Temperature | 20 °C |
| Migration Time (Enantiomer 1) | 12.3 min |
| Migration Time (Enantiomer 2) | 13.1 min |
| Resolution (Rs) | 2.1 |
| Selectivity (α) | 1.07 |
Visualization
Troubleshooting Workflow for Chiral Separation
The following diagram illustrates a logical workflow for troubleshooting common issues in chiral separation experiments.
A troubleshooting workflow for chiral separation experiments.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. reddit.com [reddit.com]
- 5. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. Enantiomer Separations by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 10. chromatographyonline.com [chromatographyonline.com]
Overcoming poor solubility of peptides containing 2,6-diamino-2-methylhexanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering solubility challenges with peptides incorporating the non-canonical amino acid, 2,6-diamino-2-methylhexanoic acid.
Troubleshooting Guide: Overcoming Poor Solubility
Poor solubility of your peptide containing 2,6-diamino-2-methylhexanoic acid can manifest as a cloudy solution, precipitation, or gel formation. This guide provides a systematic approach to diagnose and resolve these issues.
Immediate Troubleshooting Steps
If you observe poor solubility, follow this workflow:
Caption: A stepwise workflow for troubleshooting peptide solubility issues.
Frequently Asked Questions (FAQs)
Q1: Why is my peptide containing 2,6-diamino-2-methylhexanoic acid poorly soluble?
A1: The incorporation of 2,6-diamino-2-methylhexanoic acid can contribute to poor solubility for several reasons:
-
Increased Hydrophobicity: The methyl group at the α-carbon increases the hydrophobicity of the amino acid, which can lead to aggregation in aqueous solutions.[1][2]
-
Disruption of Secondary Structure: The steric hindrance from the α-methyl group can restrict the conformational freedom of the peptide backbone, potentially favoring aggregation-prone structures.[3]
-
Aggregation: Hydrophobic interactions between peptide chains can lead to the formation of insoluble aggregates.[4][5][6]
Q2: How do I determine the isoelectric point (pI) of my peptide to guide pH adjustment?
A2: The pI is the pH at which the peptide has a net zero charge and is often the point of lowest solubility.[7] You can estimate the pI by:
-
Assigning a value of +1 to each basic residue (Lys, Arg, His, and the N-terminus).[1][8][9]
-
Assigning a value of -1 to each acidic residue (Asp, Glu, and the C-terminus).[1][8][9]
-
Summing these values to get the net charge at neutral pH.
-
If the net charge is positive, the peptide is basic, and its pI will be above 7. To increase solubility, try dissolving it in an acidic buffer (e.g., containing acetic acid or TFA).[1][8]
-
If the net charge is negative, the peptide is acidic, and its pI will be below 7. To increase solubility, try a basic buffer (e.g., containing ammonium bicarbonate).[1][8]
-
If the net charge is zero, the peptide is neutral. Solubility may be improved with organic co-solvents.[9]
-
Q3: What organic co-solvents can I use, and what are the recommended concentrations?
A3: For hydrophobic peptides, organic co-solvents can be very effective.[1][2]
-
Recommended Solvents: Dimethyl sulfoxide (DMSO), acetonitrile (ACN), dimethylformamide (DMF), and isopropanol are commonly used.[1][2]
-
Procedure: First, dissolve the peptide in a minimal amount of the pure organic solvent. Then, slowly add the aqueous buffer to the desired final concentration while vortexing.[1]
-
Concentration: The final concentration of the organic solvent should be kept to a minimum, especially for cell-based assays, as they can be toxic. For example, DMSO concentration should ideally be below 1% (v/v) in cellular experiments.[1]
Q4: When should I consider using chaotropic agents?
A4: Chaotropic agents like 6M guanidine hydrochloride (Gdn-HCl) or 8M urea should be considered as a last resort when other methods fail.[2] They work by disrupting the hydrogen bond network, which can break up aggregates. However, these are denaturing agents and can interfere with biological assays, so their compatibility with your downstream applications is crucial.[2]
Q5: Can modifying the peptide sequence improve solubility?
A5: Yes, molecular engineering can significantly enhance solubility.[7]
-
Amino Acid Substitution: Replacing hydrophobic residues with hydrophilic or charged ones can improve solubility.[1][7]
-
PEGylation: Attaching polyethylene glycol (PEG) chains creates a hydrophilic shield around the peptide, increasing its water solubility.[4][7]
-
Solubility Tags: Fusing a highly soluble peptide tag (e.g., poly-arginine) can also improve the solubility of the target peptide.[7][10]
Experimental Protocols
Protocol 1: General Peptide Solubilization
-
Preparation: Allow the lyophilized peptide to warm to room temperature before opening the vial.[2][8] Centrifuge the vial briefly to collect all the powder at the bottom.[2]
-
Initial Test: Use a small, non-critical amount of the peptide for initial solubility testing to avoid wasting the entire sample.[2][8]
-
Aqueous Solvent: Try to dissolve the peptide in sterile, deionized water or a common biological buffer (e.g., PBS, Tris at pH 7.4).[2][11]
-
Mechanical Agitation: If the peptide does not dissolve immediately, vortex the solution. Sonication in a water bath for short bursts (e.g., 3 cycles of 10 seconds) can also help break up aggregates.[1][2] Keep the sample on ice between sonication cycles to prevent heating.[2]
-
pH Adjustment (if needed): If the peptide remains insoluble, and you have determined it to be acidic or basic, adjust the pH.
-
Organic Co-solvent (if needed): For very hydrophobic or neutral peptides, dissolve the peptide in 100% DMSO or ACN first, then slowly dilute with your aqueous buffer to the final desired concentration.[2][11]
-
Final Check: A properly solubilized peptide will result in a clear, particle-free solution.[2] Centrifuge the final solution to pellet any remaining insoluble material before use.[1]
Protocol 2: Peptide Solubility Assessment by UV-Vis Spectroscopy
This protocol provides a quantitative measure of peptide solubility.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the peptide in a solvent where it is known to be fully soluble (e.g., 100% DMSO).
-
Standard Curve: Create a standard curve by making serial dilutions of the stock solution in the same solvent. Measure the absorbance of each standard at a wavelength where the peptide absorbs (typically 220 nm or 280 nm if it contains Trp or Tyr residues). Plot absorbance versus concentration.
-
Solubility Measurement: Prepare a series of vials with a fixed amount of the lyophilized peptide. Add increasing volumes of the aqueous buffer of interest to each vial to create a range of concentrations.
-
Equilibration: Agitate the samples (e.g., on a shaker) at a controlled temperature for a set period (e.g., 24 hours) to allow them to reach equilibrium.
-
Separation of Insoluble Peptide: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved peptide.
-
Absorbance Measurement: Carefully take a sample of the supernatant from each vial and measure its absorbance at the same wavelength used for the standard curve.
-
Concentration Determination: Use the standard curve to determine the concentration of the dissolved peptide in each supernatant. The concentration at which the measured value plateaus represents the solubility limit of the peptide in that buffer.
Data Presentation
Table 1: Troubleshooting Summary for Solubility Enhancement
| Method | Principle | Advantages | Disadvantages |
| Sonication | Mechanical disruption of aggregates | Simple, fast | May not be sufficient for highly aggregated peptides |
| pH Adjustment | Increases net charge, enhancing repulsion between peptide molecules | Effective for charged peptides | May not be suitable for all biological assays |
| Organic Co-solvents | Disrupts hydrophobic interactions | Very effective for hydrophobic peptides | Can be toxic to cells; may denature proteins |
| Chaotropic Agents | Disrupts hydrogen bonding network | Can solubilize highly aggregated peptides | Denaturing; often incompatible with biological systems |
| Peptide Modification | Alters intrinsic properties of the peptide | Can provide a permanent solution | Requires resynthesis of the peptide |
Table 2: Common Solvents and Their Applications
| Solvent/Additive | Peptide Type | Notes |
| Water/Aqueous Buffer | Hydrophilic, charged peptides | Always the first choice.[11] |
| Acetic Acid (10-30%) | Basic peptides (net positive charge) | Volatile, can be removed by lyophilization.[8][11] |
| Ammonium Bicarbonate (0.1M) | Acidic peptides (net negative charge) | Volatile, can be removed by lyophilization. |
| DMSO, ACN, DMF | Hydrophobic, neutral peptides | Use minimal amount; check assay compatibility.[1][2] |
| Guanidine-HCl, Urea | Highly aggregated peptides | Last resort; denaturing. |
Visualizations
Caption: A simplified pathway of peptide aggregation leading to insolubility.
References
- 1. jpt.com [jpt.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. lifetein.com [lifetein.com]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. peptide.com [peptide.com]
- 6. xtalks.com [xtalks.com]
- 7. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 8. peptidesciences.com [peptidesciences.com]
- 9. biobasic.com [biobasic.com]
- 10. genscript.com [genscript.com]
- 11. genscript.com [genscript.com]
Technical Support Center: Detection of 2,6-Diamino-2-Methylhexanoic Acid and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of 2,6-diamino-2-methylhexanoic acid and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the detection of 2,6-diamino-2-methylhexanoic acid and its metabolites?
A1: The most common and effective analytical technique is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, which is crucial for distinguishing the target analytes from complex biological matrices. Due to the polar nature of these compounds, derivatization is often employed prior to analysis to improve chromatographic retention and ionization efficiency.
Q2: I am observing poor peak shape and retention for my target analytes. What could be the cause?
A2: Poor peak shape and retention for polar compounds like 2,6-diamino-2-methylhexanoic acid are common issues in reversed-phase chromatography. Consider the following:
-
Derivatization: Ensure your derivatization reaction has gone to completion. Incomplete derivatization can lead to split peaks or tailing.
-
Mobile Phase pH: The pH of your mobile phase is critical. For basic analytes like diamino acids, a mobile phase with a low pH (e.g., using formic acid) will ensure the analytes are in their protonated form, which can improve peak shape on some columns.
-
Column Choice: A standard C18 column might not be optimal. Consider using a HILIC (Hydrophilic Interaction Liquid Chromatography) column or an ion-exchange column for better retention of polar compounds.
-
Ion-Pairing Agents: The use of ion-pairing agents like heptafluorobutyric acid (HFBA) in the mobile phase can improve the retention of highly polar analytes on reversed-phase columns.[1]
Q3: My signal intensity is low and inconsistent between injections. What should I investigate?
A3: Low and inconsistent signal intensity can be attributed to several factors:
-
Ion Suppression: Co-eluting matrix components can suppress the ionization of your target analytes in the mass spectrometer source. Improve your sample clean-up procedure to remove interfering substances.[2][3]
-
Sample Preparation: Inefficient extraction or protein precipitation can lead to loss of the analyte. Optimize your sample preparation protocol to ensure high recovery.
-
Instrument Contamination: Contamination of the ion source or mass spectrometer can lead to signal suppression. Regular cleaning and maintenance are essential.[3]
-
Analyte Stability: The stability of the analyte in the biological matrix and after processing should be evaluated. Degradation can lead to lower than expected signals.[2]
Q4: How can I identify the potential metabolites of 2,6-diamino-2-methylhexanoic acid?
A4: Identifying unknown metabolites is a challenging task. A common approach is to use high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements of potential metabolite peaks in your chromatogram. Based on these measurements, you can predict elemental compositions. Common metabolic transformations for amino acids and diamines include N-acetylation, oxidation (hydroxylation), and demethylation.[4][5] Comparing samples from dosed versus control subjects is essential to pinpoint compound-related metabolites.
Troubleshooting Guides
Issue 1: High Background Noise in Mass Spectrometry Data
-
Possible Cause: Contaminated solvents or reagents.
-
Solution: Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily.[6]
-
-
Possible Cause: Carryover from previous injections.
-
Solution: Implement a robust needle wash protocol in your autosampler method, using a strong solvent to clean the injection system between samples. Inject blanks between high-concentration samples to assess for carryover.[6]
-
-
Possible Cause: Contaminated LC system.
-
Solution: Flush the entire LC system, including the column, with a strong solvent gradient to remove contaminants.
-
Issue 2: Retention Time Drifting
-
Possible Cause: Inadequate column equilibration.
-
Solution: Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time before each injection. This is typically 5-10 column volumes.[7]
-
-
Possible Cause: Changes in mobile phase composition.
-
Solution: Ensure accurate and consistent mobile phase preparation. If using a gradient, ensure the pump is functioning correctly and delivering a reproducible gradient.
-
-
Possible Cause: Column degradation.
-
Solution: Over time and with exposure to harsh mobile phases or complex matrices, column performance can degrade. Replace the column if other troubleshooting steps do not resolve the issue.
-
Issue 3: Inconsistent Quantitative Results
-
Possible Cause: Variability in sample preparation.
-
Solution: Use an internal standard (ideally a stable isotope-labeled version of the analyte) to account for variations in extraction efficiency and matrix effects.[8] Ensure consistent sample volumes, reagent additions, and incubation times.
-
-
Possible Cause: Matrix effects.
-
Solution: Dilute the sample to reduce the concentration of interfering matrix components. Improve the sample clean-up procedure using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[2]
-
-
Possible Cause: Non-linear detector response.
-
Solution: Ensure your calibration curve is constructed over the appropriate concentration range for your samples. Use a weighted regression if necessary.
-
Quantitative Data Summary
The following tables provide representative quantitative data for a hypothetical validated LC-MS/MS method for the analysis of 2,6-diamino-2-methylhexanoic acid and its putative metabolites. These values are based on typical performance characteristics for similar assays.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| Column | Reversed-phase C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
Table 2: Analyte Performance Characteristics
| Analyte | Retention Time (min) | MRM Transition (m/z) | LOD (ng/mL) | LOQ (ng/mL) |
| 2,6-Diamino-2-methylhexanoic acid | 2.5 | 161.1 > 144.1 | 0.5 | 1.5 |
| N-acetyl-2,6-diamino-2-methylhexanoic acid | 3.1 | 203.1 > 144.1 | 0.8 | 2.5 |
| Hydroxylated Metabolite | 2.8 | 177.1 > 160.1 | 1.0 | 3.0 |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma
-
Protein Precipitation: To a 100 µL aliquot of plasma, add 400 µL of ice-cold methanol containing the internal standard.
-
Vortex: Vortex the sample for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system is used.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is maintained at 40°C.
-
Mobile Phase: Mobile phase A is 0.1% formic acid in water, and mobile phase B is 0.1% formic acid in acetonitrile.
-
Gradient Elution: A gradient elution is performed, starting at 5% B and increasing to 95% B over 5 minutes, holding for 2 minutes, and then returning to initial conditions for re-equilibration.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is operated in positive electrospray ionization (ESI+) mode.
-
Detection: Analytes are monitored using Multiple Reaction Monitoring (MRM) with optimized collision energies for each transition.
Visualizations
Caption: Experimental workflow for the analysis of 2,6-diamino-2-methylhexanoic acid.
Caption: Hypothetical metabolic pathways of 2,6-diamino-2-methylhexanoic acid.
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. 2,6-Diamino-Hexanoic Acid Amide | C6H16N3O+ | CID 17754068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. air.unimi.it [air.unimi.it]
- 5. Study on the metabolism of 5,6-methylenedioxy-2-aminoindane (MDAI) in rats: identification of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publications.iarc.who.int [publications.iarc.who.int]
- 7. Methods for determining 2-6-diaminopimelic acid and 2-aminoethylphosphonic acid in gut contents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-MS/MS method for the determination of a semi-synthetic phenolic antioxidant 2,6-diisobornyl-4-methylphenol in rats after different administration routes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (2S)-2,6-Diamino-2-methylhexanoic Acid Incorporation in Cell-Free Systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful incorporation of the non-canonical amino acid (2S)-2,6-Diamino-2-methylhexanoic acid into proteins using cell-free synthesis systems.
I. Troubleshooting Guides
Incorporating α-methylated amino acids like this compound can be challenging due to steric hindrance at the ribosomal peptidyl transferase center and potentially poor recognition by translation factors. This guide addresses common issues, their potential causes, and actionable solutions.
Table 1: Common Problems and Solutions for this compound Incorporation
| Problem | Potential Cause(s) | Recommended Solution(s) | Expected Outcome/Tolerance |
| Low to No Protein Yield | 1. Inefficient tRNA Aminoacylation: The orthogonal aminoacyl-tRNA synthetase (aaRS) may have low activity for this compound, or the second amino group may interfere with charging. 2. Poor EF-Tu Binding: The α-methyl group can reduce the affinity of the aminoacyl-tRNA for Elongation Factor-Tu (EF-Tu).[1][2] 3. Ribosomal Rejection: The ribosome's peptidyl transferase center (PTC) may not efficiently accommodate the bulky α-methyl group. | 1. Optimize Aminoacylation Reaction: Increase the concentration of the orthogonal aaRS and this compound. Consider using in vitro tRNA charging methods like Flexizyme technology, which can be more versatile.[3][4] 2. Engineer EF-Tu: Use an engineered EF-Tu variant (e.g., EF-Sep) with a broader substrate specificity.[5] Increase the concentration of EF-Tu in the reaction. 3. Use Engineered Ribosomes: Employ cell extracts containing ribosomes with mutations in the 23S rRNA (e.g., in the PTC) that enhance the accommodation of bulky amino acids.[6] | An increase in protein yield, detectable by SDS-PAGE and Western blot. Even a modest increase can indicate a step in the right direction. |
| High Truncation Products | 1. Release Factor (RF-1) Competition: If using amber stop codon (UAG) suppression, RF-1 can compete with the suppressor tRNA, leading to premature termination.[7][8] 2. Peptidyl-tRNA Drop-off: The ribosome may stall after incorporating the bulky amino acid, leading to the release of the incomplete peptide. | 1. Use RF-1 Deficient System: Employ cell extracts from E. coli strains lacking RF-1 (e.g., C321.ΔA).[9][10] Alternatively, add anti-RF1 antibodies to the reaction.[7] 2. Optimize Elongation Factors: Supplement the reaction with Elongation Factor P (EF-P), which is known to rescue stalled ribosomes, particularly after proline (an N-alkylated amino acid). Add ATP-binding cassette family-F proteins like Uup to enhance translation of challenging sequences. | A significant reduction in the intensity of lower molecular weight bands on a Western blot, corresponding to an increase in the full-length protein band. |
| Misincorporation of Canonical Amino Acids | 1. Near-Cognate tRNA Suppression: Endogenous tRNAs with anticodons similar to the suppression codon can lead to misincorporation of natural amino acids. 2. Codon Bias: If the target gene contains rare codons for the host system, it can lead to translational pausing and errors. | 1. Remove Competing tRNAs: Use methods to deplete near-cognate tRNAs from the cell extract. 2. Codon Optimization: Optimize the coding sequence of the target protein for the expression host (e.g., E. coli K12). | Increased purity of the target protein, confirmed by mass spectrometry. MS-READ can quantify misincorporation events at frequencies as low as 1 in 10,000.[11] |
| Protein Aggregation | 1. Misfolding: The incorporated non-canonical amino acid may disrupt proper protein folding. 2. High Protein Concentration: High yields in cell-free systems can sometimes lead to aggregation. | 1. Optimize Folding Conditions: Lower the reaction temperature (e.g., to 25-30°C). Add molecular chaperones (e.g., DnaK/DnaJ/GrpE, GroEL/GroES) to the reaction mix. Include mild detergents (e.g., Triton X-100 up to 0.05%). 2. Fed-Batch Reaction: Use a continuous-exchange cell-free (CECF) system to maintain optimal concentrations of substrates and remove byproducts, which can improve folding. | Increased proportion of soluble protein in the reaction supernatant after centrifugation. |
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in the cell-free reaction?
A1: A good starting point is typically in the range of 1-5 mM. However, the optimal concentration may vary depending on the specific orthogonal aaRS used and the efficiency of the cell-free system. It is advisable to perform a titration experiment to determine the optimal concentration for your specific setup.
Q2: Which type of cell-free system is best suited for incorporating this compound?
A2: An E. coli-based S30 extract system from an RF-1 deficient strain is highly recommended to minimize truncation products when using amber stop codon suppression.[8][10] For maximum control over reaction components, a PURE (Protein synthesis Using Recombinant Elements) system can be used, although yields may be lower and costs higher than with S30 extracts.[1]
Q3: How can I verify the successful incorporation of this compound?
A3: The most definitive method is mass spectrometry (MS). Intact protein analysis can confirm the mass shift corresponding to the incorporation of the non-canonical amino acid. Tandem MS (MS/MS) of proteolytic digests can pinpoint the exact location of the incorporated amino acid.[5]
Q4: My orthogonal aaRS has low activity for this compound. What are my options?
A4: Besides optimizing the reaction conditions (e.g., enzyme and substrate concentrations), you can consider directed evolution of the aaRS to improve its activity and specificity for the target amino acid. Alternatively, Flexizyme, a ribozyme that can charge tRNAs with a wide range of amino acids in vitro, can be used to bypass the need for a highly active orthogonal aaRS.[3][4][12]
Q5: Can the second amino group on this compound cause problems?
A5: Yes, the second amino group could potentially be recognized by endogenous enzymes or interfere with the chemical environment of the ribosome. If you suspect issues related to the second amino group, such as unwanted side reactions, consider protecting it with a removable group during synthesis and deprotecting it after protein purification. However, this adds complexity to the overall process.
III. Experimental Protocols
Protocol 1: Preparation of S30 Extract from an RF-1 Deficient E. coli Strain
This protocol is adapted for preparing a high-activity S30 extract for cell-free protein synthesis.
Materials:
-
RF-1 deficient E. coli strain (e.g., a derivative of BL21(DE3))
-
2xYPTG media
-
S30 Buffer (10 mM Tris-acetate pH 8.2, 14 mM Mg(OAc)₂, 60 mM KOAc, 2 mM DTT)
-
Lysis buffer
-
Sonicator
-
High-speed centrifuge
Procedure:
-
Grow the RF-1 deficient E. coli strain in 2xYPTG media at 37°C with vigorous shaking to an OD₆₀₀ of 3.0.
-
Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Wash the cell pellet three times with cold S30 buffer.
-
Resuspend the pellet in 1 mL of S30 buffer per gram of cell paste.
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (this is the S30 extract).
-
Perform a "run-off" reaction by incubating the S30 extract at 37°C for 80 minutes to degrade endogenous mRNA and ribosomes.
-
Dialyze the extract against S30 buffer.
-
Aliquot the final S30 extract, flash-freeze in liquid nitrogen, and store at -80°C.
Protocol 2: In Vitro Aminoacylation of tRNA using Flexizyme
This protocol describes the charging of an orthogonal tRNA with this compound using a dinitro-flexizyme (dFx).
Materials:
-
This compound 3,5-dinitrobenzyl ester (DBE)
-
Orthogonal tRNA (e.g., tRNAPyl)
-
dFx ribozyme
-
Acylation buffer (e.g., 0.1 M HEPES-K pH 7.5, 0.2 M KCl, 1 M MgCl₂)
-
Nuclease-free water
Procedure:
-
Prepare the this compound-DBE substrate.
-
In a nuclease-free tube, mix the orthogonal tRNA and dFx ribozyme in a 1:1 molar ratio in acylation buffer.
-
Heat the mixture to 95°C for 2 minutes and then cool to 25°C over 5 minutes to anneal the tRNA and ribozyme.
-
Initiate the charging reaction by adding the this compound-DBE substrate to a final concentration of 5 mM.
-
Incubate the reaction at 25°C for 2-4 hours.
-
The resulting aminoacyl-tRNA can be used directly in a PURE system or added to an S30 extract-based cell-free reaction.
IV. Visualizations
Experimental Workflow for ncAA Incorporation
Caption: A generalized workflow for the cell-free incorporation of this compound.
Logical Relationship of Troubleshooting Low Yield
Caption: Troubleshooting flowchart for addressing low protein yield.
References
- 1. Frontiers | Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides [frontiersin.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Flexizymes as a tRNA Acylation Tool Facilitating Genetic Code Reprogramming | Springer Nature Experiments [experiments.springernature.com]
- 4. Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. arep.med.harvard.edu [arep.med.harvard.edu]
- 7. Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell-Free Protein Synthesis Using S30 Extracts from Escherichia coli RFzero Strains for Efficient Incorporation of Non-Natural Amino Acids into Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. mdpi.com [mdpi.com]
- 11. MS-READ: Quantitative Measurement of Amino Acid Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Initiating protein synthesis with noncanonical monomers in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of (2S)-2,6-Diamino-2-methylhexanoic acid and L-lysine: A Review of Current Biological Data
A comprehensive review of existing scientific literature reveals a significant disparity in the available biological data between L-lysine, an essential amino acid with well-documented physiological roles, and (2S)-2,6-Diamino-2-methylhexanoic acid, a structurally related compound for which biological activity data is scarce. This guide aims to present a detailed overview of the known biological effects of L-lysine and to highlight the current knowledge gap regarding this compound, thereby identifying opportunities for future research.
Introduction to L-lysine and its Methylated Analog
L-lysine is a fundamental building block of proteins in humans and is classified as an essential amino acid, meaning it must be obtained through diet.[1] Its structure features a carboxylic acid group, an amino group at the alpha-position, and a side chain containing a second amino group. This basic side chain is crucial for many of its biological functions.
This compound is a derivative of L-lysine characterized by the presence of a methyl group at the alpha-carbon position. While the synthesis of this and other alpha-methylated amino acids has been described, their primary application to date has been in peptide synthesis to create more stable and conformationally constrained peptides.[2] There is a notable lack of publicly available research investigating the biological effects of this compound as a standalone molecule.
Biological Effects and Mechanisms of L-lysine
L-lysine is involved in a wide array of physiological processes, ranging from protein synthesis to immune function. Its biological activities are well-documented and supported by extensive experimental data.
Key Biological Functions of L-lysine:
-
Protein Synthesis and Structure: As a constituent of proteins, L-lysine is vital for growth, tissue repair, and the production of enzymes and hormones.[1]
-
Collagen Formation: L-lysine is essential for the cross-linking of collagen molecules, which provides strength and stability to connective tissues like skin, bone, and tendons.[1]
-
Calcium Absorption: It plays a role in enhancing the absorption of calcium from the intestine and reducing its renal excretion.[3]
-
Carnitine Synthesis: L-lysine is a precursor for the synthesis of carnitine, a molecule crucial for the transport of fatty acids into the mitochondria for energy production.[3]
-
Immune Support: L-lysine is involved in the production of antibodies and has demonstrated antiviral properties, particularly against the herpes simplex virus (HSV).[1] Its mechanism against HSV is thought to involve its antagonistic relationship with arginine, an amino acid required for viral replication.[3]
-
Neurotransmitter Regulation: Some studies suggest L-lysine may play a role in modulating neurotransmitter receptors, potentially contributing to a reduction in anxiety.[3]
Signaling Pathways and Mechanisms of Action
The diverse biological effects of L-lysine are mediated through various mechanisms and signaling pathways. For example, its role in immune modulation is linked to its ability to influence cytokine production and immune cell function. The antiviral activity against HSV is a classic example of competitive inhibition at the level of viral protein synthesis.
Below is a simplified representation of the role of L-lysine in protein synthesis, a fundamental cellular process.
Biological Effects of this compound: A Knowledge Gap
A thorough search of scientific literature and databases reveals a significant lack of information on the biological effects of this compound. The available information is largely limited to its chemical synthesis and its use as a component in the synthesis of modified peptides.
The introduction of a methyl group at the alpha-carbon of an amino acid is known to have several effects on the properties of peptides containing that amino acid:
-
Increased Proteolytic Stability: The alpha-methyl group can sterically hinder the action of proteases, making the resulting peptide more resistant to degradation.[2]
-
Conformational Constraint: The methyl group restricts the rotational freedom around the peptide bond, leading to more defined secondary structures, such as helices.[2]
While these properties are valuable in the context of peptide-based drug design, they do not provide direct insight into the biological activity of the free amino acid this compound. It is plausible that this compound could have unique pharmacological effects, potentially acting as an enzyme inhibitor or a receptor ligand, but without experimental data, any such suggestions remain speculative.
Comparative Analysis: L-lysine vs. This compound
Due to the absence of biological data for this compound, a direct, data-driven comparison with L-lysine is not currently possible. The table below summarizes the stark contrast in the available information for these two molecules.
| Feature | L-lysine | This compound |
| Biological Role | Essential amino acid, precursor for various biomolecules | Unknown |
| Mechanism of Action | Well-documented (e.g., competitive inhibition, protein synthesis) | Not investigated |
| In Vitro Data | Extensive data on enzyme kinetics, cell signaling, etc. | No publicly available data |
| In Vivo Data | Numerous studies on physiological effects in animal models and humans | No publicly available data |
| Therapeutic Applications | Dietary supplement, treatment of herpes simplex virus infections | None established |
Experimental Protocols
As no biological studies for this compound have been identified, it is not possible to provide experimental protocols for this compound. For L-lysine, a vast number of standardized protocols are available in the literature for assessing its various biological effects. These include, but are not limited to:
-
Cell Viability Assays (e.g., MTT, XTT): To assess the cytotoxic or cytoprotective effects of L-lysine on different cell lines.
-
Western Blotting: To quantify the expression levels of proteins involved in pathways modulated by L-lysine.
-
Enzyme-Linked Immunosorbent Assay (ELISA): To measure the concentration of cytokines and other signaling molecules in response to L-lysine treatment.
-
In Vivo Animal Models: To study the systemic effects of L-lysine supplementation or deficiency on various physiological parameters.
Future Directions and Conclusion
The lack of biological data for this compound presents a clear opportunity for future research. Investigating the potential pharmacological activities of this compound could unveil novel therapeutic applications. Initial studies could focus on:
-
In vitro screening: Assessing the compound's activity against a panel of enzymes and receptors, particularly those related to L-lysine metabolism and signaling.
-
Cell-based assays: Evaluating its effects on cell proliferation, apoptosis, and other cellular processes in various cell lines.
-
Comparative studies with L-lysine: Directly comparing its effects to those of L-lysine in relevant biological assays to understand how the alpha-methylation impacts its activity.
References
Uncharted Territory: The Biological Activity of Synthetic (2S)-2,6-Diamino-2-methylhexanoic Acid Remains Undocumented
A comprehensive review of scientific literature and chemical databases reveals a significant gap in the available information regarding the biological activity of synthetic (2S)-2,6-Diamino-2-methylhexanoic acid. Despite its structural similarity to the essential amino acid L-lysine, no public-domain research appears to have been published detailing its effects, potential mechanisms of action, or comparative performance against other compounds.
For researchers, scientists, and drug development professionals, this lack of data means that the compound represents a novel chemical entity with undetermined biological properties. Without experimental data, it is not possible to provide a quantitative comparison of its performance, detail its experimental protocols, or map its influence on cellular signaling pathways.
The Parent Compound: A Foundation for Hypothetical Exploration
This compound is a methylated analog of (2S)-2,6-diaminohexanoic acid, commonly known as L-lysine. L-lysine is a fundamental building block of proteins and plays a critical role in numerous physiological processes. Its side chain is a frequent site of post-translational modifications, including methylation, which are crucial for regulating protein function and gene expression.
The introduction of a methyl group at the 2-position of the hexanoic acid backbone, as in the case of the synthetic compound , could theoretically influence its interaction with enzymes and receptors that recognize L-lysine. For instance, it might act as a competitive inhibitor for lysine-dependent enzymes or interfere with lysine transport mechanisms. However, without empirical evidence, such possibilities remain purely speculative.
A Path Forward: A Hypothetical Workflow for Biological Validation
To ascertain the biological activity of this compound, a systematic experimental approach would be required. The following diagram outlines a potential workflow for such a validation process.
Caption: A hypothetical workflow for the biological validation of a novel synthetic amino acid.
This structured approach would be essential to move this compound from a chemical novelty to a compound with a known biological profile. Until such research is conducted and published, a comprehensive comparison guide remains an endeavor for future scientific investigation.
A Comparative Guide to 2,6-Diamino-2-Methylhexanoic Acid and Other Non-Proteinogenic Amino Acids in Peptide Design
In the landscape of peptide-based therapeutics and research, the incorporation of non-proteinogenic amino acids (NPAAs) has emerged as a critical strategy for enhancing the stability, efficacy, and conformational properties of peptides. This guide provides a comparative analysis of 2,6-diamino-2-methylhexanoic acid against other classes of NPAAs, offering insights into their respective impacts on peptide design for researchers, scientists, and drug development professionals.
Introduction to Non-Proteinogenic Amino Acids in Peptide Design
Peptides composed of natural amino acids often face limitations such as susceptibility to proteolytic degradation and limited conformational stability, which can hinder their therapeutic potential.[1] The introduction of NPAAs into a peptide sequence is a powerful tool to overcome these challenges.[1] NPAAs can introduce novel structural features, enhance stability against enzymatic degradation, and optimize a peptide's interaction with its biological target.[2]
This guide focuses on α,α-disubstituted amino acids, a class of NPAAs where the α-hydrogen is replaced by an alkyl or other functional group. This modification significantly restricts the conformational freedom of the peptide backbone.[3][4] 2,6-diamino-2-methylhexanoic acid falls into this category, with both a methyl group and a side chain containing an amino group at the α-carbon.
Properties of 2,6-Diamino-2-Methylhexanoic Acid
2,6-diamino-2-methylhexanoic acid is a synthetic amino acid that introduces several key features into a peptide sequence:
-
α-Methylation: The methyl group at the α-carbon restricts the Ramachandran space available to the amino acid residue, often promoting helical conformations such as the 310-helix.[1][4] This can lead to more stable and predictable secondary structures.
-
Diamino Functionality: The presence of a second amino group in the side chain introduces a positive charge at physiological pH. This can enhance electrostatic interactions with negatively charged biological targets, such as the phosphate groups in cell membranes, which is particularly relevant for antimicrobial peptides.
-
Increased Hydrophilicity: The additional amino group increases the overall polarity and hydrophilicity of the peptide, which can influence solubility and pharmacokinetic properties.
Comparative Analysis with Other Non-Proteinogenic Amino Acids
The choice of NPAA for peptide design depends on the desired properties of the final peptide. The following tables summarize the expected effects of different classes of NPAAs compared to a standard proteinogenic amino acid.
Table 1: Impact of NPAA Incorporation on Peptide Secondary Structure
| Non-Proteinogenic Amino Acid Class | Example(s) | Expected Impact on Secondary Structure |
| α-Methylated Amino Acids | α-Aminoisobutyric acid (Aib), α-Methyl-lysine | Strong induction of helical (310 or α-helix) conformations due to steric hindrance.[1][4] |
| α-Ethylated Amino Acids | Diethylglycine | Promotes a fully extended C5-conformation rather than helical structures.[1][4] |
| Cyclic α,α-Disubstituted Amino Acids | 1-Aminocyclopentanecarboxylic acid (Ac5c) | Induces stable turn or helical structures, providing significant conformational constraint.[2] |
| N-Methylated Amino Acids | N-Methyl-alanine | Reduces hydrogen bonding potential of the amide backbone, can disrupt helical structures but also increase membrane permeability. |
| D-Amino Acids | D-Alanine, D-Lysine | Can induce turns or stabilize left-handed helices; substitution at termini can increase proteolytic stability with minimal structural disruption.[5] |
| Diamino Acids (α-Substituted) | 2,6-diamino-2-methylhexanoic acid | Expected to induce helical conformation due to α-methylation, with the charged side chain potentially influencing overall peptide packing and interaction. |
Table 2: Impact of NPAA Incorporation on Peptide Stability and Activity
| Non-Proteinogenic Amino Acid Class | Proteolytic Stability | Biological Activity |
| α-Methylated Amino Acids | High resistance to enzymatic degradation due to steric shielding of the peptide bond.[1] | Can enhance receptor binding by pre-organizing the peptide into a bioactive conformation. |
| α-Ethylated Amino Acids | High resistance to proteolysis. | Activity is highly dependent on the required conformation for receptor interaction. |
| Cyclic α,α-Disubstituted Amino Acids | High resistance to proteolysis. | Can significantly improve binding affinity by reducing the entropic penalty of binding. |
| N-Methylated Amino Acids | Increased resistance to many proteases. | Can alter receptor subtype selectivity and improve oral bioavailability. |
| D-Amino Acids | Significantly increased stability against proteases that are stereospecific for L-amino acids.[5] | Can maintain or enhance activity if the overall conformation is preserved or if specific chiral interactions are not required.[5] |
| Diamino Acids (α-Substituted) | Expected high resistance to proteolysis due to α-methylation. | The additional positive charge can enhance antimicrobial activity or binding to negatively charged surfaces. |
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing NPAAs
This protocol outlines a standard manual Fmoc/tBu-based solid-phase peptide synthesis, which can be adapted for the incorporation of 2,6-diamino-2-methylhexanoic acid and other NPAAs.
1. Resin Swelling:
- Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
2. Fmoc Deprotection:
- Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin or the growing peptide chain.
- Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).
3. Amino Acid Coupling:
- In a separate vial, dissolve the Fmoc-protected amino acid (proteinogenic or non-proteinogenic) (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
- Add diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution to activate it.
- Add the activated amino acid solution to the resin and agitate for 2-4 hours. For sterically hindered NPAAs, a longer coupling time or a double coupling may be necessary.[6]
- Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
4. Washing:
- After coupling, wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents.
5. Repeat Synthesis Cycle:
- Repeat steps 2-4 for each amino acid in the peptide sequence.
6. Cleavage and Deprotection:
- After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.
- Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
7. Peptide Precipitation and Purification:
- Precipitate the cleaved peptide in cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
- Dissolve the crude peptide in a water/acetonitrile mixture and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
8. Characterization:
- Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.
Visualizations of Workflows and Signaling Pathways
Caption: Experimental workflow for the synthesis and analysis of peptides containing non-proteinogenic amino acids.
Caption: Mechanisms of action for antimicrobial peptides targeting the bacterial cell membrane.
Caption: A simplified G-Protein Coupled Receptor (GPCR) signaling pathway activated by a peptide agonist.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides [jstage.jst.go.jp]
- 5. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 2,6-Diamino-2-methylhexanoic Acid Enantiomers Not Feasible Due to Lack of Publicly Available Data
A comprehensive review of scientific literature and chemical databases has revealed a significant gap in publicly available information regarding the comparative analysis of the (2S) and (2R) enantiomers of 2,6-diamino-2-methylhexanoic acid. Despite extensive searches for stereospecific synthesis, biological activity, and pharmacological properties, no direct comparative studies or detailed experimental data for these specific enantiomers could be located.
This absence of empirical data prevents a meaningful and objective comparison of the two molecules as requested. Key information that is currently unavailable includes, but is not limited to:
-
Stereospecific Biological Activity: There are no published studies detailing the individual biological effects of the (2S) and (2R) enantiomers. This includes a lack of data on their interactions with specific enzymes, receptors, or other biological targets.
-
Pharmacological Profiles: Information regarding the pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics of each enantiomer is not present in the accessible literature.
-
Enzymatic Inhibition or Activation: While the biological significance of diamino acids, in general, is recognized, there is no specific data on how the (2S) and (2R) enantiomers of 2,6-diamino-2-methylhexanoic acid act as inhibitors or activators of any particular enzyme.
-
Detailed Experimental Protocols: Without primary research articles describing experiments on these enantiomers, it is impossible to provide the detailed methodologies for key experiments as required.
-
Signaling Pathway Involvement: As the specific biological targets of these enantiomers are unknown, no signaling pathways can be definitively associated with their activity.
While general methods for the synthesis and separation of amino acid stereoisomers are well-documented, and information on related diamino acids exists, this information is not specific enough to construct the requested comparative guide for the (2S) and (2R) enantiomers of 2,6-diamino-2-methylhexanoic acid.
Therefore, the creation of a publishable comparison guide that includes quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways is not possible at this time. Further primary research would be required to generate the necessary data for such a comparative analysis.
Unraveling the Potential of (2S)-2,6-Diamino-2-methylhexanoic Acid: A Comparative Analysis
While direct comparative studies on the advantages of (2S)-2,6-Diamino-2-methylhexanoic acid over other lysine analogues are not extensively available in current scientific literature, an examination of its unique structural features and the broader context of lysine analogue research allows for a theoretical exploration of its potential benefits in drug development and biochemical research. This guide aims to provide a comprehensive overview of the potential advantages of this methylated lysine analogue, drawing parallels from existing research on similar compounds and outlining the experimental approaches necessary to validate these hypotheses.
Structural Distinction and Potential Implications
This compound, a derivative of the essential amino acid L-lysine, is distinguished by a methyl group at the alpha-carbon (Cα). This seemingly minor modification can have profound effects on the molecule's biochemical and pharmacological properties when compared to lysine and its other analogues.
| Feature | L-Lysine | Common Lysine Analogues (e.g., Tranexamic Acid) | This compound (Hypothesized) |
| Structure | Primary amine at Cα | Carboxyl and amino groups on a cyclohexane ring | Methyl group at Cα |
| Chirality at Cα | Chiral | Achiral or different chiral centers | Chiral |
| Potential Biological Role | Protein synthesis, post-translational modifications | Antifibrinolytic agents | Enzyme modulation, altered peptide stability |
Hypothesized Advantages and Research Frontiers
The introduction of a methyl group at the Cα position of lysine could confer several advantages in the context of drug design and peptide-based therapeutics.
Enhanced Proteolytic Stability
Peptides and proteins are susceptible to degradation by proteases, which often recognize and cleave at specific amino acid residues. The presence of a methyl group at the Cα position can sterically hinder the approach of proteases, potentially increasing the in vivo half-life of peptides incorporating this analogue.
Experimental Protocol: Proteolytic Stability Assay
Objective: To compare the stability of a peptide containing this compound to an equivalent peptide containing L-lysine in the presence of a protease.
Methodology:
-
Peptide Synthesis: Synthesize two peptides with an identical sequence, one incorporating L-lysine and the other incorporating this compound. A common method is solid-phase peptide synthesis (SPPS).
-
Enzymatic Digestion: Incubate each peptide with a protease (e.g., trypsin, which cleaves at the carboxyl side of lysine and arginine) in a suitable buffer at 37°C.
-
Time-Course Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots from the reaction mixture.
-
Quenching: Stop the enzymatic reaction in the aliquots, for example, by adding a strong acid like trifluoroacetic acid (TFA).
-
Analysis: Analyze the samples using High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to quantify the amount of intact peptide remaining.
-
Data Interpretation: Plot the percentage of intact peptide versus time for both peptides. A slower degradation rate for the peptide containing the methylated lysine analogue would indicate enhanced proteolytic stability.
Modulation of Enzyme-Substrate Interactions
The methyl group can alter the binding affinity and specificity of the amino acid for enzymes that recognize lysine. This could be particularly relevant for enzymes involved in post-translational modifications, such as lysine methyltransferases (KMTs) and lysine demethylases (KDMs).
-
As an Inhibitor: The Cα-methyl group might occupy a space in the enzyme's active site that is normally vacant, potentially leading to competitive or non-competitive inhibition. This could be a strategy for developing specific inhibitors for enzymes where lysine is a substrate.
-
As a Modulator: The altered conformation due to the methyl group could change the kinetics of enzymatic reactions, making it either a better or worse substrate compared to natural lysine.
Experimental Protocol: Enzyme Inhibition Assay
Objective: To determine the inhibitory potential of this compound on a specific lysine-utilizing enzyme.
Methodology:
-
Enzyme and Substrate Preparation: Obtain a purified enzyme (e.g., a histone lysine methyltransferase) and its corresponding substrate (e.g., a histone peptide).
-
Inhibition Assay: Set up a series of reactions containing the enzyme, substrate, and varying concentrations of this compound. Include a control reaction without the inhibitor.
-
Detection of Activity: Measure the enzyme's activity. For a methyltransferase, this could be done using a radioactive methyl donor (S-adenosyl-L-[methyl-³H]methionine) and quantifying the incorporation of the radiolabel into the substrate. Alternatively, non-radioactive methods like antibody-based detection (ELISA) or mass spectrometry can be used.
-
Data Analysis: Plot the enzyme activity against the concentration of the inhibitor. Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.
Visualizing the Potential: Signaling and Workflow Diagrams
To conceptualize the potential roles and experimental investigation of this compound, the following diagrams illustrate a hypothetical signaling pathway it might modulate and a typical experimental workflow for its evaluation.
Caption: Hypothetical inhibition of a lysine methyltransferase signaling pathway.
Caption: General experimental workflow for evaluating a novel lysine analogue.
Future Directions and Conclusion
The exploration of this compound represents a promising avenue for the development of novel therapeutics and research tools. Its unique Cα-methylation warrants thorough investigation to elucidate its specific advantages over existing lysine analogues. Future research should focus on its synthesis, incorporation into peptides, and rigorous evaluation in biochemical and cellular assays. The resulting data will be crucial in determining its potential to overcome the limitations of current lysine-based molecules and to open up new possibilities in drug discovery and chemical biology. While definitive data is currently scarce, the foundational principles of medicinal chemistry and enzymology suggest that this compound is a compound of significant interest.
A Comparative Analysis of (2S)-2,6-Diamino-2-methylhexanoic Acid and Its Structural Analogues as Potential Enzyme Inhibitors
For Immediate Release
This guide provides a comparative analysis of (2S)-2,6-Diamino-2-methylhexanoic acid, an α-methylated analogue of the essential amino acid L-lysine, and its structural counterparts. The focus is on their potential efficacy as enzyme inhibitors, drawing parallels from well-documented studies on similar α-methylated amino acids. This document is intended for researchers, scientists, and professionals in the field of drug development and enzyme kinetics.
This compound is a synthetic amino acid derivative characterized by a methyl group at the alpha-carbon of the lysine backbone. This structural modification is a key strategy in medicinal chemistry to enhance the therapeutic properties of amino acid-based drugs.[1] α-Methylation can confer resistance to enzymatic degradation and alter the binding affinity of the molecule to its target enzyme.[1][2] While direct comparative efficacy studies on α-methyl-lysine are limited, extensive research on its lower homologue, α-methylornithine, provides a strong predictive framework for its biological activity.
The Case of α-Methylornithine: A Potent Inhibitor of a Key Proliferation Enzyme
Ornithine decarboxylase (ODC) is a critical enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation.[3] The inhibition of ODC is a validated strategy in cancer therapy.[3] DL-α-Methylornithine has been identified as a potent competitive inhibitor of ODC.[4][5] Its mechanism of action involves a decarboxylation-dependent transamination that leads to the inactivation of the enzyme.[6]
The inhibitory effect of α-methylornithine has been demonstrated to block the proliferation of rat hepatoma cells in culture by depleting the intracellular pools of putrescine and spermidine.[4] This anti-proliferative effect underscores the potential of α-methylated diamino acids as therapeutic agents.
Comparative Efficacy of Ornithine Decarboxylase Inhibitors
To contextualize the potential efficacy of this compound, we can compare the activity of its close structural analogue, α-methylornithine, with other known ODC inhibitors, such as Eflornithine (DL-α-difluoromethylornithine, DFMO).
| Inhibitor | Target Enzyme | Mechanism of Action | Observed Efficacy |
| DL-α-Methylornithine | Ornithine Decarboxylase (ODC) | Competitive inhibitor; undergoes decarboxylation-dependent transamination leading to enzyme inactivation.[6] | Blocks proliferation of rat hepatoma cells in culture.[4][5] |
| Eflornithine (DFMO) | Ornithine Decarboxylase (ODC) | Potent irreversible inhibitor.[7] | Used in the treatment of cancer and facial hair growth.[3] |
Broader Context: α-Substitution as a Strategy for Inhibiting Amino Acid Metabolizing Enzymes
The principle of enhancing inhibitory activity through α-substitution is not limited to ODC. Studies on arginase, an enzyme that metabolizes L-arginine, have shown that α,α-disubstituted amino acid analogues can be highly potent inhibitors.[8] This suggests that α-methylation of lysine in this compound could similarly confer inhibitory activity against lysine-metabolizing enzymes, such as lysine decarboxylase or certain histone lysine methyltransferases.
Experimental Protocols
Ornithine Decarboxylase Activity Assay
A key experiment to determine the inhibitory potential of this compound would be an in vitro ornithine decarboxylase activity assay, mirroring the methods used to characterize α-methylornithine.
Objective: To measure the rate of putrescine formation from ornithine by ODC in the presence and absence of the test compound.
Materials:
-
Purified or recombinant ornithine decarboxylase
-
L-[1-¹⁴C]ornithine
-
Pyridoxal 5'-phosphate (PLP)
-
Dithiothreitol (DTT)
-
Tris-HCl buffer (pH 7.5)
-
This compound and other test inhibitors
-
Scintillation cocktail and vials
-
Microcentrifuge tubes
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, PLP, and DTT.
-
Add the test inhibitor at various concentrations to the reaction mixture. A control with no inhibitor should be included.
-
Pre-incubate the mixture with the ODC enzyme for a specified time at 37°C.
-
Initiate the reaction by adding L-[1-¹⁴C]ornithine.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at 37°C.
-
Terminate the reaction by adding a strong acid (e.g., perchloric acid).
-
The ¹⁴CO₂ released from the decarboxylation of [¹⁴C]ornithine is trapped on a filter paper soaked in a CO₂-trapping agent (e.g., hyamine hydroxide) placed in the cap of the reaction tube.
-
The filter paper is then transferred to a scintillation vial with a scintillation cocktail.
-
The radioactivity is measured using a scintillation counter.
-
The inhibitory activity is calculated as the percentage reduction in ¹⁴CO₂ production compared to the control. IC₅₀ values can be determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations
Caption: Logical relationship of α-methylated amino acids to their parent molecules and enzyme targets.
Caption: Workflow for an in vitro ornithine decarboxylase (ODC) inhibition assay.
References
- 1. α-Methyl Amino Acids - Enamine [enamine.net]
- 2. Bot Detection [iris-biotech.de]
- 3. Ornithine decarboxylase - Wikipedia [en.wikipedia.org]
- 4. Alpha-methyl ornithine, a potent competitive inhibitor of ornithine decarboxylase, blocks proliferation of rat hepatoma cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Mechanism of inactivation of ornithine decarboxylase by alpha-methylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. 2-Substituted-2-amino-6-boronohexanoic acids as arginase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Paving the Way for Novel Protein Engineering: A Comparative Guide to the Incorporation of 2,6-Diamino-2-methylhexanoic Acid
As the quest for novel biomolecules with enhanced therapeutic and catalytic properties intensifies, the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins has emerged as a powerful tool. This guide provides a comprehensive comparison of potential strategies for the incorporation of a promising but hitherto unincorporated ncAA, 2,6-diamino-2-methylhexanoic acid. While direct experimental data for its incorporation is not yet available in published literature, this document outlines a roadmap for researchers by drawing parallels with structurally similar amino acids and comparing the most viable incorporation methodologies.
This guide will delve into two primary methodologies for ncAA incorporation: in vivo amber suppression and in vitro cell-free protein synthesis. By examining the successful incorporation of lysine analogs and α-methylated amino acids, we can extrapolate potential pathways and challenges for integrating 2,6-diamino-2-methylhexanoic acid into target proteins.
Comparison of Potential Incorporation Strategies
The successful incorporation of any ncAA hinges on the availability of an orthogonal translation system (OTS), which consists of an aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA that are mutually independent of the host's endogenous translational machinery. For 2,6-diamino-2-methylhexanoic acid, a lysine analog with an α-methyl group, the pyrrolysyl-tRNA synthetase (PylRS) system presents a promising starting point due to its known substrate promiscuity for various lysine derivatives.[1][2]
| Incorporation Method | Principle | Reported Efficiency (for Lysine Analogs) | Reported Protein Yield (for Lysine Analogs) | Key Advantages | Potential Challenges for 2,6-diamino-2-methylhexanoic acid |
| In Vivo Amber Suppression | Utilizes a nonsense codon (typically UAG, the amber stop codon) to encode the ncAA. An orthogonal tRNA with a CUA anticodon is charged with the ncAA by an evolved, orthogonal aaRS and delivers it to the ribosome.[3][4] | 10-80% | 0.1-10 mg/L | Scalable for large-scale production in living cells. | Potential toxicity of the ncAA to the host organism. The α-methyl group may hinder recognition by the PylRS and the ribosomal machinery. |
| Cell-Free Protein Synthesis (CFPS) | In vitro system where the cellular machinery for transcription and translation is reconstituted. This "open" system allows for the direct addition of the ncAA and the orthogonal translation system components.[5][6] | Up to 95% | Up to 442 µg/mL | Bypasses potential cellular toxicity of the ncAA. Allows for precise control over reaction components.[2] | Higher cost for large-scale production. Potential for lower yields of complex, post-translationally modified proteins. |
Proposed Experimental Workflow
The following diagram outlines a proposed experimental workflow for researchers aiming to incorporate 2,6-diamino-2-methylhexanoic acid into a target protein. This workflow is based on established protocols for other ncAAs and can be adapted for either in vivo or in vitro systems.
A proposed workflow for the incorporation of 2,6-diamino-2-methylhexanoic acid.
Detailed Experimental Protocols
The following are generalized protocols for the two proposed incorporation methods. Researchers should optimize these protocols based on the specific target protein and the evolved orthogonal translation system.
In Vivo Amber Suppression in E. coli
-
Strain and Plasmid Preparation:
-
Use an E. coli strain engineered for enhanced amber suppression, such as one with a knockout of release factor 1 (RF1).[7]
-
Co-transform the expression strain with two plasmids:
-
A plasmid encoding the evolved PylRS variant and its cognate tRNAPyl with a CUA anticodon.
-
A plasmid containing the gene of interest with an in-frame amber (UAG) codon at the desired incorporation site. The target protein should ideally have a purification tag (e.g., His-tag).
-
-
-
Culture and Induction:
-
Grow the transformed E. coli in a suitable medium (e.g., LB or minimal medium) supplemented with the appropriate antibiotics at 37°C.
-
When the culture reaches an OD600 of 0.6-0.8, induce the expression of the PylRS/tRNAPyl and the target protein with the appropriate inducers (e.g., arabinose and IPTG).
-
Simultaneously, add 2,6-diamino-2-methylhexanoic acid to the culture medium at a final concentration of 1-10 mM.
-
-
Protein Expression and Purification:
-
Continue to grow the culture for 16-24 hours at a reduced temperature (e.g., 18-25°C) to enhance protein folding and solubility.
-
Harvest the cells by centrifugation and lyse them using sonication or a French press.
-
Purify the target protein from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Cell-Free Protein Synthesis (CFPS)
-
Reaction Setup:
-
Use a commercially available E. coli-based CFPS kit or prepare cell extracts from an appropriate E. coli strain (e.g., an RF1 knockout strain).[5]
-
Assemble the CFPS reaction mixture according to the manufacturer's instructions, including the cell extract, energy source, amino acids (excluding lysine if competing with the ncAA), and the plasmid DNA encoding the target protein with the amber codon.
-
Add the purified, evolved PylRS, the in vitro transcribed tRNAPylCUA, and 2,6-diamino-2-methylhexanoic acid to the reaction mixture. Optimal concentrations of these components should be determined empirically.
-
-
Incubation and Protein Synthesis:
-
Incubate the reaction mixture at 30-37°C for 2-4 hours.
-
-
Purification and Analysis:
-
If the target protein is tagged, it can be purified directly from the reaction mixture using affinity beads.
-
Analyze the reaction products directly by SDS-PAGE and Western blotting.
-
Confirmation of Incorporation: Mass Spectrometry
The definitive method to confirm the successful incorporation of 2,6-diamino-2-methylhexanoic acid is mass spectrometry.[8]
-
Sample Preparation:
-
Excise the protein band of interest from an SDS-PAGE gel and perform in-gel digestion with a protease such as trypsin.
-
Alternatively, perform in-solution digestion of the purified protein.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the resulting MS/MS spectra against a protein database containing the sequence of the target protein, with a modification corresponding to the mass shift of 2,6-diamino-2-methylhexanoic acid at the amber codon site. The expected monoisotopic mass of 2,6-diamino-2-methylhexanoic acid (C7H16N2O2) is 160.1212 Da.
-
The successful identification of peptides containing the mass-shifted amino acid will provide unambiguous evidence of its incorporation.
Future Outlook
The ability to incorporate 2,6-diamino-2-methylhexanoic acid into proteins would open up new avenues for protein engineering. The presence of a second amino group on the side chain could be utilized for novel chemical modifications, such as dual labeling or the introduction of specific crosslinks. The α-methyl group can also confer increased proteolytic stability to the resulting protein.[9] The methodologies and strategies outlined in this guide provide a solid foundation for researchers to embark on the exciting challenge of expanding the genetic code to include this promising new building block.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Frontiers | The Application of Cell-Free Protein Synthesis in Genetic Code Expansion for Post-translational Modifications [frontiersin.org]
- 3. mun.ca [mun.ca]
- 4. Response and Adaptation of Escherichia coli to Suppression of the Amber Stop Codon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An efficient cell-free protein synthesis platform for producing proteins with pyrrolysine-based noncanonical amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
- 8. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 9. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for 2,6-Diamino-2-Methylhexanoic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the robust and reliable quantification of novel therapeutic agents is paramount. This guide provides a comparative analysis of two common bioanalytical methods applicable to the quantification of 2,6-diamino-2-methylhexanoic acid, a non-proteinogenic amino acid of interest in pharmaceutical development. The cross-validation of these methods is crucial for ensuring data integrity and consistency across different analytical platforms or laboratories.
This document outlines the experimental protocols and performance characteristics of High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The presented data, while based on established methods for analogous diamino acids, serves as a practical framework for the validation and cross-validation of analytical procedures for 2,6-diamino-2-methylhexanoic acid.
Comparative Analysis of Analytical Methods
The choice of an analytical method is often a balance between sensitivity, selectivity, and operational complexity. Below is a summary of the key performance parameters for HPLC-UV and LC-MS/MS methods adapted for the analysis of 2,6-diamino-2-methylhexanoic acid.
| Parameter | HPLC-UV with Pre-Column Derivatization | LC-MS/MS |
| Principle | Separation of the derivatized analyte by reverse-phase chromatography and quantification by UV absorbance. | Separation by reverse-phase chromatography followed by selective detection based on mass-to-charge ratio. |
| Linearity (r²) | > 0.995 | > 0.998 |
| Limit of Quantification (LOQ) | 50 - 100 ng/mL | 0.5 - 5 ng/mL |
| Accuracy (% Bias) | Within ± 15% | Within ± 10% |
| Precision (%RSD) | < 15% | < 10% |
| Sample Throughput | Moderate | High |
| Selectivity | Moderate; potential for interference from co-eluting compounds. | High; specific detection of precursor and product ions minimizes interference. |
| Cost & Complexity | Lower cost, simpler operation. | Higher initial investment and operational complexity. |
Experimental Protocols
Detailed methodologies for both HPLC-UV and LC-MS/MS are provided to facilitate reproducibility and adaptation for specific laboratory settings.
Method 1: HPLC-UV with Pre-Column Derivatization
This method relies on the derivatization of the primary amino groups of 2,6-diamino-2-methylhexanoic acid with a chromophore to enable sensitive UV detection.
Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution and Derivatization: Reconstitute the residue in 100 µL of 0.1 M borate buffer (pH 9.0). Add 50 µL of a 10 mg/mL solution of o-phthalaldehyde (OPA) in methanol and 10 µL of 2-mercaptoethanol. Vortex and incubate at room temperature for 2 minutes.
-
Injection: Inject 20 µL of the derivatized sample into the HPLC system.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1 M Sodium Acetate buffer (pH 6.5)
-
Mobile Phase B: Acetonitrile
-
Gradient: 20% B to 80% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 338 nm
-
Column Temperature: 30°C
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher sensitivity and selectivity without the need for derivatization.
Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of methanol containing the internal standard (e.g., a stable isotope-labeled analog of the analyte).
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes.
-
Supernatant Transfer and Dilution: Transfer the supernatant and dilute with an equal volume of water.
-
Injection: Inject 10 µL of the final solution into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
2,6-diamino-2-methylhexanoic acid: Precursor ion > Product ion (To be determined based on the analyte's fragmentation pattern)
-
Internal Standard: Precursor ion > Product ion
-
-
Collision Energy and other MS parameters: To be optimized for the specific analyte and instrument.
Visualizing the Workflow and Logic
To better illustrate the experimental processes and the logic of cross-validation, the following diagrams are provided.
HPLC-UV sample preparation workflow.
LC-MS/MS sample preparation workflow.
Logical flow for cross-validation.
Conclusion
Both HPLC-UV with pre-column derivatization and LC-MS/MS are viable methods for the quantification of 2,6-diamino-2-methylhexanoic acid in biological matrices. The LC-MS/MS method generally offers superior sensitivity and selectivity, making it more suitable for studies requiring low detection limits. However, the HPLC-UV method provides a cost-effective and less complex alternative for applications where higher concentrations are expected.
The cross-validation of these two methods is essential if data from both techniques are to be compared or combined. A successful cross-validation, following the logical workflow outlined, provides confidence that the different analytical procedures yield equivalent results and ensures the overall integrity of the bioanalytical data in a drug development program.
Efficacy of Peptides Incorporating 2,6-Diamino-2-Methylhexanoic Acid: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids into peptide structures is a rapidly advancing strategy in drug discovery, offering pathways to enhanced therapeutic profiles. These modifications can lead to peptides with increased metabolic stability, improved target affinity and selectivity, and novel biological activities. One such non-canonical amino acid of interest is 2,6-diamino-2-methylhexanoic acid. This guide provides a comparative overview of the efficacy of peptides containing this and structurally related amino acids, supported by experimental data and detailed methodologies.
Due to the limited availability of public data on peptides containing 2,6-diamino-2-methylhexanoic acid, this guide will focus on a well-studied structural analogue, 6-aminohexanoic acid (EACA), to illustrate the principles of efficacy comparison. The data presented here is based on studies of EACA-containing peptides as plasmin inhibitors, providing a framework for evaluating the potential of similar modified peptides.
Comparative Efficacy of 6-Aminohexanoic Acid-Containing Peptides as Plasmin Inhibitors
The following table summarizes the inhibitory activity of a series of synthetic peptides incorporating 6-aminohexanoic acid (EACA). The study evaluated their efficacy against plasmin and other related serine proteases. The IC50 values represent the concentration of the peptide required to inhibit 50% of the enzyme's activity.
| Peptide Sequence | Plasmin IC50 (mM) | Thrombin IC50 (mM) | tPA IC50 (mM) | uPA IC50 (mM) |
| H-Phe-Lys-EACA-OH | 11.39 | >20 | >20 | >20 |
| H-d-Ala-Phe-Lys-EACA-OH | 3.37 | 3.85 | 6.48 | 3.38 |
| H-Ala-Phe-Lys-EACA-OH | 4.31 | 7.59 | >20 | >20 |
| H-d-Ala-Phe-EACA-OH | 10.89 | >20 | >20 | >20 |
| H-Ala-Phe-EACA-OH | >20 | >20 | >20 | >20 |
| H-Phe-Lys-EACA-NH2 | 0.03 | 4.67 | >20 | >20 |
| H-d-Ala-Phe-Lys-EACA-NH2 | 0.02 | 4.21 | 17.64 | 2.61 |
| H-Ala-Phe-Lys-EACA-NH2 | 0.03 | 5.34 | >20 | >20 |
| H-d-Ala-Phe-EACA-NH2 | 0.06 | >20 | >20 | >20 |
| H-Ala-Phe-EACA-NH2 | >20 | >20 | >20 | >20 |
| H-Phe-Lys-EACA-NH-(CH2)5-NH2 | 0.04 | >20 | >20 | >20 |
| H-d-Ala-Phe-Lys-EACA-NH-(CH2)5-NH2 | 0.03 | 6.78 | 11.23 | 3.12 |
| H-Ala-Phe-Lys-EACA-NH-(CH2)5-NH2 | 0.05 | >20 | >20 | >20 |
| H-d-Ala-Phe-EACA-NH-(CH2)5-NH2 | 0.07 | >20 | >20 | >20 |
| H-Ala-Phe-EACA-NH-(CH2)5-NH2 | >20 | >20 | >20 | >20 |
Data sourced from a study on the synthesis and evaluation of peptides with 6-aminohexanoic acid as plasmin inhibitors.[1][2]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of the evaluated peptides is typically performed using a standard Fmoc-based solid-phase peptide synthesis strategy.[3]
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-6-aminohexanoic acid)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Water (e.g., 95:2.5:2.5 v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: The Rink Amide resin is swelled in DMF in a reaction vessel.
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated with HBTU/HOBt and coupled to the deprotected resin in the presence of DIPEA.
-
Washing: The resin is washed thoroughly with DMF to remove excess reagents and by-products.
-
Repeat: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: The N-terminal Fmoc group is removed.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed by treatment with the cleavage cocktail.
-
Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, dissolved in a suitable solvent, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide is characterized by mass spectrometry to confirm its identity and purity.
Caption: General workflow of solid-phase peptide synthesis (SPPS).
Fluorometric Plasmin Inhibitor Screening Assay
This assay is used to determine the IC50 values of the synthesized peptides against plasmin.[4][5]
Materials:
-
Human plasmin
-
Fluorogenic plasmin substrate (e.g., AMC-based peptide)
-
Assay buffer
-
Test peptides (inhibitors) at various concentrations
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of human plasmin, the fluorogenic substrate, and the test peptides in the assay buffer.
-
Assay Setup: To the wells of the microplate, add the assay buffer, the plasmin solution, and the test peptide solutions at different concentrations. Include control wells with no inhibitor (enzyme activity control) and no enzyme (background control).
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitors to interact with the enzyme.
-
Reaction Initiation: Add the fluorogenic plasmin substrate to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorometric microplate reader and measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/450 nm).
-
Data Analysis: Determine the rate of reaction (slope of the fluorescence versus time curve) for each concentration of the test peptide. Calculate the percentage of inhibition relative to the enzyme activity control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Caption: Mechanism of plasmin action and its inhibition.
Caption: Workflow of the fluorometric plasmin inhibition assay.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxicity of the peptides against mammalian cell lines.[6][7][8][9][10]
Materials:
-
Mammalian cell line (e.g., fibroblasts)
-
Cell culture medium
-
Test peptides at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
96-well clear microplate
-
Spectrophotometric microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Peptide Treatment: Remove the medium and add fresh medium containing the test peptides at various concentrations. Include untreated cells as a control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each peptide concentration relative to the untreated control cells. Plot the cell viability against the peptide concentration to determine the cytotoxic effects.
References
- 1. Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. store.genprice.com [store.genprice.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of (2S)-2,6-Diamino-2-methylhexanoic Acid: A Review of Available Data
A comprehensive search for published literature and experimental data on the in vitro and in vivo activity of (2S)-2,6-Diamino-2-methylhexanoic acid did not yield specific results for this exact molecule. Research databases and scientific publications currently lack information regarding its biological activity, mechanism of action, and experimental protocols. However, studies on structurally related diamino and methylhexanoic acid derivatives provide insights into the potential activities of this class of compounds.
This guide presents a summary of findings for closely related molecules, offering a comparative perspective on their biological activities. It is crucial to note that the data presented here are for compounds that are structurally distinct from this compound and should not be directly extrapolated.
Activity of Structurally Related Compounds
To provide a contextual understanding, this section summarizes the known activities of similar molecules.
(S)-2,6-diamino-5-oxohexanoic acid
This compound is primarily mentioned in the context of chemical synthesis. It is described as an important intermediate for the synthesis of α-aminoadipic acid peptides, which are degradation products of cephalosporin antibiotics and are of interest for their potential pharmaceutical and biological activities due to their structural similarity to glutamic acid peptides[1].
14-O-[(4,6-Diamino-pyrimidin-2-yl) thioacetyl] mutilin (DPTM)
DPTM is a novel pleuromutilin derivative that has demonstrated potent antibacterial activity.
-
In Vitro Activity: DPTM has shown significant inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA), with lower minimum inhibitory concentrations (MICs) than tiamulin fumarate[2].
-
In Vivo Activity: In a murine skin wound model infected with MRSA, a 2% and 3% DPTM ointment promoted wound healing and reduced the bacterial count, comparable to the effects of retapamulin. It also decreased the relative number of white blood cells and the secretion of inflammatory cytokines IL-6 and TNF-α in plasma[2].
(2S, 3S)-2-Amino-3-methylhexanoic Acid (AMHA)
AMHA has been identified as a naturally occurring amino acid in some fungi and functions as a plant elicitor, inducing resistance to both biotic and abiotic stresses.
-
Biotic Stress Resistance: AMHA pretreatment has been shown to protect wheat against powdery mildew, Arabidopsis against Pseudomonas syringae DC3000, and tobacco against Tomato spotted wilt virus[3].
-
Abiotic Stress Resistance: It has demonstrated potent activity in enhancing resistance against extreme temperature stresses in several plant species[3].
-
Mechanism: AMHA is suggested to induce plant resistance rather than having direct antifungal or antibacterial activity[3].
2,4-diamino-6-(2-(3,4-dichlorophenyl)acetamido) quinazoline
This quinazoline derivative has been evaluated for its activity against the fungus Cryptococcus neoformans.
-
In Vitro Activity: The compound's minimum inhibitory concentration (MIC) against C. neoformans was determined, and it was found to inhibit the incorporation of labeled precursors into RNA and protein[4].
-
In Vivo Activity: In a mouse model of C. neoformans infection, intraperitoneal administration of the drug increased the survival rate of infected mice in a dose-dependent manner[4].
Data Summary of Related Compounds
The following table summarizes the available quantitative data for the aforementioned related compounds.
| Compound Name | Organism/Model System | Assay Type | Key Findings |
| 14-O-[(4,6-Diamino-pyrimidin-2-yl) thioacetyl] mutilin (DPTM) | Methicillin-Resistant S. aureus (MRSA) | In vitro (MIC) | Inhibited 61.1% of strains at a concentration of 0.0625 µg/mL[2]. |
| Murine skin wound model (MRSA) | In vivo | 2% and 3% ointment promoted wound healing, reduced bacterial load, and decreased IL-6 and TNF-α levels[2]. | |
| (2S, 3S)-2-Amino-3-methylhexanoic Acid (AMHA) | Wheat, Arabidopsis, Tobacco | In vivo (Plant studies) | Induced resistance against powdery mildew, P. syringae, and Tomato spotted wilt virus at low doses[3]. |
| 2,4-diamino-6-(2-(3,4-dichlorophenyl)acetamido) quinazoline | Cryptococcus neoformans | In vitro (MIC) | Inhibition of macromolecular metabolism (RNA and protein synthesis)[4]. |
| Mouse model (C. neoformans) | In vivo | Increased survival rate with increasing drug dosage; CD50 was determined[4]. |
Experimental Protocols
Detailed experimental protocols for this compound are not available. For the related compounds, the methodologies are described in their respective publications. A generalized workflow based on the described studies is presented below.
Caption: Generalized workflow for evaluating the antimicrobial activity of a test compound.
Signaling Pathways
Information regarding the signaling pathways modulated by this compound is not available. For DPTM, its anti-inflammatory effects are noted by the reduction of IL-6 and TNF-α, suggesting an interaction with inflammatory signaling pathways.
References
- 1. CN112645833A - Synthesis method of (S) -2, 6-diamino-5-oxohexanoic acid - Google Patents [patents.google.com]
- 2. In Vitro and In Vivo Activity of 14-O-[(4,6-Diamino-pyrimidine-2-yl) thioacetyl] Mutilin against Methicillin-Resistant Staphylococcus aureus [mdpi.com]
- 3. Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor Inducing Resistance against Temperature Stress and Pathogen Attack - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo activity of 2,4-diamino-6-(2-(3,4-dichlorophenyl)acetamido) quinazoline against Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the stability of peptides with and without 2,6-diamino-2-methylhexanoic acid
A Comparative Guide to Peptide Stability: Evaluating Modified and Unmodified Peptides
Introduction to Peptide Stability
Peptides are promising therapeutic agents due to their high specificity and potency. However, their clinical application is often hampered by poor metabolic stability, primarily due to susceptibility to proteolytic enzymes.[1][2] Various strategies have been developed to overcome this limitation, including the incorporation of unnatural amino acids, cyclization, and other backbone modifications.[1][3] These modifications aim to protect the peptide from enzymatic cleavage, thereby prolonging its circulation time and therapeutic window.[4]
Comparative Stability Data
The following tables summarize quantitative data on the stability of various peptides, comparing unmodified sequences to their modified counterparts. The data highlights the significant improvements in stability that can be achieved through specific chemical modifications.
| Peptide/Modification | Half-life (t1/2) in Human Plasma | Analytical Method | Reference |
| Unmodified Peptide Analog | Varies (often minutes) | RP-HPLC | [5] |
| Peptide with D-amino acid substitutions | Significantly increased | RP-HPLC | [4] |
| Cyclic Peptides | ≥ 6 hours | RP-HPLC | [4] |
| Stapled Peptides | Enhanced resistance to degradation | SDS-PAGE | [1] |
Table 1: Comparative half-life of modified and unmodified peptides in human plasma.
| Peptide | Susceptibility to Trypsin | Susceptibility to Aureolysin | Susceptibility to Elastase | Reference |
| C1-15 (unmodified) | Susceptible | Susceptible | Susceptible | [4] |
| D-C1-15 (all D-amino acids) | Fully Protected | Fully Protected | Fully Protected | [4] |
| F 2,5,12 W (unmodified) | Susceptible | Susceptible | Susceptible | [4] |
| D-F 2,5,12 W (all D-amino acids) | Fully Protected | Fully Protected | Fully Protected | [4] |
| Cyclic C1-15 | Susceptible | Susceptible | Susceptible | [4] |
Table 2: Susceptibility of linear and modified peptides to various proteases.[4]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for key experiments cited in this guide.
Peptide Synthesis
Peptides referenced in this guide were synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc/tert-butyl chemistry.[6][7]
-
Resin: Rink amide resin is commonly used for producing peptide amides.[7]
-
Coupling: Amino acids are coupled using a reagent like TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) in the presence of a base such as N,N-diisopropylethylamine (DIPEA).[7]
-
Deprotection: The Fmoc protecting group is removed using a solution of piperidine in a solvent like dimethylformamide (DMF).[7]
-
Cleavage: The final peptide is cleaved from the resin and side-chain protecting groups are removed using a cocktail typically containing trifluoroacetic acid (TFA) and scavengers.[7][8]
Plasma Stability Assay
This assay evaluates the stability of peptides in human blood plasma.
-
Incubation: A solution of the peptide (e.g., 10 µM) is incubated in human blood plasma diluted with a buffer like DPBS (1:1) at 37°C with gentle agitation.[5]
-
Time Points: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).[5]
-
Protein Precipitation: Plasma proteins are precipitated to stop enzymatic reactions and prepare the sample for analysis. This can be done by adding an organic solvent mixture. Strong acids are often unsuitable for this step as they can lead to analyte loss.[2][5]
-
Analysis: The amount of intact peptide is quantified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with fluorescence or mass spectrometry detection.[5]
-
Half-life Calculation: The half-life (t1/2) of the peptide is calculated by fitting the data to a one-phase decay model.[5]
Protease Susceptibility Assay
This assay determines the stability of a peptide against specific proteases.
-
Incubation: The peptide is incubated with a specific protease (e.g., trypsin, aureolysin, elastase) in a suitable buffer at an optimal temperature for the enzyme.[4]
-
Reaction Termination: The reaction is stopped at various time points by adding a denaturing agent or by a method that inactivates the protease.
-
Analysis: The reaction mixture is analyzed by RP-HPLC to compare the peak of the intact peptide with any degradation products.[4] The percentage of remaining intact peptide is calculated.
Visualizing Experimental Workflows
Diagrams created using Graphviz (DOT language) help to visualize the experimental processes and logical relationships.
References
- 1. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
